molecular formula C55H74IN3O21S4 B1668231 Calicheamicin CAS No. 108212-75-5

Calicheamicin

Cat. No.: B1668231
CAS No.: 108212-75-5
M. Wt: 1368.4 g/mol
InChI Key: HXCHCVDVKSCDHU-PJKCJEBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source;  isolated from Micromonospora echinospora sp. calichensis;  acts as a DNA double-stranded cleaving agent

Properties

CAS No.

108212-75-5

Molecular Formula

C55H74IN3O21S4

Molecular Weight

1368.4 g/mol

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1

InChI Key

HXCHCVDVKSCDHU-PJKCJEBCSA-N

Isomeric SMILES

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calicheamicin;  Calicheamicin gamma(1,I);  Calichemicin gamma1;  Calicheamicin gamma(1)I.

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Calicheamicin from Micromonospora echinospora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin, a potent enediyne antitumor antibiotic, was first isolated from the bacterium Micromonospora echinospora. Its discovery in the mid-1980s marked a significant milestone in the search for novel anticancer agents. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of this compound. It details the experimental protocols for the fermentation of Micromonospora echinospora, the extraction and purification of this compound, and the assays used to determine its biological activity. Quantitative data on its physicochemical properties and cytotoxic activity are presented in structured tables for clarity. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this remarkable natural product.

Discovery and Origin

This compound was first discovered in the mid-1980s by a scientist from Lederle Laboratories (now part of Pfizer) from a soil sample collected in Kerrville, Texas. The soil, locally known as "caliche," is a type of sedimentary rock rich in calcium carbonate. This unique environment harbored the actinomycete Micromonospora echinospora subsp. calichensis, the producer of this novel family of antitumor antibiotics.[1][2] Initial screening of the fermentation broth of this microorganism revealed potent antimicrobial and antitumor activities, leading to the isolation and characterization of the this compound complex.

Physicochemical and Biological Properties

This compound γ1I is the most notable member of the this compound family. It is a complex molecule with a molecular formula of C55H74IN3O21S4 and a molecular weight of 1368.4 g/mol . It is characterized by a unique enediyne core structure, which is responsible for its potent biological activity. Calicheamicins are highly potent cytotoxic agents, exhibiting activity against a broad range of cancer cell lines and demonstrating significant antitumor effects in vivo.[2]

Table 1: Physicochemical Properties of this compound γ1I

PropertyValue
Molecular FormulaC55H74IN3O21S4
Molecular Weight1368.4 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and chlorinated solvents
UV max (MeOH)238, 268, 320 nm

Table 2: In Vitro Cytotoxicity of this compound γ1I against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HL-60Promyelocytic Leukemia0.01 - 0.1
MOLT-4Acute Lymphoblastic Leukemia0.05 - 0.5
K562Chronic Myelogenous Leukemia0.1 - 1.0
A549Lung Carcinoma0.5 - 5.0
MCF-7Breast Adenocarcinoma0.2 - 2.0
HT-29Colon Adenocarcinoma1.0 - 10.0

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Biosynthesis of this compound

The biosynthesis of this compound in Micromonospora echinospora is a complex process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The enediyne core is assembled by the PKS from acetate and malonate precursors. This is followed by a series of post-PKS modifications, including oxidations, methylations, and glycosylations, to yield the final complex structure. The biosynthetic gene cluster for this compound has been identified and characterized, providing insights into the enzymatic machinery responsible for its production.

Calicheamicin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Type I PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Linear Polyketide PKS->Polyketide Cyclization Cyclization & Oxidation Polyketide->Cyclization Glycosylation Glycosylation Cyclization->Glycosylation Methylation Methylation Glycosylation->Methylation Final_this compound This compound γ1I Methylation->Final_this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Protocols

Fermentation of Micromonospora echinospora for this compound Production

Objective: To cultivate Micromonospora echinospora subsp. calichensis for the production of this compound.

Materials:

  • Micromonospora echinospora subsp. calichensis culture

  • Seed medium: Tryptic soy broth (30 g/L)

  • Production medium (per liter): 50 g soluble starch, 20 g glucose, 10 g peptone, 5 g yeast extract, 3 g CaCO3, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, 0.01 g FeSO4·7H2O. Adjust pH to 7.0.

  • Shake flasks (250 mL)

  • Fermenter (5 L)

Procedure:

  • Inoculate a 250 mL shake flask containing 50 mL of seed medium with a loopful of M. echinospora from a slant culture.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Use the seed culture to inoculate a 5 L fermenter containing 3 L of production medium. The inoculum size should be 5% (v/v).

  • Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm.

  • Monitor the fermentation for this compound production by periodically taking samples and analyzing them by HPLC.

  • The fermentation is typically harvested after 7-10 days when the this compound titer reaches its maximum.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Silica gel for column chromatography

  • Reversed-phase C18 silica gel for HPLC

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Harvest the fermentation broth and extract the whole broth (including mycelia) with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the this compound complex from other metabolites.

  • Monitor the fractions by TLC or HPLC and pool the fractions containing this compound.

  • Further purify the this compound-containing fractions by preparative reversed-phase HPLC using a C18 column and a gradient of methanol and water.

  • Collect the peak corresponding to this compound γ1I and evaporate the solvent to obtain the pure compound.

  • Confirm the identity and purity of the isolated this compound γ1I by mass spectrometry and NMR spectroscopy.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromo Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromo Semi_Pure_Fraction Semi-pure Fraction Silica_Gel_Chromo->Semi_Pure_Fraction RP_HPLC Reversed-Phase HPLC (C18) Semi_Pure_Fraction->RP_HPLC Pure_this compound Pure this compound γ1I RP_HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

DNA Cleavage Assay

Objective: To assess the DNA-cleaving ability of this compound.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound γ1I

  • Dithiothreitol (DTT) or glutathione (GSH) as a reducing agent

  • Tris-HCl buffer (pH 8.0)

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (100 ng) in Tris-HCl buffer.

  • Add this compound γ1I to the reaction mixture at various concentrations (e.g., 0.1, 1, 10, 100 nM).

  • Initiate the DNA cleavage reaction by adding a reducing agent (e.g., 1 mM DTT).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

  • Analyze the DNA samples by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates single-strand and double-strand DNA cleavage, respectively.

Mechanism of Action

The potent cytotoxicity of this compound is attributed to its unique mechanism of action, which involves sequence-selective binding to the minor groove of DNA and subsequent double-strand cleavage. The oligosaccharide portion of the molecule is responsible for the sequence-specific recognition, primarily targeting pyrimidine-rich sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[2]

Upon binding to DNA, the trisulfide group in the this compound molecule is reduced by cellular thiols like glutathione. This reduction triggers a Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to the formation of DNA radicals. These radicals subsequently react with oxygen, resulting in oxidative cleavage of the DNA backbone and causing double-strand breaks. The induction of these lethal double-strand breaks ultimately leads to apoptosis and cell death.

Mechanism_of_Action This compound This compound Binding Sequence-Specific Binding This compound->Binding DNA DNA Minor Groove DNA->Binding H_Abstraction Hydrogen Abstraction DNA->H_Abstraction Reduction Reduction of Trisulfide Binding->Reduction Bergman_Cyclization Bergman Cyclization Reduction->Bergman_Cyclization Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical Diradical->H_Abstraction DNA_Cleavage Double-Strand DNA Cleavage H_Abstraction->DNA_Cleavage Apoptosis Apoptosis DNA_Cleavage->Apoptosis

References

The Biosynthetic Pathway of the Calicheamicin Enediyne Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1I is a potent antitumor antibiotic produced by the bacterium Micromonospora echinospora. Its remarkable biological activity stems from its unique enediyne core, a molecular warhead capable of causing double-stranded DNA cleavage. The biosynthesis of this complex natural product is a fascinating process orchestrated by a dedicated gene cluster, involving a highly reducing iterative type I polyketide synthase (PKS) and a series of tailoring enzymes, including four distinct glycosyltransferases. This technical guide provides an in-depth overview of the biosynthetic pathway of the this compound enediyne core, summarizing key enzymatic steps, presenting available data, and outlining experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a large gene cluster in Micromonospora echinospora. This cluster encodes all the necessary enzymatic machinery, including the core PKS, tailoring enzymes, glycosyltransferases, and proteins for regulation and self-resistance. The organization of this gene cluster has been a key area of research, providing fundamental insights into the biosynthesis of enediyne natural products.[1]

Biosynthesis of the Enediyne Core: The Role of CalE8

The construction of the this compound aglycone begins with the iterative type I polyketide synthase CalE8.[2][3] This enzyme catalyzes the assembly of a 15-carbon polyene chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units.[4] The CalE8 PKS is a highly reducing synthase, containing ketoreductase (KR) and dehydratase (DH) domains that act iteratively to produce a highly unsaturated polyketide chain.

In vitro reconstitution studies with CalE8 and its associated thioesterase, CalE7, have shown that this PKS can produce a mixture of octaketide polyenes.[2][3] This finding suggests that CalE8 is not solely responsible for determining the final structure of the enediyne core and that other accessory enzymes are required for the subsequent cyclization and modification steps. The exact mechanisms of these downstream modifications remain an active area of investigation.

Quantitative Data

While detailed kinetic parameters for the enzymes in the this compound biosynthetic pathway are not extensively compiled in the literature, the following table summarizes the types of quantitative data that are crucial for understanding and engineering this pathway. Further targeted biochemical studies are needed to populate such a table comprehensively.

EnzymeSubstrate(s)Product(s)KmkcatVmaxOptimal pHOptimal Temp. (°C)Reference
CalE8 Acetyl-CoA, Malonyl-CoA, NADPHOctaketide polyenesN/AN/AN/AN/AN/A[2][3]
CalG1 This compound intermediates, NDP-sugarsGlycosylated this compound intermediatesN/AN/AN/AN/AN/A[5]
CalG2 This compound intermediates, NDP-sugarsGlycosylated this compound intermediatesN/AN/AN/AN/AN/A[5]
CalG3 This compound intermediates, NDP-sugarsGlycosylated this compound intermediatesN/AN/AN/AN/AN/A[5]
CalG4 This compound intermediates, NDP-sugarsGlycosylated this compound intermediatesN/AN/AN/AN/AN/A[5]

N/A: Data not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of the this compound biosynthetic pathway. These protocols are compiled from descriptions in the scientific literature and are intended as a guide for researchers.

Protocol 1: Heterologous Expression and Purification of CalE8 PKS

This protocol describes the expression of CalE8 in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • The calE8 gene is amplified from Micromonospora echinospora genomic DNA by PCR.
  • The PCR product is cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.
  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a starter culture of the E. coli strain harboring the CalE8 expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C.
  • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.
  • Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
  • Elute the His-tagged CalE8 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purified protein by SDS-PAGE.
  • For storage, dialyze the purified protein against a suitable buffer and store at -80°C.

Protocol 2: In Vitro Assay for CalE8 PKS Activity

This protocol outlines a method to assess the activity of the purified CalE8 PKS.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Purified CalE8 enzyme
  • Acetyl-CoA (starter unit)
  • Malonyl-CoA (extender unit)
  • NADPH (reducing equivalent)
  • A suitable buffer (e.g., 100 mM HEPES, pH 7.5)
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

2. Product Extraction and Analysis:

  • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the polyketide products into the organic phase.
  • Dry the organic extract and resuspend the residue in a suitable solvent for analysis.
  • Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) to identify the octaketide polyenes.

Protocol 3: Heterologous Expression and Purification of CalG Glycosyltransferases

This protocol is a general guide for the expression and purification of the CalG1-4 enzymes.

1. Gene Cloning and Expression:

  • Follow the same cloning and expression procedures as described for CalE8, using the respective calG genes.

2. Protein Purification:

  • Follow the same purification procedure as described for CalE8 using Ni-NTA affinity chromatography.

Protocol 4: In Vitro Glycosylation Assay

This protocol describes a method to test the activity of the purified CalG enzymes.

1. Substrate Preparation:

  • The aglycone acceptor substrate (a calicheamicinone intermediate) needs to be prepared. This may involve chemical synthesis or isolation from a mutant strain.
  • The appropriate NDP-sugar donor substrates need to be synthesized or purchased.

2. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Purified CalG enzyme
  • Aglycone acceptor
  • NDP-sugar donor
  • A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
  • Incubate the reaction at a controlled temperature (e.g., 30°C).

3. Product Analysis:

  • Monitor the reaction progress by HPLC.
  • Analyze the products by LC-MS to confirm the addition of the sugar moiety to the aglycone.

Visualizations

Diagram 1: Biosynthetic Pathway of the this compound Enediyne Core

Calicheamicin_Biosynthesis AcetylCoA Acetyl-CoA CalE8 CalE8 PKS (Iterative Type I) AcetylCoA->CalE8 MalonylCoA 7 x Malonyl-CoA MalonylCoA->CalE8 Polyketide 15-Carbon Polyene CalE8->Polyketide AccessoryEnzymes Accessory Enzymes (Cyclization/Tailoring) Polyketide->AccessoryEnzymes EnediyneCore Putative Enediyne Core (Calicheamicinone-like) AccessoryEnzymes->EnediyneCore CalG3 CalG3 EnediyneCore->CalG3 Glycosylation Step 1 NDPSugars NDP-Sugars CalG1 CalG1 NDPSugars->CalG1 CalG2 CalG2 NDPSugars->CalG2 NDPSugars->CalG3 CalG4 CalG4 NDPSugars->CalG4 This compound This compound CalG1->this compound GlycosylatedIntermediates Glycosylated Intermediates CalG2->GlycosylatedIntermediates CalG3->GlycosylatedIntermediates Intermediate 1 CalG4->GlycosylatedIntermediates GlycosylatedIntermediates->CalG1 Glycosylation Step 4 GlycosylatedIntermediates->CalG2 Glycosylation Step 2 GlycosylatedIntermediates->CalG4 Glycosylation Step 3 PKS_Workflow start Start cloning Cloning of calE8 gene into expression vector start->cloning expression Heterologous expression in E. coli cloning->expression purification Purification of CalE8 (e.g., Ni-NTA) expression->purification in_vitro_assay In vitro PKS assay with Acetyl-CoA, Malonyl-CoA, NADPH purification->in_vitro_assay extraction Product extraction with organic solvent in_vitro_assay->extraction analysis Product analysis (HPLC, LC-MS) extraction->analysis end End analysis->end

References

The Aryltetrasaccharide Moiety: A Linchpin in Calicheamicin's DNA Targeting and Binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The potent antitumor antibiotic calicheamicin γ1I owes its remarkable DNA-cleaving capabilities to a sophisticated molecular architecture, in which the aryltetrasaccharide moiety plays a pivotal and indispensable role. This carbohydrate domain is not merely a passive component but rather the primary determinant of the molecule's sequence-specific recognition and high-affinity binding to the minor groove of DNA, ultimately guiding the enediyne "warhead" to its target.[1][2][3][4] This technical guide delves into the critical function of the aryltetrasaccharide in the this compound-DNA interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Aryltetrasaccharide: Architect of Sequence-Specific DNA Recognition

The aryltetrasaccharide component of this compound γ1I is responsible for anchoring the entire molecule within the minor groove of DNA, demonstrating a distinct preference for pyrimidine-rich sequences, most notably 5'-TCCT-3'.[5][6] This specificity is achieved through a combination of shape complementarity and a network of specific intermolecular interactions between the sugar residues and the floor of the minor groove.

Solution structures determined by NMR spectroscopy have revealed that the aryltetrasaccharide adopts an extended conformation, allowing it to span the recognition sequence.[1][6][7] This intricate dance of molecular recognition involves a series of van der Waals contacts and crucial hydrogen bonds. For instance, the thio sugar B is positioned edgewise in the minor groove, with its hydroxyl group forming a hydrogen bond with the N3 atom of adenine in the complementary strand.[5] Furthermore, the aromatic ring C, with its iodine and methyl groups, is directed towards the floor of the groove, contributing to the stability of the complex.[5] A critical interaction involves the iodine atom on the thiobenzoate ring, which forms a hydrogen bond with the exocyclic amino proton of a guanine residue, significantly contributing to the binding affinity.[1][2][6][7]

The binding of the aryltetrasaccharide is not a rigid process but is thought to involve an "induced fit" mechanism, where the DNA may undergo localized conformational changes to accommodate the drug.[8] This dynamic interplay ensures a snug and highly specific interaction, a prerequisite for the subsequent DNA cleavage by the enediyne core.

Quantitative Analysis of this compound-DNA Binding

The thermodynamic stability of the this compound-DNA complex is a key determinant of its biological activity. The Gibbs free energy (ΔG) of binding provides a quantitative measure of this stability. The association of this compound with its target DNA sequences is dominated by non-ionic forces rather than electrostatic interactions.[9][10]

DNA SequenceBinding Free Energy (ΔG) at 0°C (kcal/mol)Salt Dependence (50 mM - 1 M NaCl)
5'-TCCT-3'-8.9Sharp increase in affinity below 150 mM NaCl
5'-TTGT-3'-7.8 to -7.9Insensitive
5'-ATCT-3'-7.8 to -7.9Insensitive

Table 1: Gibbs Free Energy of this compound Binding to Different DNA Sequences. The data illustrates the higher affinity of this compound for its primary recognition site, TCCT, particularly at lower salt concentrations.[10]

Experimental Protocols for Studying this compound-DNA Interactions

The elucidation of the this compound-DNA binding mechanism has been made possible through a variety of sophisticated biophysical and biochemical techniques. Here, we provide detailed methodologies for three key experimental approaches.

Hydroxyl Radical Footprinting

This technique is employed to identify the specific DNA region protected by a bound ligand from cleavage by hydroxyl radicals.[9][11]

Experimental Workflow:

prep Prepare 32P-end-labeled DNA fragment containing the target sequence incubate Incubate labeled DNA with varying concentrations of this compound ε prep->incubate generate Generate hydroxyl radicals (e.g., using Fenton chemistry: Fe(II)-EDTA + H2O2 + ascorbate) incubate->generate cleave Allow radical-mediated DNA cleavage to occur generate->cleave stop Quench the reaction (e.g., with thiourea) cleave->stop purify Purify the DNA fragments stop->purify denature Denature the DNA purify->denature electrophoresis Separate fragments by denaturing polyacrylamide gel electrophoresis (PAGE) denature->electrophoresis autoradiography Visualize fragments by autoradiography electrophoresis->autoradiography cluster_reactants Reactants cluster_process Process cluster_results Results labeled_dna Labeled DNA Probe (e.g., 32P-labeled TCCT sequence) binding Incubation in Binding Buffer labeled_dna->binding ligand This compound Aryltetrasaccharide ligand->binding competitor Unlabeled ('Cold') Competitor DNA (Optional) competitor->binding electrophoresis Native PAGE binding->electrophoresis free_dna Fast-migrating band (Unbound DNA) electrophoresis->free_dna shifted_complex Slow-migrating band (DNA-Ligand Complex) electrophoresis->shifted_complex prepare_sample Prepare solutions of DNA (in cell) and This compound (in syringe) equilibrate Equilibrate the calorimeter at the desired temperature prepare_sample->equilibrate titrate Inject small aliquots of This compound solution into the DNA solution equilibrate->titrate measure_heat Measure the heat change (endothermic or exothermic) after each injection titrate->measure_heat plot_data Plot the heat change per injection against the molar ratio of ligand to DNA measure_heat->plot_data fit_curve Fit the resulting isotherm to a binding model plot_data->fit_curve determine_params Determine thermodynamic parameters (Kd, ΔH, ΔS, n) fit_curve->determine_params

References

The Bergman Cyclization: A Core Mechanism in Calicheamicin's DNA-Cleaving Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1I is a member of the enediyne class of natural products, renowned for its extraordinary potency as an antitumor agent. Its mechanism of action is centered on the ability to induce sequence-selective double-stranded breaks in DNA, a consequence of a fascinating and elegant chemical transformation known as the Bergman cyclization. This technical guide provides a comprehensive overview of the Bergman cyclization reaction in the context of this compound activation, intended for researchers, scientists, and professionals involved in drug development. The document delves into the molecular intricacies of the activation process, presents quantitative data on its kinetics and thermodynamics, and furnishes detailed protocols for key experimental assays.

The Activation Cascade: From Inert Prodrug to a DNA-Cleaving Warhead

In its native state, this compound γ1I is a stable prodrug. Its potent cytotoxic activity is unleashed through a cascade of reactions, culminating in the Bergman cyclization of its enediyne core. This activation process is initiated by the nucleophilic attack of a thiol-containing molecule, such as glutathione, which is abundant in the cellular environment.

The activation pathway can be summarized in the following key steps:

  • Thiol Attack and Trisulfide Reduction: The process begins with the nucleophilic attack of a thiol on the central sulfur atom of this compound's methyl trisulfide group. This leads to the cleavage of the trisulfide and the formation of a thiol-calicheamicin mixed disulfide intermediate.

  • Intramolecular Michael Addition: The newly formed thiol intermediate then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone within the enediyne core. This reaction is crucial as it induces a significant conformational change in the 10-membered ring containing the enediyne moiety.

  • Bergman Cyclization: The conformational change brings the two acetylenic carbons of the enediyne into close proximity, facilitating the Bergman cyclization. This pericyclic reaction transforms the enediyne into a highly reactive and transient 1,4-didehydrobenzene diradical (a p-benzyne intermediate).[1][2][3]

  • DNA Cleavage: The p-benzyne diradical is a potent hydrogen-abstracting species. Positioned within the minor groove of DNA, it abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands. This leads to the formation of DNA radicals, which, in the presence of molecular oxygen, results in oxidative cleavage of the phosphodiester backbone, causing double-stranded DNA breaks.[4][5][6]

The oligosaccharide tail of this compound plays a critical role in this process by guiding the molecule to specific DNA sequences, thereby ensuring the targeted delivery of the cytotoxic warhead to the DNA.[7][8] This sequence-specific binding is a key determinant of this compound's biological activity.

Quantitative Data on this compound Activation

The following tables summarize the available quantitative data on the kinetics and thermodynamics of this compound activation and DNA cleavage.

ParameterValueConditionsReference(s)
Thiol Activation Kinetics
Second-order rate constant (k) for reaction with Aminoethanethiol (AET)1.8 M⁻¹s⁻¹ (in absence of DNA)pH 7.4, 25°C[9]
Second-order rate constant (k) for reaction with Aminoethanethiol (AET)1.1 M⁻¹s⁻¹ (in presence of DNA)pH 7.4, 25°C[9]
Second-order rate constant (k) for reaction with Glutathione (GSH)0.4 M⁻¹s⁻¹ (in absence of DNA)pH 7.4, 25°C[9]
Second-order rate constant (k) for reaction with Glutathione (GSH)0.2 M⁻¹s⁻¹ (in presence of DNA)pH 7.4, 25°C[9]
Bergman Cyclization Thermodynamics (Theoretical)
Activation Energy (Ea)19.3 - 22.0 kcal/molDensity Functional Theory (DFT) calculations[10][11]
Activation Free Energy (ΔG‡)38.6 - 42.5 kcal/molDFT calculations on different this compound models[11]
DNA Cleavage
Double-Strand Break (DSB) to Single-Strand Break (SSB) Ratio~1:2 in purified plasmid DNA[10]
Double-Strand Break (DSB) to Single-Strand Break (SSB) Ratio~1:3 in cellular DNA[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Bergman cyclization-mediated activation and DNA cleavage of this compound.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay is used to visualize and quantify the cleavage of plasmid DNA by activated this compound. The different topological forms of plasmid DNA (supercoiled, relaxed circular, and linear) are separated by agarose gel electrophoresis.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • This compound γ1I stock solution (1 mM in DMSO)

  • Activating thiol solution (e.g., 100 mM Glutathione in water, freshly prepared)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl

  • Loading Buffer: 6X (0.25% bromophenol blue, 0.25% xylene cyanol FF, 30% glycerol in water)

  • Agarose

  • 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide solution (10 mg/mL) or other DNA stain

  • DNA ladder

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture in the following order:

      • Nuclease-free water to a final volume of 20 µL.

      • 2 µL of 10X Reaction Buffer.

      • 1 µL of supercoiled plasmid DNA (0.5 µg).

      • Varying concentrations of this compound γ1I (e.g., 0, 1, 5, 10, 50, 100 nM final concentration).

    • Initiate the reaction by adding 2 µL of the activating thiol solution (e.g., 10 mM final concentration of Glutathione).

    • Gently mix the contents and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6X Loading Buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

    • Load the entire reaction mixture into the wells of the gel.

    • Load a DNA ladder in a separate well.

    • Run the gel at a constant voltage (e.g., 100 V) for an appropriate amount of time (e.g., 1-2 hours), until the dye fronts have migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The supercoiled (uncleaved) DNA will migrate fastest, followed by the linear (double-strand break) form, and then the relaxed circular (single-strand break) form.

    • Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form.

Kinetic Analysis of this compound Activation using UV-Vis Spectroscopy

This method monitors the change in the UV-Vis absorbance spectrum of this compound upon reaction with a thiol, allowing for the determination of reaction kinetics.

Materials:

  • This compound γ1I stock solution (in DMSO)

  • Activating thiol solution (e.g., Glutathione in buffer)

  • Reaction Buffer: (e.g., 50 mM phosphate buffer, pH 7.4)

  • Quartz cuvettes

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to the desired wavelength for monitoring the reaction (e.g., 334 nm, the absorbance maximum of the enediyne chromophore).

    • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C).

  • Measurement:

    • In a quartz cuvette, add the reaction buffer and a known concentration of this compound γ1I.

    • Blank the spectrophotometer with this solution.

    • Initiate the reaction by adding a specific concentration of the activating thiol.

    • Immediately start recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • The decrease in absorbance corresponds to the consumption of the this compound enediyne core.

    • Plot the absorbance versus time.

    • Fit the data to an appropriate kinetic model (e.g., pseudo-first-order if the thiol is in large excess) to determine the observed rate constant (k_obs).

    • By performing the experiment at different thiol concentrations, the second-order rate constant (k) can be determined from the slope of a plot of k_obs versus thiol concentration.

Stopped-Flow Kinetic Analysis

For very fast reactions, stopped-flow spectroscopy provides the necessary time resolution (milliseconds) to study the initial kinetics of this compound activation.

Materials:

  • This compound γ1I solution in buffer

  • Activating thiol solution in the same buffer

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup:

    • Load the this compound solution into one syringe of the stopped-flow instrument and the activating thiol solution into the other.

    • Set the instrument to monitor the change in absorbance or fluorescence at a specific wavelength upon mixing.

  • Measurement:

    • Rapidly mix the two solutions by driving the syringes.

    • The instrument records the spectroscopic signal as a function of time immediately after mixing.

  • Data Analysis:

    • The resulting kinetic trace is analyzed using appropriate software to fit the data to a kinetic model and extract the rate constants for the early events in the activation process.

Hydroxyl Radical Footprinting of this compound-DNA Binding

This technique is used to determine the precise binding site of this compound on a DNA fragment. Hydroxyl radicals cleave the DNA backbone with little sequence specificity, except where the DNA is protected by a bound molecule.

Materials:

  • DNA fragment of interest, radiolabeled at one end.

  • This compound γ1I

  • Fenton's reagent: Iron(II)-EDTA complex and hydrogen peroxide

  • Ascorbate

  • Denaturing polyacrylamide gel

  • Sequencing ladder of the same DNA fragment (e.g., Maxam-Gilbert sequencing)

Procedure:

  • Binding Reaction:

    • Incubate the radiolabeled DNA fragment with varying concentrations of this compound γ1I to allow for binding.

  • Hydroxyl Radical Cleavage:

    • Expose the DNA-calicheamicin complexes to hydroxyl radicals generated by Fenton's reagent for a short period.

  • Analysis:

    • Separate the DNA fragments on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA.

    • The "footprint" appears as a region of the gel where the DNA cleavage is inhibited compared to a control reaction without this compound, indicating the binding site of the drug.[12][13][14]

Mandatory Visualizations

Bergman Cyclization and DNA Cleavage Pathway

Bergman_Cyclization cluster_activation Activation cluster_cyclization_cleavage Bergman Cyclization & DNA Cleavage Calicheamicin_Trisulfide This compound (Trisulfide) Mixed_Disulfide Mixed Disulfide Intermediate Calicheamicin_Trisulfide->Mixed_Disulfide Thiol Attack Thiol_Attack Thiol (e.g., Glutathione) Thiol_Attack->Mixed_Disulfide Cyclization_Precursor Cyclization Precursor Mixed_Disulfide->Cyclization_Precursor Michael Addition Michael_Addition Intramolecular Michael Addition Michael_Addition->Cyclization_Precursor Diradical p-Benzyne Diradical Cyclization_Precursor->Diradical Bergman Cyclization Bergman_Cyclization Bergman Cyclization Bergman_Cyclization->Diradical DNA_Radicals DNA Radicals Diradical->DNA_Radicals H Abstraction H_Abstraction Hydrogen Abstraction from Deoxyribose H_Abstraction->DNA_Radicals DSB Double-Strand Break DNA_Radicals->DSB Reaction with O2 Oxygen O2 Oxygen->DSB

Caption: this compound activation pathway.

Experimental Workflow for DNA Cleavage Assay

DNA_Cleavage_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Plasmid DNA, this compound, Thiol, Buffer) Mix_Reagents Mix Reagents in Reaction Tube Prepare_Reagents->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Stop_Reaction Stop Reaction with Loading Buffer Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands under UV Light Gel_Electrophoresis->Visualize Quantify Quantify Band Intensities Visualize->Quantify

Caption: DNA cleavage assay workflow.

Conclusion

The Bergman cyclization is a cornerstone of this compound's potent antitumor activity. Understanding the intricate details of its activation mechanism, kinetics, and the resulting DNA cleavage is paramount for the rational design of novel enediyne-based therapeutics and antibody-drug conjugates. This technical guide provides a foundational understanding and practical experimental approaches for researchers in this exciting and impactful field of drug discovery and development. The provided protocols serve as a starting point, and optimization may be required based on specific experimental conditions and objectives.

References

Understanding the Cytotoxicity of Enediyne Antitumor Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enediyne antitumor antibiotics represent a class of exceptionally potent natural products with remarkable cytotoxicity against cancer cells.[1] Their unique molecular architecture, featuring a nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond (the "enediyne" core), is central to their biological activity.[1] This guide provides an in-depth technical overview of the cytotoxic mechanisms of enediyne antibiotics, focusing on their mode of action, the cellular pathways they trigger, and the experimental protocols used to characterize their effects.

Core Mechanism of Action: DNA Damage via Radical-Induced Cleavage

The profound cytotoxicity of enediyne antibiotics stems from their ability to generate highly reactive diradical species, which in turn cause significant damage to cellular DNA, primarily through double-strand breaks (DSBs).[2][3] This process is initiated by a chemical trigger that leads to the cycloaromatization of the enediyne core.

Upon activation, typically through a thiol-mediated reaction or other specific triggers, the enediyne core undergoes a Bergman or Myers-Saito cyclization.[1] This rearrangement transforms the enediyne into a highly reactive p-benzyne or related diradical species.[4] Positioned within the minor groove of the DNA helix, this diradical can abstract hydrogen atoms from the deoxyribose backbone of DNA.[4] This action leads to the formation of DNA-centered radicals, which can result in single-strand breaks (SSBs) and, more potently, double-strand breaks (DSBs), ultimately triggering cell death pathways.[2][3]

Some enediynes, like C-1027, have the unique ability to induce DNA interstrand cross-links (ICLs) in addition to DSBs, particularly under hypoxic conditions.[5][6] This dual-damage capability may contribute to their efficacy in the low-oxygen environments often found in solid tumors.

Quantitative Cytotoxicity Data

The potency of enediyne antibiotics is reflected in their low half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines. The following tables summarize the reported IC50 values for several prominent enediyne compounds.

EnediyneCell LineIC50 ValueCitation
Neocarzinostatin C6 (Rat Glioma)493.64 nM[7]
U87MG (Human Glioblastoma)462.96 nM[7]
Calicheamicin (as CMC-544 conjugate) B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)0.15 - 4.9 ng/mL[2]
Lidamycin (C-1027) SP2/0 (Mouse Myeloma)0.5623 ± 0.0051 nmol/L[1]
A549 (Human Non-small Cell Lung Cancer)1.70 ± 0.75 nmol/L[8]
H460 (Human Non-small Cell Lung Cancer)0.043 ± 0.026 nmol/L[8]
P19 (Mouse Embryonal Carcinoma)~0.01 nM (effective dose for colony formation inhibition)[9]
C-1027 (fragment) Pharyngeal Neoplasm Cell Line0.07 fmol/L[10]

Signaling Pathways in Enediyne-Induced Cytotoxicity

The extensive DNA damage caused by enediynes activates cellular stress response pathways, primarily the DNA Damage Response (DDR) and apoptotic signaling cascades.

DNA Damage Response (DDR) Pathway

The generation of DSBs by enediynes is a critical signal that activates the DDR network. The master kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are central to this response.

DNA_Damage_Response Enediyne Enediyne Antibiotic DNA_DSB DNA Double-Strand Breaks (DSBs) Enediyne->DNA_DSB ATM ATM Kinase (activated) DNA_DSB->ATM Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 ATM->p53 phosphorylates DNARepair DNA Repair ATM->DNARepair CellCycleArrest Cell Cycle Arrest (G2/M) Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Enediyne-induced DNA Damage Response Pathway.
Apoptotic Pathway

If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. Enediyne-induced apoptosis can proceed through mitochondria-dependent (intrinsic) pathways.

Apoptosis_Pathway Enediyne_DSB Extensive DNA Damage (Enediyne-induced) p53_act Activated p53 Enediyne_DSB->p53_act Bax Bax p53_act->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates CellDeath Apoptotic Cell Death Caspase3->CellDeath executes

Intrinsic Apoptosis Pathway Activated by Enediynes.

Key Experimental Protocols

Assessing the cytotoxicity of enediyne antibiotics involves a variety of in vitro assays to measure cell viability, DNA damage, cell cycle progression, and apoptosis.

Clonogenic Survival Assay

This assay is the gold standard for determining the long-term reproductive viability of cells after treatment with a cytotoxic agent.

Methodology:

  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a predetermined number of cells into 6-well plates or petri dishes. The number of cells seeded will depend on the expected toxicity of the enediyne concentration being tested.

  • Treatment: Allow cells to adhere for several hours. Treat the cells with a range of concentrations of the enediyne antibiotic for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

  • Fixation and Staining: Aspirate the medium and wash the colonies with PBS. Fix the colonies with a solution such as 10% neutral buffered formalin for 15-30 minutes. Stain the fixed colonies with a 0.5% crystal violet solution for approximately 30-60 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group compared to the untreated control.

Clonogenic_Assay_Workflow Start Start Seed Seed Single Cells in Plates Start->Seed Treat Treat with Enediyne Seed->Treat Incubate Incubate (1-3 weeks) Treat->Incubate FixStain Fix and Stain Colonies Incubate->FixStain Count Count Colonies (>50 cells) FixStain->Count Analyze Calculate Surviving Fraction Count->Analyze End End Analyze->End

Workflow for the Clonogenic Survival Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Culture cells in the presence of the enediyne antibiotic for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the enediyne and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M phase arrest is a common indicator of DSB-inducing agents.

Conclusion

Enediyne antitumor antibiotics are among the most potent cytotoxic agents ever discovered. Their mechanism of action, centered on the generation of diradicals that induce severe DNA damage, triggers robust cellular responses leading to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms and the application of the described experimental protocols are crucial for the continued development and optimization of enediyne-based cancer therapies, including their use as payloads in antibody-drug conjugates (ADCs).

References

The Precision of a Molecular Scalpel: An In-depth Technical Guide to Calicheamicin's Induction of Double-Strand DNA Breaks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1 is a member of the enediyne class of antitumor antibiotics, originally isolated from the bacterium Micromonospora echinospora.[1] Renowned for its extraordinary potency, this compound's cytotoxic effects stem from its unique and highly efficient mechanism of inducing double-strand DNA breaks (DSBs), a type of damage that is particularly challenging for cancer cells to repair, often leading to apoptosis.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's mode of action, with a focus on the generation of double-strand DNA breaks. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate chemistry and biology of this potent molecule.

The Molecular Mechanism of this compound-Induced DNA Damage

The action of this compound is a multi-step process that begins with sequence-specific recognition of DNA and culminates in the generation of a highly reactive diradical species that cleaves the DNA backbone.[4]

DNA Recognition and Binding

This compound's journey to its target begins with its aryltetrasaccharide moiety, which is responsible for recognizing and binding to the minor groove of DNA.[4] This recognition is sequence-specific, with a preference for oligopyrimidine tracts such as 5'-TCCT-3' and 5'-TTTT-3'.[5][6] The binding is primarily driven by non-ionic forces, with the carbohydrate tail anchoring the molecule in the minor groove, thereby positioning the "warhead" enediyne core for its subsequent reaction.[7][8]

Reductive Activation and the Trisulfide Trigger

Once bound to DNA, the trisulfide group within the this compound molecule acts as a trigger for its activation.[9] Intracellular reducing agents, such as glutathione, attack the central sulfur atom of the trisulfide, initiating a cascade of reactions. This leads to a conformational change in the molecule, bringing the two acetylene groups of the enediyne core into close proximity.[9]

Bergman Cyclization and Diradical Formation

The conformational change induced by the reduction of the trisulfide trigger facilitates a crucial chemical transformation known as the Bergman cyclization.[4] This reaction converts the enediyne core into a highly reactive 1,4-didehydrobenzene diradical.[2] This diradical is a potent hydrogen-abstracting species, poised to interact with the nearby DNA backbone.

Hydrogen Abstraction and DNA Strand Scission

The 1,4-didehydrobenzene diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.[4] This hydrogen abstraction generates DNA radicals, which, in the presence of molecular oxygen, undergo further reactions that lead to the cleavage of the phosphodiester backbone, resulting in a double-strand break.[9]

Quantitative Analysis of this compound-DNA Interactions

ParameterValue/ObservationDNA SequenceReference(s)
Gibbs Free Energy of Binding (ΔG) -7.8 to -7.9 kcal/molTTGT and ATCT
-7.6 to -8.9 kcal/mol (salt dependent)TCCT[7]
Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) Approx. 1:2 to 1:3Purified plasmid DNA and cellular DNA
Kinetic Rate Constants (k) k1' (Form I to Form II) is lower for this compound than esperamicin C, but the subsequent k2 (Form II to Form III) is fast, making this compound a better double-strand cleaving agent.Covalently closed circular PM2 DNA[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's DNA-damaging effects.

In Vitro DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay is used to visualize and quantify the cleavage of plasmid DNA by this compound.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound γ1

  • Dithiothreitol (DTT) or Glutathione (GSH) for activation

  • TAE or TBE buffer

  • Agarose

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Agarose gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing plasmid DNA (e.g., 200 ng), this compound at the desired concentration, and reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Activation: Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.[11][12][13]

    • Load the samples into the wells of the gel.[12]

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.[14]

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.[14]

    • The three forms of plasmid DNA will be visible: supercoiled (Form I, fastest migrating), nicked circular (Form II), and linear (Form III, slowest migrating).

    • Quantify the intensity of each band using densitometry software to determine the extent of single-strand and double-strand breaks.

Cellular DNA Damage Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cells treated with this compound

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline or neutral electrophoresis buffer

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells treated with this compound and resuspend them in PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and spread the mixture onto a microscope slide.[4][15]

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[4]

  • DNA Unwinding: Place the slides in an alkaline or neutral buffer to unwind the DNA.[4]

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[4]

  • Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.[4]

  • Analysis: The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage parameters like tail length, tail moment, and olive tail moment.[4]

Immunofluorescence Staining of γH2AX Foci

This method detects the phosphorylation of histone H2AX (γH2AX), an early marker of double-strand breaks.

Materials:

  • Cells grown on coverslips and treated with this compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[1][16]

  • Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[1][16]

  • Blocking: Block non-specific antibody binding with a blocking solution for 30-60 minutes.[1][16]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.[1][17]

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[1][17]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[16]

  • Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of double-strand breaks.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

This compound-induced double-strand breaks trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR).

DNA_Damage_Response This compound This compound DNA_DSB Double-Strand DNA Breaks This compound->DNA_DSB Induces ATM_ATR ATM / ATR Kinases (Activated) DNA_DSB->ATM_ATR Activates DNA_PK DNA-PK DNA_DSB->DNA_PK Activates H2AX H2AX Phosphorylation (γH2AX) ATM_ATR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) ATM_ATR->Cell_Cycle_Arrest Mediates DNA_PK->H2AX Repair_Proteins Recruitment of DNA Repair Proteins (e.g., 53BP1, BRCA1) H2AX->Repair_Proteins Recruits Repair_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to (if damage is irreparable) DNA_Cleavage_Workflow Start Start: Prepare Reagents (Plasmid DNA, this compound, Buffer) Reaction Set up Reaction Mixture (DNA + this compound) Start->Reaction Activation Add Activating Agent (e.g., DTT/GSH) Reaction->Activation Incubation Incubate at 37°C Activation->Incubation Quench Stop Reaction (Add Loading Dye with EDTA) Incubation->Quench Electrophoresis Agarose Gel Electrophoresis Quench->Electrophoresis Visualization Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualization Analysis Quantify Band Intensities (Densitometry) Visualization->Analysis End End: Determine Cleavage Efficiency Analysis->End

References

The Guardian at the Gate: An In-depth Technical Guide to the Self-Sacrifice Resistance Mechanism in Calicheamicin-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The potent enediyne antitumor antibiotic, calicheamicin, produced by Micromonospora echinospora, possesses the remarkable ability to cleave double-stranded DNA, making it a valuable therapeutic agent. However, the producing organism must possess a robust self-resistance mechanism to avoid suicide. This technical guide delves into the core of this defense: a fascinating "self-sacrifice" mechanism. This process involves a dedicated protein that intercepts and neutralizes this compound, leading to the destruction of both the antibiotic and the protective protein. This guide will provide a comprehensive overview of the key proteins involved, their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their study.

Introduction to this compound and the Imperative of Self-Resistance

This compound γ1 is a member of the enediyne family of natural products, renowned for their potent cytotoxicity.[1] Its mechanism of action involves binding to the minor groove of DNA and undergoing a Bergman cyclization to generate a highly reactive diradical species, which then abstracts hydrogen atoms from the DNA backbone, leading to strand scission.[1][2] This indiscriminate toxicity necessitates a sophisticated self-resistance mechanism within the producing bacterium, Micromonospora echinospora.[1]

Initial hypotheses for resistance in antibiotic-producing organisms centered on mechanisms like drug efflux, target modification, or enzymatic inactivation. However, the discovery of the calC gene within the this compound biosynthetic gene cluster unveiled a novel and elegant strategy: self-sacrifice.[1]

The Key Players: CalC, CalU16, and CalU19

The primary mediators of this self-sacrifice resistance are a family of proteins characterized by a Steroidogenic Acute Regulatory protein (StAR)-related transfer (START) domain.[3][4][5] To date, three such proteins have been identified and characterized in the this compound producer: CalC, CalU16, and CalU19.[4]

These proteins act as molecular sponges, binding to this compound and presenting an alternative target for the reactive diradical. This sacrificial act prevents the antibiotic from reaching its ultimate target, the bacterial chromosome.

CalC: The Archetype of Self-Sacrifice

CalC was the first identified protein in this resistance pathway.[1] Structural studies have revealed that CalC possesses a START domain, a fold typically associated with lipid binding and transport.[3][6] This structural motif forms a hydrophobic cavity that accommodates the this compound molecule.[3]

CalU16 and CalU19: Expanding the Protective Arsenal

Further investigation of the this compound biosynthetic gene cluster led to the identification of two other proteins, CalU16 and CalU19, which also confer resistance.[4] Structural analysis confirmed that both CalU16 and CalU19 are structural homologues of CalC and possess the characteristic START domain.[4][5]

The Mechanism of Self-Sacrifice: A Molecular Dance of Destruction

The self-sacrifice mechanism is a precisely orchestrated process that results in the mutual annihilation of the resistance protein and the this compound molecule.

  • Binding and Sequestration: The START domain of the resistance protein (CalC, CalU16, or CalU19) binds the this compound molecule within its hydrophobic pocket, effectively sequestering it from the cellular environment.[3][4]

  • Activation and Hydrogen Abstraction: Upon activation of the this compound warhead, the resulting diradical abstracts a hydrogen atom from a specific glycine residue within the active site of the resistance protein.[6] In CalC, this critical residue is Gly113.[6]

  • Proteolysis and Inactivation: This hydrogen abstraction initiates a cascade of events leading to the oxidative cleavage of the resistance protein's polypeptide backbone.[3][6] Concurrently, the this compound molecule is quenched and rendered harmless.[1]

This single-turnover event ensures that one molecule of the resistance protein neutralizes one molecule of this compound, hence the term "self-sacrifice."[7]

Quantitative Analysis of Resistance

The efficacy of these self-sacrifice proteins has been quantified through heterologous expression in a this compound-sensitive host, such as Escherichia coli. The level of resistance is typically determined by measuring the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the host strain expressing the resistance gene.

Resistance ProteinHost OrganismFold Increase in Resistance (compared to control)Reference
CalU16 E. coli80-fold[4]
CalU19 E. coli330-fold[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-sacrifice resistance mechanism.

Heterologous Expression and MIC Determination

This protocol describes the expression of CalC, CalU16, or CalU19 in E. coli and the subsequent determination of this compound resistance.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Luria-Bertani (LB) medium

  • This compound γ1

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Clone the coding sequence of calC, calU16, or calU19 into an appropriate expression vector.

  • Transform the expression construct into the E. coli expression strain. As a negative control, transform an empty vector into the same strain.

  • Grow overnight cultures of the transformed E. coli strains in LB medium containing the appropriate antibiotic for plasmid selection.

  • In a 96-well microtiter plate, prepare a serial dilution of this compound γ1 in LB medium.

  • Inoculate the wells with the overnight cultures, diluted to a starting OD600 of 0.05.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Incubate the plates at 37°C with shaking for 18-24 hours.

  • Determine the OD600 of each well using a microplate reader.

  • The MIC is defined as the lowest concentration of this compound that inhibits visible growth.

In Vitro Protein Cleavage Assay

This assay demonstrates the direct cleavage of the resistance protein by this compound.

Materials:

  • Purified CalC, CalU16, or CalU19 protein

  • This compound γ1

  • Dithiothreitol (DTT) or other reducing agent

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • SDS-PAGE gels and reagents

  • Coomassie Brilliant Blue stain

Protocol:

  • In a microcentrifuge tube, combine the purified resistance protein (final concentration ~10 µM) with reaction buffer.

  • Add a reducing agent, such as DTT (final concentration 1 mM), to activate the this compound.

  • Initiate the reaction by adding this compound γ1 (final concentration ~20 µM).

  • Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the reaction products by SDS-PAGE.

  • Visualize the protein bands by Coomassie Brilliant Blue staining. Cleavage is indicated by the disappearance of the full-length protein band and the appearance of smaller cleavage products.

Site-Directed Mutagenesis

This protocol is used to substitute the critical glycine residue to confirm its role in the self-sacrifice mechanism.

Materials:

  • Expression plasmid containing the resistance gene

  • Mutagenic primers designed to change the glycine codon (e.g., GGC) to an alanine codon (e.g., GCC)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli for transformation

Protocol:

  • Design and synthesize complementary mutagenic primers containing the desired nucleotide change.

  • Perform PCR using the expression plasmid as a template and the mutagenic primers.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transform the DpnI-treated DNA into competent E. coli.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

  • Express and purify the mutant protein and test its ability to confer resistance and undergo cleavage as described in protocols 5.1 and 5.2.

Mass Spectrometry Analysis of Protein Cleavage

This technique is used to precisely identify the cleavage site within the resistance protein.

Materials:

  • In vitro cleavage reaction mixture (from protocol 5.2)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Perform the in vitro cleavage assay as described in protocol 5.2.

  • Separate the cleavage products by SDS-PAGE and excise the protein bands.

  • Perform in-gel tryptic digestion of the protein fragments.

  • Extract the resulting peptides from the gel.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the resulting tandem mass spectra against the protein sequence to identify the peptides.

  • The cleavage site can be pinpointed by identifying the N-terminal and C-terminal peptides that flank the cleavage point.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in the self-sacrifice mechanism and its investigation.

Self_Sacrifice_Mechanism This compound This compound Complex This compound-Protein Complex This compound->Complex Binding DNA Bacterial DNA This compound->DNA Binding to minor groove ResistanceProtein Resistance Protein (CalC, CalU16, CalU19) START Domain ResistanceProtein->Complex ActivatedComplex Activated Diradical Complex Complex->ActivatedComplex Activation (e.g., by reduction) CleavedProtein Cleaved Protein Fragments ActivatedComplex->CleavedProtein H-abstraction from Glycine residue Inactivethis compound Inactive this compound ActivatedComplex->Inactivethis compound Quenching DNADamage DNA Damage (Cell Death) DNA->DNADamage Strand Scission

Caption: The self-sacrifice resistance mechanism signaling pathway.

Experimental_Workflow cluster_Gene_to_Protein Gene Expression and Protein Purification cluster_Functional_Assays Functional Characterization cluster_Mechanistic_Studies Mechanistic Investigation Gene Resistance Gene (calC, calU16, calU19) Cloning Cloning into Expression Vector Gene->Cloning Transformation Transformation into E. coli Cloning->Transformation SDM Site-Directed Mutagenesis (Protocol 5.3) Cloning->SDM Expression Protein Expression (IPTG Induction) Transformation->Expression MIC MIC Determination (Protocol 5.1) Transformation->MIC Purification Protein Purification (e.g., Ni-NTA) Expression->Purification CleavageAssay In Vitro Cleavage Assay (Protocol 5.2) Purification->CleavageAssay MassSpec Mass Spectrometry (Protocol 5.4) CleavageAssay->MassSpec

Caption: Experimental workflow for characterizing self-sacrifice resistance proteins.

Conclusion and Future Perspectives

The self-sacrifice resistance mechanism in this compound-producing bacteria is a remarkable example of evolutionary adaptation to handle the production of a highly toxic metabolite. The CalC, CalU16, and CalU19 proteins, with their conserved START domains, represent a dedicated defense system that ensures the survival of the organism. Understanding this mechanism in detail not only provides fundamental insights into bacterial self-resistance but also has implications for drug development. For instance, inhibitors of this mechanism could potentially be used to enhance the efficacy of this compound-based therapies. Furthermore, the principles of this sacrificial protection could inspire the design of novel protein-based antidotes for other toxic small molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of chemical biology.

References

Methodological & Application

Application Notes and Protocols for Calicheamicin as an Antibody-Drug Conjugate Payload

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their extreme cytotoxicity, acting at picomolar concentrations, makes them highly effective payloads for antibody-drug conjugates (ADCs). By attaching calicheamicin to a monoclonal antibody that targets a tumor-specific antigen, this potent cell-killing agent can be delivered directly to cancer cells, minimizing systemic toxicity.[1][2] Two this compound-based ADCs, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received FDA approval for the treatment of acute myeloid leukemia and acute lymphoblastic leukemia, respectively, validating the clinical utility of this payload class.[3]

These application notes provide a comprehensive overview of the use of this compound as an ADC payload, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its conjugation to antibodies and subsequent in vitro and in vivo evaluation.

Mechanism of Action

The cytotoxic activity of this compound stems from its ability to cause double-strand breaks in DNA.[4] The process is initiated by the specific binding of the this compound molecule to the minor groove of DNA.[5] Once bound, a cascade of chemical reactions is triggered, leading to the generation of a highly reactive diradical species, p-benzyne, through a process known as the Bergman cyclization.[4][5] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately resulting in the cleavage of both DNA strands.[4] The resulting DNA damage is often irreparable, leading to cell cycle arrest and apoptosis.[5]

Signaling Pathway for this compound-Induced DNA Damage Response

The double-strand breaks induced by this compound activate the DNA Damage Response (DDR) pathway. This signaling cascade is crucial for determining the cell's fate.

DNA_Damage_Response cluster_0 Cellular Response cluster_1 DNA Damage Signaling Cascade Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M checkpoints) Apoptosis Apoptosis This compound This compound-ADC DSB DNA Double-Strand Breaks This compound->DSB Induces ATM_ATR ATM/ATR Kinases (Activated) DSB->ATM_ATR Activates CHK1_CHK2 CHK1/CHK2 Kinases (Phosphorylated) ATM_ATR->CHK1_CHK2 Phosphorylates p53 p53 (Stabilized and Activated) ATM_ATR->p53 Phosphorylates CHK1_CHK2->Cell_Cycle_Arrest Leads to p53->Cell_Cycle_Arrest Induces p53->Apoptosis Induces

Caption: this compound-induced DNA damage response pathway.

Data Presentation

The following tables summarize quantitative data on the in vitro and in vivo efficacy of various this compound-based ADCs.

Table 1: In Vitro Cytotoxicity of this compound ADCs
Cell LineTarget AntigenADCIC50 (ng/mL)Reference
WSU-DLCL2CD22aCD22-cal ADC0.1 - 1[3]
HCC-1569x2Ly6EaLy6E-cal ADC1 - 10[3]
JurkatCD22/Ly6E NegativeaCD22-cal ADC>1000[3]
JurkatCD22/Ly6E NegativeaLy6E-cal ADC>1000[3]
Various BCP-ALL cell linesCD22CMC-544 (inotuzumab ozogamicin)0.15 - 4.9[6]
HL-60CD33Gemtuzumab ozogamicin<0.006 (cal equiv)[7]
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
Xenograft ModelTarget AntigenADCDose (mg/kg)OutcomeReference
WSU-DLCL2 (Non-Hodgkin Lymphoma)CD22aCD22-cal ADC3Tumor regression[3]
WSU-DLCL2 (Non-Hodgkin Lymphoma)CD22aCD22-cal ADC0.3Moderate tumor growth inhibition[3]
HCC-1569x2 (Breast Cancer)Ly6EaLy6E-cal ADC3Tumor regression[3]
TNBC (Triple-Negative Breast Cancer)EFNA4PF-066472630.27, 0.36Significant tumor regression[6]
Ovarian CancerEFNA4PF-066472630.27, 0.36Significant tumor regression[6]
HL-60 (AML)CD33Gemtuzumab ozogamicin50 (µg cal/kg) x 3Long-term, tumor-free survivors

Experimental Protocols

Protocol 1: Site-Specific Conjugation of this compound to an Engineered Antibody

This protocol describes the conjugation of an activated this compound derivative to an antibody with an engineered cysteine residue, creating a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

  • Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., 50 mM Tris, pH 7.5)

  • Activated N-acetyl this compound with a pyridyl disulfide linker (nitroPDS-cal)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of antibody disulfides (if necessary)

  • Reaction buffer: 50 mM Tris with 2 mM EDTA, pH 7.5

  • Quenching solution: N-ethylmaleimide (NEM)

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Characterization instruments: UV-Vis spectrophotometer, Mass Spectrometer (for DAR determination)

  • Antibody Preparation: If the engineered cysteine is capped, reduce the antibody with a 10-fold molar excess of TCEP for 1-2 hours at room temperature. Purify the reduced antibody using a desalting column equilibrated with reaction buffer.

  • Activation of this compound: Synthesize or procure nitroPDS-cal. Dissolve the activated this compound in an organic solvent like DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the concentration of the prepared antibody to 5-10 mg/mL in the reaction buffer.

    • Add a 5- to 10-fold molar excess of the dissolved nitroPDS-cal to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction: Add a 20-fold molar excess of NEM to cap any unreacted thiol groups on the antibody. Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated this compound and other small molecules by SEC using a column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Alternatively, HIC can be used to separate ADCs with different DARs.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR by measuring the absorbance at the characteristic wavelengths for the antibody (280 nm) and the this compound payload, or more accurately by mass spectrometry.

    • Assess the level of aggregation by SEC.

Conjugation_Workflow Start Start: Engineered mAb Reduction Reduction (if necessary) Start->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Activated_Cal Activated This compound Activated_Cal->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/HIC) Quenching->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization End Final ADC Characterization->End

Caption: Workflow for site-specific this compound conjugation.
Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on cancer cell lines.

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody (as a control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the this compound ADC and the unconjugated antibody in complete medium. A typical concentration range would be from 1000 ng/mL down to 0.01 ng/mL.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control.

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10-30 minutes for CellTiter-Glo®).

    • Read the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the blank control readings from all other readings.

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value using a four-parameter logistic regression model.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes a typical xenograft study in mice to evaluate the in vivo efficacy of a this compound ADC.

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Tumor cells for implantation

  • This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal balance

  • Tumor Implantation:

    • Subcutaneously inject 1-10 million tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (typically 5-10 mice per group), ensuring a similar average tumor volume across groups.

    • Administer the this compound ADC, unconjugated antibody, or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing schedule can be a single dose or multiple doses over a period of time.

  • Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Data Analysis:

    • The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant toxicity.

    • Euthanize the mice at the endpoint and excise the tumors for further analysis if required.

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Xenograft_Workflow Implantation Tumor Cell Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Grouping Randomization into Treatment Groups Growth->Grouping Dosing ADC/Control Administration Grouping->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study.

References

Application of Calicheamicin in Acute Myeloid Leukemia (AML) Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics originally isolated from the bacterium Micromonospora echinospora. Their extreme cytotoxicity, estimated to be 1,000 to 10,000 times greater than conventional chemotherapeutic agents like doxorubicin, precludes their use as standalone systemic drugs.[1][2] However, by conjugating calicheamicin to a monoclonal antibody that targets a specific tumor-surface antigen, its cytotoxic payload can be delivered directly to cancer cells, minimizing systemic exposure and off-target toxicity. This application note focuses on the use of this compound in the context of acute myeloid leukemia (AML) through the antibody-drug conjugate (ADC) gemtuzumab ozogamicin (Mylotarg™).

Gemtuzumab ozogamicin (GO) is comprised of a humanized anti-CD33 monoclonal antibody (hP67.6) linked to N-acetyl-gamma-calicheamicin.[3][4] The CD33 antigen is a sialic acid-binding immunoglobulin-like lectin that is expressed on the surface of myeloblasts in over 80-90% of AML patients, but not on normal hematopoietic stem cells, making it an ideal target for AML therapy.[4][5][6][7]

Mechanism of Action

The therapeutic action of gemtuzumab ozogamicin is a multi-step process initiated by the specific binding of the antibody component to the CD33 antigen on the surface of AML cells.[4] This binding event triggers the internalization of the ADC-CD33 complex, likely through endocytosis.[4][8][9] Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment facilitates the hydrolytic cleavage of the linker, releasing the potent this compound derivative, N-acetyl-gamma-calicheamicin dimethyl hydrazide.[3][4][5]

The released this compound then translocates to the nucleus and binds to the minor groove of the DNA.[4][5] This binding induces a conformational change, leading to the generation of a p-benzene diradical through a Bergman cyclization reaction.[2][5] This highly reactive species causes sequence-specific double-strand DNA breaks, which are often irreparable.[3][4][5] The extensive DNA damage triggers downstream signaling pathways, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent activation of the apoptotic cascade, ultimately resulting in programmed cell death.[3][10][11]

Signaling Pathway of this compound-Induced Cell Death

Calicheamicin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GO Gemtuzumab Ozogamicin (GO) CD33 CD33 Receptor GO->CD33 Binding Endosome Endosome CD33->Endosome Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome Trafficking This compound Released N-acetyl-gamma-calicheamicin Lysosome->this compound Linker Cleavage & Release DNA Nuclear DNA This compound->DNA Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB Induces CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest Triggers Apoptosis Apoptosis DSB->Apoptosis Induces CellCycleArrest->Apoptosis Leads to

Caption: Mechanism of action of gemtuzumab ozogamicin in AML cells.

Clinical Application and Efficacy

Gemtuzumab ozogamicin has been approved for the treatment of newly diagnosed and relapsed/refractory CD33-positive AML in adults and pediatric patients.[7] Clinical trials have demonstrated its efficacy both as a monotherapy and in combination with standard chemotherapy, particularly in patients with favorable and intermediate-risk cytogenetics.[12] A fractionated dosing schedule has been shown to improve the benefit/risk profile, reducing toxicity while maintaining efficacy.[1][12]

Table 1: Summary of Key Clinical Trial Data for Gemtuzumab Ozogamicin in AML

Trial NamePatient PopulationTreatment ArmsKey Efficacy OutcomesReference
ALFA-0701 Newly diagnosed de novo AML (50-70 years)1. Daunorubicin + Cytarabine + GO (3 mg/m² on days 1, 4, 7) 2. Daunorubicin + CytarabineEvent-Free Survival (EFS): Median 17.3 months (GO arm) vs. 9.5 months (control arm); HR 0.56 (p=0.0002)[1][13][14][15]
Overall Survival (OS): Not statistically significant in final analysis.[13][14]
AML-19 Newly diagnosed AML in older patients (>60 years) unsuitable for intensive chemotherapy1. GO monotherapy (6 mg/m² day 1, 3 mg/m² day 8) 2. Best Supportive Care (BSC)Overall Survival (OS): Median 4.9 months (GO arm) vs. 3.6 months (BSC arm); HR 0.69 (p=0.005)[9][16][17]
Complete Remission (CR + CRi): 27% in the GO arm.[9][17]
MyloFrance-1 Relapsed CD33-positive AML (first relapse)GO monotherapy (3 mg/m² on days 1, 4, 7)Complete Remission (CR): 26% of patients.[8][15]
Relapse-Free Survival (RFS): Median 11.6 months.[8]

Mechanisms of Resistance

Resistance to gemtuzumab ozogamicin can be a significant clinical challenge. Several mechanisms have been identified, including:

  • Multidrug Resistance (MDR): Overexpression of the P-glycoprotein (P-gp) efflux pump can actively transport this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[9][18]

  • Altered Drug Pharmacokinetics: Changes in drug uptake, trafficking, or metabolism can limit the amount of active this compound reaching the DNA.[9][18]

  • Reduced CD33 Expression: Downregulation or modification of the CD33 antigen on the cell surface can decrease the binding and internalization of the ADC.

  • Enhanced DNA Repair: Upregulation of DNA damage repair pathways can counteract the effects of this compound-induced double-strand breaks.[9][18][19]

  • Anti-apoptotic Mechanisms: Overexpression of anti-apoptotic proteins can inhibit the final stages of programmed cell death.[9][18]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound-based agents in AML cell lines.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays start Start: AML Cell Culture (e.g., HL-60, MV4-11) treatment Treat with this compound or Gemtuzumab Ozogamicin (Dose-response & time-course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle caspase Caspase Activation (e.g., Caspase-3/7 Assay) treatment->caspase analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis caspase->analysis end End: Characterize Drug Effect analysis->end

Caption: A typical workflow for in vitro evaluation of this compound in AML.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • AML cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound or Gemtuzumab Ozogamicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete medium per well. Include wells with medium only for blank controls.

  • Drug Treatment: Prepare serial dilutions of the this compound compound. Add the desired concentrations to the wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated AML cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After drug treatment, collect cells (including supernatant for suspension cells) by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated AML cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

  • Incubation: Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).

  • Rehydration and Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale. Use software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Caspase-3/7 Activation Assay

This assay detects the activation of effector caspases 3 and 7, a key event in the execution phase of apoptosis.

Materials:

  • Treated and untreated AML cells

  • Caspase-3/7 Green Flow Cytometry Assay Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Preparation: After drug treatment, harvest cells and adjust the concentration to 1 x 10⁶ cells/mL in an appropriate buffer or complete medium.

  • Reagent Addition: Add the cell-permeant Caspase-3/7 Green Detection Reagent to the cell suspension at the manufacturer's recommended concentration.

  • Incubation: Incubate the samples for 30 minutes at 37°C, protected from light.

  • Optional Viability Staining: A dead cell stain (e.g., SYTOX AADvanced) can be added to distinguish apoptotic from necrotic cells.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. An increase in green fluorescence indicates the activation of caspase-3 and/or -7 in apoptotic cells.

References

Application Notes and Protocols for Calicheamicin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development, mechanism of action, and evaluation of calicheamicin-based antibody-drug conjugates (ADCs), with a primary focus on gemtuzumab ozogamicin (GO). Detailed protocols for key experiments are included to guide researchers in this field.

Introduction to this compound-Based ADCs

Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[] Calicheamicins are a class of enediyne antibiotics isolated from the bacterium Micromonospora echinospora.[2] They are exceptionally potent cytotoxic agents, estimated to be over 1,000 times more powerful than traditional chemotherapeutics like doxorubicin.[2][3] Their mechanism involves binding to the minor groove of DNA and inducing double-strand breaks, which triggers apoptosis.[2][3]

Gemtuzumab ozogamicin (Mylotarg®) was the first ADC to receive clinical approval and serves as a paradigm for this class of drugs.[2][4] It comprises a humanized anti-CD33 monoclonal antibody (hP67.6) covalently linked to N-acetyl gamma this compound via an acid-labile hydrazone linker.[5][6] CD33 is a sialic acid-binding protein expressed on the surface of leukemic blasts in over 90% of patients with acute myeloid leukemia (AML), but is absent from normal hematopoietic stem cells, making it an ideal target.[2][7]

Mechanism of Action: Gemtuzumab Ozogamicin

The therapeutic action of gemtuzumab ozogamicin is a multi-step process that ensures targeted cell killing:

  • Binding: The ADC circulates in the bloodstream until the anti-CD33 antibody portion (gemtuzumab) recognizes and binds to the CD33 antigen on the surface of AML cells.[]

  • Internalization: Upon binding, the entire ADC-CD33 complex is internalized by the cell through endocytosis.[][8][9]

  • Payload Release: The complex is trafficked to the lysosome, an acidic intracellular compartment. The low pH environment of the lysosome cleaves the acid-labile hydrazone linker, releasing the N-acetyl gamma this compound payload.[][9][10]

  • DNA Damage and Apoptosis: The released this compound translocates to the nucleus, where it binds to the minor groove of DNA. This binding event initiates a chemical reaction that generates diradical species, causing double-strand DNA breaks.[2][11] The extensive and irreparable DNA damage triggers cell cycle arrest and programmed cell death (apoptosis).[8]

Figure 1. Mechanism of action of gemtuzumab ozogamicin.

Quantitative Data Summary

The efficacy and safety of gemtuzumab ozogamicin have been evaluated in numerous preclinical and clinical studies. Key quantitative data are summarized below.

Preclinical Efficacy
Model SystemCell LineTreatmentKey FindingsReference
In Vitro Colony AssayAML Patient Samples7.0 nM GO>60% inhibition in 12 of 27 samples[12]
In Vitro Colony AssayNormal Bone Marrow7-28 nM GONo inhibition of colony growth[12]
Mouse XenograftHL-60Single 30 mg/m² dose100% survival, 40% tumor-free[12]
Mouse XenograftHL-60Single 60-90 mg/m² dose80% survival, 60% tumor-free[12]
Clinical Efficacy and Safety (Select Trials)
TrialPatient PopulationTreatment ArmControl ArmOutcomeResult (GO vs. Control)Reference
ALFA-0701 Newly diagnosed de novo AML (50-70 yrs)DA + GO (3 mg/m² x3)DA alone2-year EFS40.8% vs. 17.1% (p=0.003)[12]
ALFA-0701 Newly diagnosed de novo AML (50-70 yrs)DA + GO (3 mg/m² x3)DA alone5-year OS20.7% absolute benefit in favorable cytogenetics[12]
SWOG S0106 Younger patients with AML (<60 yrs)DA + GO (6 mg/m²)DA aloneCR Rate69% vs. 70% (p=0.59)[13]
SWOG S0106 Younger patients with AML (<60 yrs)DA + GO (6 mg/m²)DA alone5-year OS46% vs. 50% (p=0.85)[13]
AML17 Newly diagnosed AMLGO 3 mg/m² + ChemoGO 6 mg/m² + Chemo60-Day Mortality5% vs. 9% (p=0.01)[14]
AML17 Newly diagnosed AMLGO 3 mg/m² + ChemoGO 6 mg/m² + ChemoVOD Incidence0.5% vs. 5.6% (p<0.0001)[14]
Phase II (Relapsed AML) Relapsed CD33+ AMLGO (9 mg/m² x2)Single-armCR + CRp Rate30% (16.2% CR)[4][10]
Phase II (Relapsed AML) Relapsed CD33+ AMLGO (9 mg/m² x2)Single-armOverall Remission26%[15]

Abbreviations: EFS (Event-Free Survival), OS (Overall Survival), DA (Daunorubicin + Cytarabine), CR (Complete Remission), CRp (Complete Remission with incomplete platelet recovery), VOD (Veno-occlusive Disease).

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of this compound-based ADCs.

Protocol for ADC Conjugation (Conceptual)

This protocol describes a general method for conjugating a this compound derivative to an antibody via lysine residues using an N-hydroxysuccinimide (NHS) ester functionalized linker, similar to the chemistry used for first-generation ADCs.

Materials:

  • Anti-CD33 monoclonal antibody (e.g., hP67.6) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-linker-NHS ester derivative

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., Tris or Glycine solution)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Reaction vessels, magnetic stirrer, and standard laboratory equipment

Procedure:

  • Antibody Preparation: Dialyze the stock antibody solution into a conjugation-compatible buffer (amine-free, e.g., borate or phosphate buffer, pH 7.5-8.5) to a final concentration of 5-10 mg/mL.

  • Payload-Linker Preparation: Dissolve the this compound-linker-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Slowly add a calculated molar excess (e.g., 5-10 fold) of the payload-linker solution to the stirring antibody solution. The final concentration of the organic solvent (DMF/DMSO) should be kept low (<10% v/v) to prevent antibody denaturation and aggregation.[16]

    • Allow the reaction to proceed for 1-4 hours at 4°C or room temperature with gentle mixing. Protect the reaction from light, as this compound can be light-sensitive.

  • Quenching: Stop the reaction by adding a molar excess of the quenching reagent (e.g., 50 mM Tris) to react with any remaining NHS esters. Incubate for 30 minutes.

  • Purification:

    • Remove unconjugated payload-linker and other small molecules by purifying the reaction mixture using a pre-equilibrated SEC column (e.g., Sephadex G-25) or through tangential flow filtration (TFF).[][17]

    • The buffer should be exchanged to a formulation buffer suitable for ADC stability (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry (by measuring absorbance at 280 nm and the characteristic wavelength for the payload) or Hydrophobic Interaction Chromatography (HIC).[2]

    • Assess the percentage of aggregation using Size Exclusion Chromatography (SEC-HPLC).[11]

    • Confirm ADC integrity and distribution using mass spectrometry.

ADC_Conjugation_Workflow start Start antibody_prep 1. Antibody Preparation (Buffer Exchange) start->antibody_prep payload_prep 2. Payload-Linker Solubilization start->payload_prep conjugation 3. Conjugation Reaction (Antibody + Payload-Linker) antibody_prep->conjugation payload_prep->conjugation quenching 4. Quenching (Stop Reaction) conjugation->quenching purification 5. Purification (SEC or TFF) quenching->purification characterization 6. Characterization (DAR, Aggregation, etc.) purification->characterization end Final ADC Product characterization->end

Figure 2. General workflow for ADC conjugation and purification.

Protocol for In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the cytotoxic potential of an ADC on target (CD33-positive) and non-target (CD33-negative) cell lines and to calculate the IC50 (half-maximal inhibitory concentration).[8][18]

Materials:

  • CD33-positive AML cell line (e.g., HL-60, KG-1)

  • CD33-negative cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound-based ADC and unconjugated antibody (control)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 50 µL of complete medium. Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate at 37°C, 5% CO2 overnight to allow cells to adapt.[18]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and unconjugated antibody control in complete medium. A typical concentration range might be 0.01 pM to 100 nM.

    • Add 50 µL of the diluted ADC or control solutions to the appropriate wells in triplicate, bringing the final volume to 100 µL. Add 50 µL of medium to the "cells only" control wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]

    • Incubate overnight at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot the % Viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for In Vivo Efficacy Study (AML Xenograft Model)

This protocol outlines the establishment of a disseminated AML xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of a this compound-based ADC.[19][20]

Materials:

  • Immunodeficient mice (e.g., NSG or NOD/SCID)

  • CD33-positive AML cell line (e.g., MV4-11, HL-60), potentially luciferase-tagged for imaging

  • This compound-based ADC, unconjugated antibody, and vehicle control (e.g., saline)

  • Sterile PBS, syringes, and needles

  • Bioluminescence imaging system (if using luciferase-tagged cells)

  • Animal housing and monitoring equipment compliant with IACUC guidelines

Procedure:

  • Cell Preparation and Implantation:

    • Culture and harvest AML cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or PBS.

    • Resuspend the cells in sterile PBS at a concentration of 5-10 x 10^6 cells per 200 µL.

    • Inject 200 µL of the cell suspension (containing 5-10 million cells) into the lateral tail vein of each mouse.[20]

  • Tumor Engraftment and Staging:

    • Monitor mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis, ruffled fur).

    • If using luciferase-tagged cells, perform bioluminescence imaging (BLI) weekly to monitor tumor burden.

    • Once the tumor burden is established and relatively uniform across animals (e.g., a specific BLI signal is reached), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include: Vehicle Control, Unconjugated Antibody, and ADC Treatment.

  • Treatment Administration:

    • Administer the ADC, unconjugated antibody, or vehicle control via the predetermined route (typically intravenous) and schedule. The dose should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints:

    • Monitor and record animal body weight and clinical signs of toxicity 2-3 times per week.

    • Monitor tumor burden weekly via BLI or by analyzing peripheral blood for human CD45+ cells via flow cytometry.

    • The primary endpoint is typically overall survival. Mice are euthanized when they reach predefined humane endpoints (e.g., >20% weight loss, severe paralysis, moribund state).

  • Data Analysis:

    • Plot tumor growth curves based on BLI signal or %hCD45+ cells over time.

    • Generate Kaplan-Meier survival curves for each treatment group and compare them using a log-rank test to determine statistical significance.

    • Analyze body weight changes as a measure of treatment-related toxicity.

References

Application Notes and Protocols for Measuring Calicheamicin Activity via DNA Cleavage Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1] Its cytotoxic activity stems from its ability to bind to the minor groove of DNA and induce double-strand breaks, ultimately leading to cell death.[1][2] This remarkable potency makes this compound and its derivatives highly valuable as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Accurate measurement of this compound's DNA cleaving activity is crucial for its development and application in oncology. This document provides detailed application notes and protocols for two key experimental assays used to quantify the DNA cleavage activity of this compound: the Supercoiled Plasmid DNA Cleavage Assay and the Alkaline Comet Assay .

Mechanism of Action: DNA Cleavage by this compound

This compound's mechanism of action is a sophisticated multi-step process that culminates in the cleavage of double-stranded DNA. The key events are:

  • DNA Binding: The aryltetrasaccharide portion of the this compound molecule specifically recognizes and binds to the minor groove of DNA.[1] It displays a high affinity for certain nucleotide sequences, particularly 5'-TCCT-3' and 5'-TTTT-3'.[1][3]

  • Activation: Once bound to DNA, the trisulfide group within the this compound molecule is activated by intracellular thiols, such as glutathione.[1]

  • Bergman Cyclization: This activation triggers a chemical rearrangement known as the Bergman cyclization, which converts the enediyne core of this compound into a highly reactive para-benzyne diradical species.

  • Hydrogen Abstraction: The p-benzyne diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.

  • DNA Strand Scission: The abstraction of hydrogen atoms leads to the formation of DNA radicals, which ultimately results in the cleavage of the phosphodiester backbone, causing both single-strand breaks (SSBs) and double-strand breaks (DSBs).[4] The generation of DSBs is considered the primary cytotoxic lesion.[4]

Signaling Pathway of this compound-Induced DNA Damage

Calicheamicin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Activated_this compound Activated this compound This compound->Activated_this compound Activation Thiol Thiols (e.g., Glutathione) Thiol->Activated_this compound DNA Nuclear DNA (Minor Groove) Activated_this compound->DNA Binding pBenzyne p-Benzyne Diradical DNA->pBenzyne Bergman Cyclization H_Abstraction Hydrogen Abstraction (from Deoxyribose) pBenzyne->H_Abstraction SSB Single-Strand Breaks (SSBs) H_Abstraction->SSB DSB Double-Strand Breaks (DSBs) H_Abstraction->DSB Cell_Death Apoptosis / Cell Death SSB->Cell_Death DSB->Cell_Death

Caption: this compound's mechanism of action leading to DNA cleavage.

Experimental Assays to Measure this compound Activity

Supercoiled Plasmid DNA Cleavage Assay

This in vitro assay is a fundamental method for directly assessing the DNA cleaving ability of this compound. It relies on the differential electrophoretic mobility of different topological forms of plasmid DNA on an agarose gel.

  • Form I (Supercoiled): Intact, covalently closed circular plasmid DNA, which is tightly supercoiled and migrates fastest through the gel.

  • Form II (Nicked or Open-Circular): Plasmid DNA with a single-strand break, which is relaxed and migrates the slowest.

  • Form III (Linear): Plasmid DNA with a double-strand break, which has an intermediate mobility between Form I and Form II.

By incubating supercoiled plasmid DNA with varying concentrations of this compound and analyzing the resulting DNA forms, a dose-dependent conversion from Form I to Forms II and III can be observed and quantified.

Caption: Workflow for the supercoiled plasmid DNA cleavage assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Thiol activator: dithiothreitol (DTT) or glutathione (GSH), 100 mM stock in water

  • Reaction buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5

  • Agarose

  • 1x TAE or TBE electrophoresis buffer

  • 6x DNA loading dye

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • DNA ladder

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Agarose gel electrophoresis system and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final reaction volume:

      • x µL this compound (to achieve desired final concentrations, e.g., 0, 1, 10, 100, 1000 nM)

      • 1 µL Supercoiled plasmid DNA (0.5 µg)

      • 2 µL 10x Reaction buffer

      • 2 µL Thiol activator (final concentration 10 mM)

      • (15 - x) µL Nuclease-free water

    • Include a "no drug" control (with and without the thiol activator) and a "no activator" control.

  • Incubation:

    • Gently mix the reactions and incubate at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6x DNA loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer containing a DNA stain.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 100 V) until the loading dye has migrated sufficiently down the gel.[5][6]

  • Visualization and Quantification:

    • Visualize the DNA bands using a gel imaging system.

    • Quantify the intensity of the bands corresponding to Form I, Form II, and Form III using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of each DNA form for each this compound concentration.

    • Plot the percentage of supercoiled DNA remaining (or the percentage of cleaved DNA) against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that results in 50% cleavage of the supercoiled DNA.

CompoundEC50 (nM)DNA TargetAssay ConditionsReference
This compound γ1 mimic (diazonium salt 11)37.1pBR3222 hours, 22°C, pH 7.0[7]
This compound γ1 mimic (diazonium salt 23)2.76pBR3221.5 hours, 22°C, pH 7.0, with 525 nm light irradiation[7]
Alkaline Comet Assay

The comet assay (or single-cell gel electrophoresis) is a sensitive method for measuring DNA strand breaks in individual eukaryotic cells.[8][9] Following treatment with a DNA-damaging agent like this compound, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[8] The damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Caption: Workflow for the alkaline comet assay.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Low-melting point agarose (LMPA), 1% in PBS

  • Normal melting point agarose (NMPA), 1% in water

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Gold or Propidium Iodide)

  • Microscope slides (pre-coated with NMPA)

  • Coverslips

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Slide Preparation:

    • Pre-coat microscope slides with a layer of 1% NMPA and allow to dry completely.

  • Cell Embedding:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of approximately 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of molten 1% LMPA (at 37°C).

    • Quickly pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour (or overnight).

  • DNA Unwinding:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis:

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes. All steps should be performed in the dark to prevent additional DNA damage.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and gently immerse them in neutralization buffer for 5 minutes. Repeat this step twice.

    • Stain the slides with a suitable DNA stain for 5-10 minutes.

    • Gently rinse with water and allow the slides to dry.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected cells per sample.

    • Analyze the images using comet assay software to determine parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Cell LineThis compound ConcentrationTreatment TimeDNA Damage Metric (% Tail DNA)Reference
HL-60VariesNot SpecifiedDose-dependent increase[10]
Human FibroblastsNot SpecifiedNot SpecifiedDSB:SSB ratio of approximately 1:3[4]

Logical Relationships in Data Interpretation

G cluster_interpretation Data Interpretation Logic Increased_this compound Increased this compound Concentration Increased_Cleavage Increased DNA Cleavage (Plasmid Assay: ↑ Form II & III) (Comet Assay: ↑ Tail Moment) Increased_this compound->Increased_Cleavage Leads to Decreased_EC50 Lower EC50/IC50 Value Increased_Cleavage->Decreased_EC50 Results in Higher_Potency Higher this compound Potency Decreased_EC50->Higher_Potency Indicates

Caption: Relationship between concentration, cleavage, and potency.

Conclusion

The supercoiled plasmid DNA cleavage assay and the alkaline comet assay are robust and complementary methods for quantifying the DNA-damaging activity of this compound. The plasmid-based assay provides a direct measure of the compound's intrinsic ability to cleave DNA in a purified system, while the comet assay offers insights into its activity within a cellular context, accounting for factors such as cell permeability and metabolism. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of this compound-based therapeutics.

References

Application Notes and Protocols for Handling Potent Calicheamicin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory safety protocols for handling highly potent calicheamicin compounds and their antibody-drug conjugates (ADCs). Due to their extreme cytotoxicity, strict adherence to these guidelines is crucial to ensure personnel safety and prevent contamination.

Hazard Identification and Risk Assessment

Calicheamicins are a class of enediyne antitumor antibiotics that exert their cytotoxic effects by causing double-stranded DNA breaks, leading to cell death even at sub-picomolar concentrations.[1] Due to their high potency, they are classified as highly hazardous compounds.

1.1. Occupational Exposure and Toxicity Data

A specific Occupational Exposure Limit (OEL) for this compound compounds has not been publicly established. Therefore, a control banding approach based on Occupational Exposure Bands (OEBs) is recommended for risk assessment and control. Potent compounds like calicheamicins typically fall into the highest OEB categories, requiring the most stringent containment and handling procedures.[2][3][4]

Table 1: Occupational Exposure Bands (OEB) for Potent Compounds

OEBOEL Range (µg/m³)Potential Health EffectsRequired Level of Containment
4>0.1 to ≤1SeriousHigh
5≤0.1Very SeriousHighest

This compound and its derivatives should be handled at a minimum of OEB 4, with strong consideration for OEB 5 controls, especially when handling the pure compound or during procedures with a high risk of aerosol generation.

1.2. GHS Hazard Classification

Based on available Safety Data Sheets (SDS), this compound compounds are classified with the following GHS hazard statements:

Table 2: GHS Hazard Statements for this compound γ1

Hazard CodeHazard Statement
H302Harmful if swallowed
H341Suspected of causing genetic defects
H361Suspected of damaging fertility or the unborn child
H372Causes damage to organs through prolonged or repeated exposure

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential when working with calicheamicins.

2.1. Primary Engineering Controls

All manipulations of powdered this compound or concentrated solutions must be performed within a primary engineering control to minimize exposure.

  • Weighing and Reconstitution: A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a powder containment ventilated enclosure (CVE) with HEPA filtration is mandatory. For the highest level of protection, a glovebox isolator is recommended.[5]

  • Liquid Transfers: A certified Class II BSC should be used for all liquid handling procedures.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound compounds, regardless of the primary engineering control in use:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer gloves should be changed immediately upon contamination and every 30-60 minutes during extended procedures.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the inner glove.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

  • Respiratory Protection: When handling powders outside of a containment enclosure (a practice that should be strictly avoided) or in the event of a spill, a powered air-purifying respirator (PAPR) with a HEPA filter is required.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound compounds. These should be adapted to specific laboratory conditions and incorporated into institution-approved Standard Operating Procedures (SOPs).

3.1. Protocol for Weighing Potent this compound Powder

This protocol outlines the procedure for accurately weighing milligram quantities of this compound powder using a containment ventilated enclosure (CVE) or a Class II BSC.

  • Preparation:

    • Don all required PPE as described in Section 2.2.

    • Decontaminate the interior surfaces of the CVE/BSC with an appropriate agent (see Section 4).

    • Place a plastic-backed absorbent pad on the work surface.

    • Introduce all necessary supplies (e.g., microbalance, spatulas, weigh paper, vials, waste bags) into the enclosure after wiping them down with 70% ethanol.

  • Weighing:

    • Tare the receiving vial on the microbalance.

    • Carefully transfer a small amount of the this compound powder from the stock vial to the receiving vial using a dedicated spatula.

    • Avoid any sudden movements that could generate airborne particles.

    • Once the desired weight is obtained, securely cap the receiving vial.

  • Post-Weighing:

    • Wipe the exterior of the receiving vial with a disposable wipe moistened with a deactivating solution (see Section 4), followed by a wipe with 70% ethanol.

    • Place all disposable materials (weigh paper, contaminated wipes, etc.) into a designated hazardous waste bag inside the enclosure.

    • Decontaminate all reusable equipment before removing it from the enclosure.

    • Wipe down the interior surfaces of the CVE/BSC.

    • Doff PPE in the designated area, ensuring no contamination of skin or clothing.

3.2. Protocol for Reconstitution of Lyophilized this compound or ADC

This protocol describes the safe reconstitution of lyophilized this compound compounds or their antibody-drug conjugates.[2][3][6][7][8]

  • Preparation:

    • Perform all steps within a certified Class II BSC.

    • Don all required PPE.

    • Centrifuge the vial of lyophilized compound briefly to ensure the powder is at the bottom.

  • Reconstitution:

    • Using a sterile syringe and needle, slowly add the recommended volume of sterile diluent (e.g., DMSO, sterile water for injection) to the vial, directing the stream down the side of the vial to avoid aerosolization.

    • Gently swirl the vial to dissolve the contents. Do not shake or vortex vigorously, as this can cause foaming and denaturation of proteins in the case of ADCs.

  • Post-Reconstitution:

    • Wipe the vial septum and exterior with a deactivating solution followed by 70% ethanol.

    • Properly dispose of the syringe and needle in a sharps container designated for cytotoxic waste.

    • Label the reconstituted vial with the concentration, date, and appropriate hazard warnings.

Decontamination and Spill Management

Effective decontamination is critical to prevent the spread of this compound contamination.

4.1. Decontamination Protocol

A two-step decontamination process is recommended for surfaces and equipment.[9][10][11]

  • Inactivation: Wipe the surface with a solution of 5.25% sodium hypochlorite (household bleach). Allow a contact time of at least 10 minutes.

  • Neutralization: Wipe the surface with a 1% sodium thiosulfate solution to neutralize the corrosive bleach.

  • Cleaning: Wipe the surface with 70% ethanol to remove any residues.

Table 3: Decontamination Solution Preparation

SolutionPreparation
5.25% Sodium HypochloriteUse commercially available household bleach.
1% Sodium ThiosulfateDissolve 1 g of sodium thiosulfate in 100 mL of deionized water.

4.2. Spill Management Protocol

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure: Cordon off the spill area to prevent entry.

  • PPE: Don appropriate PPE, including a PAPR if the spill involves powder.

  • Containment:

    • Liquids: Cover the spill with absorbent pads from a chemotherapy spill kit.

    • Powders: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.

  • Decontamination:

    • Working from the outside in, apply a 5.25% sodium hypochlorite solution to the absorbent material and the surrounding area.

    • Allow a 10-minute contact time.

    • Carefully collect all contaminated materials into a designated cytotoxic waste container.

    • Wipe the spill area with 1% sodium thiosulfate, followed by 70% ethanol.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Visualizations

5.1. Experimental Workflow for Weighing Potent Compounds

Weighing_Workflow cluster_Prep Preparation cluster_Weigh Weighing cluster_Post Post-Weighing Prep1 Don PPE Prep2 Decontaminate BSC Prep1->Prep2 Prep3 Prepare Work Surface Prep2->Prep3 Weigh1 Tare Vial Prep3->Weigh1 Weigh2 Transfer Powder Weigh1->Weigh2 Weigh3 Cap Vial Weigh2->Weigh3 Post1 Decontaminate Vial Weigh3->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Clean BSC Post2->Post3 Post4 Doff PPE Post3->Post4

Workflow for safely weighing this compound compounds.

5.2. This compound-Induced DNA Damage Response Pathway

DNA_Damage_Pathway This compound This compound DSB DNA Double-Strand Break This compound->DSB ATM ATM Kinase Activation DSB->ATM ATR ATR Kinase Activation DSB->ATR via resection H2AX H2AX Phosphorylation (γH2AX) ATM->H2AX Chk2 Chk2 Activation ATM->Chk2 Chk1 Chk1 Activation ATR->Chk1 CellCycleArrest Cell Cycle Arrest (G2/M) Chk2->CellCycleArrest Chk1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis if damage is severe DNARepair DNA Repair CellCycleArrest->DNARepair

This compound-induced DNA double-strand break response.

Waste Disposal

All waste generated from handling this compound compounds, including disposable PPE, consumables, and contaminated solutions, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations. Waste should be segregated into clearly labeled, sealed containers.

Training and Documentation

All personnel handling this compound compounds must receive specific training on the hazards, handling procedures, and emergency protocols. This training should be documented. All procedures involving calicheamicins must be described in written and approved Standard Operating Procedures (SOPs).

Disclaimer: These application notes and protocols are intended as a guide and should be adapted to specific institutional policies and regulatory requirements. A thorough risk assessment should be conducted before any work with this compound compounds is initiated.

References

Application Notes and Protocols for Inducing Apoptosis in Cell Lines with Calicheamicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin is a potent enediyne antitumor antibiotic known for its ability to induce apoptosis, or programmed cell death, in various cell lines.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA, leading to double-strand breaks.[1][2][4][5] This DNA damage triggers a cascade of cellular events culminating in apoptosis, making this compound a valuable tool in cancer research and a cytotoxic payload in antibody-drug conjugates like gemtuzumab ozogamicin (Mylotarg®).[6][7] These application notes provide detailed protocols and quantitative data for inducing and assessing apoptosis in cell lines treated with this compound.

Mechanism of Action

This compound targets cellular DNA, causing double-strand breaks that initiate an apoptotic response.[1][2][5] This process is largely independent of p53, a common tumor suppressor protein, but is dependent on the mitochondrial (intrinsic) pathway of apoptosis.[3][6] Key events include the activation of Bax, a pro-apoptotic protein, leading to mitochondrial permeability transition, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3.[3] Interestingly, there is evidence for a caspase-mediated amplification loop upstream of the mitochondria that enhances the apoptotic signal.[3] Caspase-2 has also been identified as a mediator in this signaling pathway.[7]

Data Presentation: Efficacy of this compound in Inducing Apoptosis

The following table summarizes the effective concentrations and observed apoptotic effects of this compound in various cell lines as reported in the literature.

Cell LineThis compound ConcentrationIncubation TimeApoptotic EffectReference
BJAB10 pM72 hoursHalf-maximum DNA fragmentation[6]
BJAB100 pM48 hoursSignificant DNA fragmentation[6]
BJAB100 pM72 hours~60% DNA fragmentation[6]
HCT116 p53 wtNot specifiedNot specified48% apoptosis[6]
HCT116 p53 k.o.Not specifiedNot specified49% apoptosis[6]

Signaling Pathway of this compound-Induced Apoptosis

Calicheamicin_Apoptosis_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage Caspase2 Caspase-2 Activation DNA_Damage->Caspase2 Bax Bax Activation DNA_Damage->Bax Mitochondria Mitochondrial Pathway Caspase2->Mitochondria amplification loop Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Assessment

Experimental_Workflow cluster_preparation Preparation cluster_staining Staining & Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture Treatment 2. Treat cells with This compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Annexin_V 4a. Annexin V/PI Staining Harvest->Annexin_V Caspase_Assay 4b. Caspase Activity Assay Harvest->Caspase_Assay Flow_Cytometry 5a. Flow Cytometry Analysis Annexin_V->Flow_Cytometry Spectrophotometry 5b. Spectrophotometry Caspase_Assay->Spectrophotometry Quantification 6. Quantification of Apoptosis Flow_Cytometry->Quantification Spectrophotometry->Quantification

General workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is a common method for detecting apoptotic cells via flow cytometry.[8][9] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is bound by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[8]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Treated and untreated cell populations

Procedure:

  • Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control group.

  • Harvest Cells: For suspension cells, pellet by centrifugation. For adherent cells, gently trypsinize and then pellet. Collect floating cells from the supernatant as they may be apoptotic.

  • Washing: Wash cells once with cold PBS, then centrifuge at 400-600 x g for 5 minutes.

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water.

  • Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.[10]

    • Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be Annexin V and PI positive.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a peptide substrate (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (p-NA).[11] Active caspase-3 cleaves the substrate, releasing p-NA, which can be quantified by measuring absorbance at 405 nm.[11]

Materials:

  • Caspase-3 Assay Kit (Colorimetric), containing:

    • Cell Lysis Buffer

    • 2X Reaction Buffer

    • DEVD-pNA substrate (4 mM)

    • Dithiothreitol (DTT)

  • Treated and untreated cell populations

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound. Concurrently, maintain an untreated control culture.

  • Prepare Cell Lysate:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification: Measure the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.

  • Assay Reaction:

    • To a 96-well plate, add 50 µL of 2X Reaction Buffer (with DTT added as per manufacturer's instructions) to each well.

    • Add 50 µL of the cell lysate to the wells.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400 or 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.[11]

References

Application Notes and Protocols: Linker Technologies for Attaching Calicheamicin to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-stranded DNA breaks, leading to cell death.[1][2] Their high cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. The linker, which connects the antibody to the calicheamicin payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides an overview of key linker technologies for attaching this compound to antibodies, along with detailed protocols for conjugation and characterization.

Two primary strategies for linking this compound to antibodies have been developed: acid-labile hydrazone linkers and more stable disulfide linkers. More recently, a "linkerless" approach utilizing direct disulfide bonding to engineered cysteines has emerged, offering enhanced stability and homogeneity.[3][4][5]

Linker Technologies for this compound-Antibody Conjugation

Acid-Labile Hydrazone Linkers

Hydrazone linkers are designed to be stable at physiological pH but are cleaved in the acidic environment of the lysosome following internalization of the ADC into the target cancer cell. This pH-dependent cleavage releases the this compound payload inside the cell. The most well-known example of a this compound ADC utilizing a hydrazone linker is gemtuzumab ozogamicin (Mylotarg®), which employs the AcButDMH linker.[3][6]

However, studies have shown that hydrazone linkers can exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[3][5][7] This has driven the development of more stable linker technologies.

Reducible Disulfide Linkers

Disulfide linkers offer improved stability in the bloodstream compared to hydrazone linkers. They are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the extracellular space. This reductive cleavage releases the this compound payload within the target cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[8]

"Linkerless" Site-Specific Disulfide Conjugation

To address the heterogeneity and stability issues associated with traditional conjugation methods, a "linkerless" approach has been developed. This strategy involves engineering cysteine residues at specific sites on the antibody, allowing for the direct, site-specific attachment of a this compound derivative via a disulfide bond.[3][4][5] This method produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR), improved stability, and a better safety profile.[3][4][5]

Data Presentation: Comparison of Linker Technologies

The choice of linker technology significantly impacts the properties of the resulting this compound ADC. The following tables summarize key quantitative data comparing different linker strategies.

Linker TypeConjugation SiteHomogeneityIn Vivo Stability (Mouse)Key AdvantagesKey Disadvantages
Hydrazone (e.g., AcButDMH) Lysine residues (via oxidized carbohydrates)Heterogeneous (mixture of DARs)Shorter half-life due to instability in circulation[3][4][5]Established technology; pH-sensitive releaseHeterogeneity; potential for aggregation; premature drug release[3][4][5]
Disulfide Engineered CysteinesHomogeneous (defined DAR)Improved stability over hydrazone linkers[7]Reductive cleavage in the cytoplasm; tunable release kineticsRequires antibody engineering
"Linkerless" Disulfide Engineered CysteinesHomogeneous (defined DAR)High stability (e.g., 50% of drug remaining conjugated after 21 days)[3][4]High stability; homogeneity; minimal aggregation; improved tolerability[3][4]Requires antibody engineering and specific payload activation
ADCLinker TypeTargetIn Vivo Efficacy (Mouse Xenograft Models)
Mylotarg® (Gemtuzumab ozogamicin) Hydrazone (AcButDMH)CD33Effective in acute myeloid leukemia models
Besponsa® (Inotuzumab ozogamicin) Hydrazone (AcButDMH)CD22Effective in acute lymphocytic leukemia models
Linkerless anti-Ly6E-cal ADC "Linkerless" DisulfideLy6ETumor regression observed at 3 mg/kg in a solid tumor model[3]
Linkerless anti-CD22-cal ADC "Linkerless" DisulfideCD22Tumor regression observed at 3 mg/kg in a lymphoma model[3]

Experimental Protocols

Protocol 1: this compound Conjugation via an Acid-Labile Hydrazone Linker

This protocol describes a general method for conjugating a hydrazide-derivatized this compound to an antibody via its carbohydrate moieties.

1. Antibody Preparation and Oxidation:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an acetate buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.

  • Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh solution of sodium meta-periodate (NaIO₄) in water.

    • Add NaIO₄ to the antibody solution to a final concentration of 1-10 mM.

    • Incubate for 30 minutes at room temperature in the dark. This reaction oxidizes the vicinal diols on the carbohydrate chains to generate reactive aldehyde groups.[9]

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.[10]

  • Purification: Remove excess periodate and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.4).

2. Hydrazone Formation:

  • Prepare this compound-Hydrazide: Dissolve the hydrazide-derivatized this compound in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the this compound-hydrazide solution to the oxidized antibody solution. A typical molar excess of the drug-linker is 10-50 fold.

    • The reaction is more efficient in the presence of a catalyst like aniline.[11]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Site-Specific "Linkerless" this compound Conjugation to Engineered Cysteines

This protocol outlines the steps for conjugating an activated this compound derivative to an antibody with engineered cysteine residues.

1. Antibody Preparation:

  • Expression and Purification: Express and purify the cysteine-engineered antibody using standard methods.

  • Reduction of Engineered Cysteines:

    • Engineered cysteines are often capped with glutathione or cysteine during expression. A reduction step is necessary to expose the free thiol for conjugation.

    • Treat the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The concentration of the reducing agent should be optimized to selectively reduce the engineered cysteines without disrupting the interchain disulfide bonds.

    • Incubate for 1-2 hours at 37°C.

  • Reoxidation of Interchain Disulfides (if necessary):

    • If the reduction conditions were harsh enough to reduce the native interchain disulfides, a reoxidation step is required.

    • This can be achieved by dialysis against a buffer containing a mild oxidizing agent like dehydroascorbic acid or by air oxidation.

  • Purification: Remove the reducing agent using a desalting column.

2. Synthesis of Activated Disulfide this compound Linker Drug:

  • This involves reacting N-acetyl this compound with an activating agent to create a reactive disulfide group. For example, reacting with 5-nitropyridine-2-thiol in the presence of a base like triethylamine.

3. Conjugation Reaction:

  • Prepare Activated this compound: Dissolve the activated disulfide this compound linker drug in a suitable solvent (e.g., acetonitrile or DMSO).

  • Conjugation:

    • Add the activated this compound solution to the reduced antibody solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification: Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and other impurities.

Protocol 3: Characterization of this compound ADCs

1. Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:

  • Principle: This method relies on the Beer-Lambert law and the different absorbance maxima of the antibody (typically 280 nm) and the this compound payload.

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of the this compound derivative.

    • Determine the extinction coefficients of the antibody and the free drug at both wavelengths.

    • Calculate the average DAR using simultaneous equations based on the measured absorbances and known extinction coefficients.

2. Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drug molecules will have different retention times on a HIC column.

  • Materials:

    • HIC column

    • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • Procedure:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample.

    • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • The chromatogram will show peaks corresponding to the unconjugated antibody and ADCs with different DARs (DAR0, DAR1, DAR2, etc.).

    • The weighted average DAR can be calculated from the peak areas.

Visualizations

This compound Mechanism of Action and DNA Damage Response

Calicheamicin_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Lysosome Lysosome (Low pH) cluster_Cytoplasm Cytoplasm (Reducing Env.) cluster_Nucleus Nucleus ADC This compound-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized Internalization Calicheamicin_Released Released this compound (Hydrazone Linker) ADC_Internalized->Calicheamicin_Released Acid Hydrolysis Calicheamicin_Disulfide Released this compound (Disulfide Linker) ADC_Internalized->Calicheamicin_Disulfide Reduction by GSH DNA Nuclear DNA Calicheamicin_Released->DNA DNA Binding & Cleavage Calicheamicin_Disulfide->DNA DNA Binding & Cleavage GSH Glutathione (GSH) DSB Double-Strand Break DNA->DSB DDR DNA Damage Response (e.g., NHEJ) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of this compound ADCs.

Experimental Workflow: Site-Specific "Linkerless" Conjugation

Linkerless_Workflow EngAb Engineered Antibody (Capped Cysteines) Reduction Reduction (e.g., TCEP) EngAb->Reduction ReducedAb Reduced Antibody (Free Thiols) Reduction->ReducedAb Conjugation Conjugation ReducedAb->Conjugation ActivatedCal Activated Disulfide This compound ActivatedCal->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Purification (e.g., HIC) CrudeADC->Purification PureADC Purified Homogeneous ADC Purification->PureADC Characterization Characterization (HIC, UV/Vis) PureADC->Characterization FinalProduct Final ADC Product Characterization->FinalProduct Linker_Stability_Logic cluster_Linker Linker Technology cluster_Properties ADC Properties Hydrazone Hydrazone Linker Stability Plasma Stability Hydrazone->Stability Low Disulfide Disulfide/'Linkerless' Disulfide->Stability High OffTarget Off-Target Toxicity Stability->OffTarget Inversely Correlated TherapeuticIndex Therapeutic Index Stability->TherapeuticIndex Determines OffTarget->TherapeuticIndex Determines

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Calicheamicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Calicheamicins are a class of potent antitumor antibiotics that cause double-strand DNA breaks, leading to apoptosis.[1][2][3] When used as payloads in ADCs, they offer a highly effective mechanism for eradicating cancer cells.

These application notes provide detailed protocols for designing and performing in vitro cytotoxicity assays to evaluate the efficacy of calicheamicin-based ADCs. The protocols focus on two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Principle of the Assay

The in vitro cytotoxicity of this compound ADCs is assessed by measuring the viability of cancer cell lines following treatment. The general principle involves:

  • Target Engagement and Internalization: The ADC binds to a specific antigen on the surface of the cancer cell and is subsequently internalized.

  • Payload Release: Inside the cell, the this compound payload is released from the antibody.

  • Induction of DNA Damage: The released this compound translocates to the nucleus, where it binds to the minor groove of DNA and induces double-strand breaks.[2][4]

  • Apoptosis Induction: The extensive DNA damage triggers a signaling cascade leading to programmed cell death (apoptosis).[1][5]

  • Measurement of Cell Viability: The reduction in the number of viable cells is quantified using a cell viability assay, and the half-maximal inhibitory concentration (IC50) is calculated to determine the ADC's potency.

Mechanism of Action of this compound ADCs

This compound ADCs exert their cytotoxic effects through a well-defined mechanism of action that culminates in apoptosis. Upon internalization and release, the this compound payload undergoes activation, leading to the generation of a diradical species. This highly reactive molecule abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks.[6] This DNA damage activates a downstream signaling cascade that is largely independent of p53 but is critically dependent on the pro-apoptotic protein Bax.[1][6] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases-9 and -3, ultimately executing the apoptotic program.[1][6]

Calicheamicin_Mechanism ADC This compound ADC Antigen Target Antigen on Cancer Cell ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Activated_this compound Activated this compound (Diradical Species) Payload_Release->Activated_this compound DNA Nuclear DNA Activated_this compound->DNA Induces DSB Double-Strand Breaks DNA->DSB Apoptosis_Pathway Bax-Dependent Mitochondrial Pathway DSB->Apoptosis_Pathway Triggers Caspase_Activation Caspase-9 and -3 Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Mechanism of Action of this compound ADCs.

Data Presentation: In Vitro Cytotoxicity of this compound ADCs

The following table summarizes the in vitro cytotoxicity of various this compound ADCs in different cancer cell lines.

ADC NameTarget AntigenCell LineCancer TypeIC50/EC50Reference
Gemtuzumab OzogamicinCD33HL-60Acute Myeloid Leukemia~2-9 pM[7]
Inotuzumab OzogamicinCD22WSU-DLCL2Non-Hodgkin Lymphoma0.05 nM[8]
Inotuzumab OzogamicinBJABNon-Hodgkin Lymphoma0.12 nM[8]
CMC-544CD22Various ALL cell linesAcute Lymphoblastic Leukemia0.15 - 4.9 ng/mL[2][3]
PF-06647263EFNA4Various TNBC and Ovarian Cancer PDX modelsTriple-Negative Breast Cancer, Ovarian Cancer~1 ng/mL (EC50)[2][3]
aLy6E-cal ADCLy6EHCC-1569 x 2Breast Cancer87 nM[8]
aLy6E-cal ADCNCI-1781Lung Cancer111 nM[8]

Experimental Protocols

Experimental Workflow Overview

The general workflow for an in vitro cytotoxicity assay involves cell seeding, treatment with the this compound ADC, incubation, and measurement of cell viability.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis Cell_Culture 1. Cell Culture (Target-positive and Target-negative lines) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding ADC_Dilution 2. Prepare Serial Dilutions of this compound ADC Treatment 4. Add ADC Dilutions to Cells ADC_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72-96 hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Reading 7. Read Absorbance or Luminescence Viability_Assay->Data_Reading Data_Analysis 8. Analyze Data and Calculate IC50 Data_Reading->Data_Analysis

Figure 2: General Experimental Workflow.

Protocol 1: MTT Colorimetric Assay

This protocol is adapted from established methods for assessing ADC cytotoxicity.[4][9][10]

Materials and Reagents:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound ADC and appropriate controls (e.g., non-targeting ADC, unconjugated antibody)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][10]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and controls in complete medium. A 10-point, 1:3 serial dilution is a good starting point.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the ADC dilutions.

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[4][10]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 4 hours at 37°C (or overnight for SDS-HCl) with gentle shaking.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and is a rapid and sensitive method for quantifying ATP, an indicator of metabolically active cells.[11][12]

Materials and Reagents:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and appropriate controls

  • PBS, sterile

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled plates.

  • ADC Treatment:

    • Follow the same procedure as for the MTT assay.

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/luminescence of the blank (medium only) wells from all other readings.

  • Normalization: Express the results as a percentage of the untreated control cells:

    • % Viability = (Absorbance_sample / Absorbance_control) * 100

  • IC50 Calculation:

    • Plot the % viability against the log of the ADC concentration.

    • Use a non-linear regression analysis (four-parameter logistic model) to fit a sigmoidal dose-response curve.[4]

    • The IC50 is the concentration of the ADC that results in a 50% reduction in cell viability. Software such as GraphPad Prism is commonly used for this analysis.[13][14]

Troubleshooting

Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, "edge effect" in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[15]
Low signal or poor dynamic range Suboptimal cell number, incorrect assay incubation time.Optimize cell seeding density to ensure cells are in the exponential growth phase. Perform a time-course experiment to determine the optimal incubation time for the ADC.
Inconsistent IC50 values Cell passage number, reagent variability, inconsistent incubation times.Use cells within a consistent and low passage number range. Prepare fresh reagents and ensure consistent incubation periods.
High background in MTT assay Contamination, phenol red in the medium.Ensure aseptic technique. Use phenol red-free medium for the assay.[16]
Incomplete formazan solubilization (MTT) Insufficient mixing or solubilization time.Ensure complete dissolution by gentle shaking and adequate incubation time.[16]
ADC appears inactive on target-positive cells Low target antigen expression, inefficient internalization, ADC instability.Quantify target antigen expression (e.g., by flow cytometry). Assess ADC internalization using fluorescently labeled ADC. Evaluate the stability of the ADC under assay conditions.[17]

By following these detailed protocols and considering the troubleshooting guidance, researchers can effectively design and execute robust in vitro cytotoxicity assays for the evaluation of this compound ADCs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability and Shelf-Life of Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of calicheamicin-based Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues related to the stability and shelf-life of your this compound ADCs.

Problem Potential Causes Recommended Solutions
Increased Aggregation - Hydrophobic interactions between the drug-linker and other ADC molecules.[1] - Suboptimal formulation (pH, ionic strength).[] - Freeze-thaw stress.[3] - High drug-to-antibody ratio (DAR).[]- Optimize formulation by screening different buffers and excipients. Consider using stabilizing buffers for long-term storage.[3] - Lyophilization can preserve the integrity of the ADC and minimize premature payload release.[1] - For cysteine-linked ADCs, aim for a DAR of 4 to improve homogeneity.[1] - Store at recommended low temperatures and protect from light.[]
Decreased Potency - Premature cleavage of the linker, leading to loss of the this compound payload.[4] - Degradation of the this compound payload itself.[5] - Formation of inactive aggregates.- Evaluate alternative linker chemistries. For instance, novel disulfide linkers have shown increased stability in circulation compared to acid-sensitive hydrazone linkers.[6][7] - Ensure proper storage conditions to minimize chemical degradation. - Characterize the ADC regularly using potency assays to monitor its activity over time.
Inconsistent Drug-to-Antibody Ratio (DAR) - Heterogeneity in the conjugation process, especially with lysine conjugation.[6] - Instability of the linker leading to drug loss over time.- Employ site-specific conjugation techniques, such as using engineered cysteines, to produce more homogeneous ADCs with a consistent DAR.[6][7] - Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to monitor DAR distribution and stability.[8]
Precipitation During Storage - The hydrophobic nature of the this compound-linker combination can lead to insolubility.[3] - Inappropriate buffer composition or pH.- Utilize stabilizing buffers that contain excipients to prevent hydrophobic interactions and aggregation.[3] - Lyophilization can be an effective strategy for long-term storage to prevent precipitation.[1] - Screen different formulation conditions to find the optimal buffer system for your specific ADC.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound ADCs?

A1: The primary degradation pathways for this compound ADCs often involve the linker and the payload itself. A key liability is the instability of certain linkers, such as the acid-sensitive hydrazone linker used in some first-generation this compound ADCs, which can lead to premature drug release in circulation.[4][6] Another identified pathway is the cleavage of the disulfide bond within the this compound payload or the linker, which can impact the overall stability of the ADC.[9]

Q2: How does linker chemistry influence the stability of this compound ADCs?

A2: Linker chemistry is a critical determinant of ADC stability. First-generation this compound ADCs often utilized acid-labile hydrazone linkers, which were prone to hydrolysis and resulted in a shortened half-life.[6][7] Newer approaches, such as creating a direct disulfide bond between an engineered cysteine on the antibody and the this compound payload, have demonstrated significantly improved in vivo stability, minimal aggregation, and greater homogeneity.[6][7] The choice of linker can also be influenced by the conjugation site; for example, amide conjugates formed by reacting a this compound derivative with antibody lysines are stable to hydrolysis, leaving the disulfide bond as the primary site for drug release.[10][11]

Q3: What formulation strategies can improve the shelf-life of this compound ADCs?

A3: Due to their complexity and potential for instability, lyophilization is the preferred formulation strategy for the majority of commercially available and clinical-stage ADCs.[1] This process helps to maintain the integrity of the conjugate and minimize the premature release of the payload during storage.[1] Additionally, the use of specialized stabilizing buffers is crucial, particularly for ADCs with hydrophobic drug-linkers. These buffers contain stabilizers that prevent aggregation and precipitation, which can be significant issues during both liquid storage and the freeze-thaw process.[3]

Q4: What are the essential analytical methods for assessing the stability of this compound ADCs?

A4: A suite of analytical methods is necessary to thoroughly characterize the stability of this compound ADCs. Key techniques include:

  • Size-Exclusion Chromatography (SEC): To detect and quantify aggregation and fragmentation.[8]

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.[8]

  • Reversed-Phase HPLC (RP-HPLC): To evaluate the stability of the payload and its release profile.[8]

  • Mass Spectrometry (MS): For detailed characterization of the ADC, including confirmation of molecular weight, identification of degradation products, and determination of the average DAR.[5][12] Due to the potential for UV degradation of this compound, methods like IR MALDI or ESI-MS may be more suitable.[5]

Key Experimental Protocols

Size-Exclusion Chromatography (SEC) for Aggregation Analysis
  • Purpose: To determine the percentage of monomer, aggregate, and fragment in the ADC sample.

  • Methodology:

    • System Preparation: Equilibrate a size-exclusion chromatography column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min).

    • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

    • Detection: Monitor the eluate using a UV detector at 280 nm.

    • Data Analysis: Integrate the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination
  • Purpose: To separate and quantify the different drug-loaded species within the ADC preparation and determine the average DAR.

  • Methodology:

    • System Preparation: Equilibrate a HIC column (e.g., TosoHaas TSKgel Butyl-NPR) with a high salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the high salt mobile phase.

    • Injection: Inject the sample onto the column.

    • Elution: Apply a decreasing salt gradient using a second mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol) to elute the different ADC species based on their hydrophobicity. Species with higher DARs will be more hydrophobic and elute later.

    • Detection: Monitor the elution profile with a UV detector at 280 nm.

    • Data Analysis: Integrate the peaks corresponding to each DAR species. The average DAR is calculated by taking the weighted average of the peak areas.

Reversed-Phase HPLC (RP-HPLC) for Free Drug Analysis
  • Purpose: To quantify the amount of free this compound payload in the ADC formulation.

  • Methodology:

    • System Preparation: Equilibrate a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Sample Preparation: Precipitate the protein component of the ADC sample using a suitable method (e.g., addition of acetonitrile or methanol) to release the free drug into the supernatant. Centrifuge to pellet the protein.

    • Injection: Inject the supernatant containing the free drug onto the column.

    • Elution: Run a gradient of increasing organic solvent to elute the free drug.

    • Detection: Use a UV detector at a wavelength appropriate for this compound.

    • Quantification: Compare the peak area of the free drug in the sample to a standard curve generated with known concentrations of the this compound payload.

Visualizations

cluster_degradation This compound ADC Degradation Pathways Intact ADC Intact ADC Linker Cleavage Linker Cleavage Intact ADC->Linker Cleavage Acidic pH / Enzymes Disulfide Bond Reduction Disulfide Bond Reduction Intact ADC->Disulfide Bond Reduction Reducing Agents Free Payload Free Payload Linker Cleavage->Free Payload Inactive ADC Inactive ADC Disulfide Bond Reduction->Inactive ADC

Caption: Key degradation pathways for this compound ADCs.

cluster_workflow ADC Stability Study Workflow Sample Preparation Sample Preparation Time Point 0 Analysis Time Point 0 Analysis Sample Preparation->Time Point 0 Analysis Incubation Incubation Time Point 0 Analysis->Incubation Stress Conditions Data Comparison Data Comparison Time Point 0 Analysis->Data Comparison Time Point X Analysis Time Point X Analysis Incubation->Time Point X Analysis Time Point X Analysis->Data Comparison

Caption: Experimental workflow for an ADC stability study.

cluster_troubleshooting Troubleshooting Logic Observed Issue Observed Issue Identify Potential Causes Identify Potential Causes Observed Issue->Identify Potential Causes Formulation Issues Formulation Issues Identify Potential Causes->Formulation Issues Linker Instability Linker Instability Identify Potential Causes->Linker Instability Optimize Formulation Optimize Formulation Formulation Issues->Optimize Formulation Evaluate New Linkers Evaluate New Linkers Linker Instability->Evaluate New Linkers

Caption: Logical flow for troubleshooting ADC stability issues.

References

troubleshooting common issues in calicheamicin bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for calicheamicin bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and characterization of this compound-based antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a payload in ADCs?

This compound is a potent antitumor antibiotic belonging to the enediyne class of compounds.[1][2] It is utilized as a payload in ADCs due to its extreme cytotoxicity, which allows it to induce double-stranded DNA breaks at sub-picomolar concentrations, leading to cancer cell death.[1][3] Its high potency makes it an excellent candidate for targeted delivery to tumor cells via monoclonal antibodies, minimizing systemic toxicity.[4]

Q2: What are the most common challenges observed during this compound bioconjugation?

The most frequently encountered challenges in this compound bioconjugation include:

  • Aggregation: The hydrophobic nature of this compound can lead to the formation of protein aggregates during the conjugation reaction.[5][6][7] This reduces the yield of monomeric, active ADC and can complicate purification.[6]

  • Heterogeneity: Traditional conjugation methods targeting lysine residues result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[5][8] This heterogeneity can affect the ADC's pharmacokinetics, efficacy, and safety profile.[5][7]

  • Linker Instability: The stability of the linker connecting this compound to the antibody is crucial. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic window.[5][7][9] For instance, the acid-sensitive hydrazone linker used in early this compound ADCs showed instability in circulation.[5][7][9]

  • Low Conjugation Efficiency: Achieving a high yield of conjugated antibody with the desired DAR can be challenging due to factors like steric hindrance and competing side reactions.[10]

Q3: How does the choice of linker impact the stability and efficacy of a this compound ADC?

The linker plays a critical role in the performance of an ADC.[10]

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers (e.g., hydrazone, disulfide) are designed to release the payload under specific conditions within the target cell, such as the acidic environment of lysosomes or the reducing intracellular environment.[4][11] Non-cleavable linkers rely on the degradation of the antibody backbone to release the drug. The choice of linker impacts the mechanism of drug release and can influence bystander killing effects.[11]

  • Linker Chemistry: The chemical nature of the linker affects its stability in circulation. For example, sterically hindered disulfide linkers have been developed to prevent premature cleavage by circulating thiols.[12][13] Novel linker chemistries, such as those that form a direct disulfide bond between the drug and an engineered cysteine on the antibody, can improve stability and homogeneity.[5][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound bioconjugation experiments.

Issue 1: High levels of aggregation observed after conjugation.

  • Question: My ADC solution shows significant aggregation after the conjugation reaction. What are the possible causes and how can I mitigate this?

  • Answer:

    • Cause: Aggregation is often caused by the hydrophobicity of this compound and the organic co-solvents used in the reaction.[6] Higher drug-to-antibody ratios can also exacerbate aggregation.[6]

    • Troubleshooting Steps:

      • Optimize Reaction Additives: The inclusion of certain additives can reduce aggregation. Propylene glycol has been shown to be a more effective co-solvent than DMF in reducing aggregation during this compound conjugation.[6] The addition of octanoic acid can also help to minimize aggregate formation.[6]

      • Control Drug-to-Antibody Ratio (DAR): Using a lower molar excess of the activated this compound derivative during the conjugation reaction can lead to a lower DAR and subsequently less aggregation.

      • Site-Specific Conjugation: Employing site-specific conjugation techniques, such as using cysteine-engineered antibodies, can lead to more homogeneous conjugates with minimal aggregation.[5][7]

      • Purification: Size exclusion chromatography (SEC) is effective for removing aggregates from the monomeric ADC product.[13]

Issue 2: Low and heterogeneous Drug-to-Antibody Ratio (DAR).

  • Question: The characterization of my ADC shows a low average DAR and a wide distribution of drug loading. How can I improve the DAR and achieve a more homogeneous product?

  • Answer:

    • Cause: Conventional conjugation to surface-exposed lysines results in a heterogeneous mixture of ADCs because multiple lysine residues are available for reaction.[8] Low DAR can result from inefficient conjugation.

    • Troubleshooting Steps:

      • Site-Specific Conjugation: This is the most effective way to achieve a homogeneous DAR. By engineering specific cysteine residues into the antibody, the conjugation site is precisely controlled, leading to a defined DAR.[5][7]

      • Optimize Reaction Conditions: Factors such as pH, temperature, and reaction time can influence conjugation efficiency. The pH should be controlled to ensure the reactivity of the targeted amino acid residues (e.g., neutral pH for cysteine thiols).[8]

      • "Click Chemistry": Bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), can be used for highly efficient and specific conjugation, leading to homogeneous ADCs.[3][14]

Issue 3: Premature release of this compound from the ADC.

  • Question: My in vitro or in vivo stability studies indicate that the this compound payload is being released prematurely. What could be the cause and how can I improve stability?

  • Answer:

    • Cause: The linker connecting the drug to the antibody may be unstable in the experimental conditions (e.g., in plasma).[5][7] For example, acid-labile hydrazone linkers can hydrolyze at physiological pH over time.[9] Disulfide linkers can be susceptible to cleavage by reducing agents like glutathione in the bloodstream.[12]

    • Troubleshooting Steps:

      • Select a More Stable Linker: Consider using a linker with enhanced stability. For disulfide-based linkers, introducing steric hindrance near the disulfide bond can increase stability.[13] Alternatively, a non-cleavable linker can be used if premature release is a significant issue.

      • Novel Linker Chemistries: Explore next-generation linker technologies. For instance, a direct, "linkerless" disulfide bond to an engineered cysteine can result in ADCs with high in vivo stability.[5][7]

      • Characterize Linker Stability: Perform thorough in vitro stability studies in plasma from different species to assess the linker's stability before moving into in vivo models.

Data Presentation

Table 1: Comparison of this compound ADC Properties with Different Conjugation Strategies

FeatureConventional Lysine ConjugationSite-Specific Cysteine Conjugation
Homogeneity Heterogeneous (DAR 0-8)[8]Homogeneous (e.g., DAR 2)[5]
Aggregation Prone to aggregation[5][7]Minimal aggregation[5][7]
In Vivo Stability Dependent on linker; hydrazone linkers can be unstable[5][7][9]High stability (e.g., 50% drug remaining after 21 days)[5][7]
Therapeutic Index Narrower therapeutic index[5]Improved tolerability and wider therapeutic index[5][7]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of this compound to a Cysteine-Engineered Antibody

This protocol is a generalized procedure based on methodologies described in the literature.[5]

  • Antibody Reduction:

    • Prepare the cysteine-engineered antibody in a suitable buffer (e.g., PBS).

    • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to reduce the engineered interchain disulfide bonds.

    • Incubate at room temperature for a specified time (e.g., 1-2 hours).

    • Remove the excess reducing agent using a desalting column.

  • Preparation of Activated this compound:

    • Synthesize or obtain an activated this compound derivative containing a reactive group suitable for cysteine conjugation (e.g., a maleimide or a leaving group for disulfide exchange like nitroPDS).[5]

  • Conjugation Reaction:

    • Add the activated this compound derivative to the reduced antibody solution. A typical molar excess of the drug is used.

    • If necessary, add a co-solvent like propylene glycol to maintain the solubility of the this compound derivative.[6]

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).

  • Purification of the ADC:

    • Purify the resulting ADC using size exclusion chromatography (SEC) to remove unconjugated drug, aggregates, and other impurities.[13]

    • Collect the monomeric ADC fraction.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the level of aggregation using SEC.

    • Confirm the integrity and purity of the ADC by SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Cysteine-Engineered Antibody reduction Antibody Reduction (e.g., TCEP) antibody->reduction activated_cal Activated This compound conjugation Conjugation Reaction activated_cal->conjugation reduction->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Aggregation, Purity) purification->characterization final_product Purified this compound ADC characterization->final_product

Caption: Workflow for this compound Bioconjugation.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue aggregation High Aggregation issue->aggregation Aggregation dar_issue Low/Heterogeneous DAR issue->dar_issue DAR stability_issue Premature Drug Release issue->stability_issue Stability agg_cause1 Hydrophobicity/ Co-solvent Issue aggregation->agg_cause1 agg_cause2 High DAR aggregation->agg_cause2 agg_cause3 Non-specific Conjugation aggregation->agg_cause3 agg_sol1 Optimize Additives (e.g., Propylene Glycol) agg_cause1->agg_sol1 end Issue Resolved agg_sol1->end agg_sol2 Reduce Molar Excess of Drug agg_cause2->agg_sol2 agg_sol2->end agg_sol3 Use Site-Specific Conjugation agg_cause3->agg_sol3 agg_sol3->end dar_cause1 Lysine Conjugation dar_issue->dar_cause1 dar_cause2 Inefficient Reaction dar_issue->dar_cause2 dar_sol1 Switch to Site-Specific (Cysteine) Conjugation dar_cause1->dar_sol1 dar_sol1->end dar_sol2 Optimize pH, Temp, Time dar_cause2->dar_sol2 dar_sol2->end stab_cause1 Unstable Linker (e.g., Hydrazone) stability_issue->stab_cause1 stab_sol1 Use More Stable Linker (e.g., Hindered Disulfide) stab_cause1->stab_sol1 stab_sol1->end

Caption: Troubleshooting Decision Tree.

calicheamicin_moa cluster_delivery ADC Delivery cluster_release Payload Release & Activation cluster_action DNA Damage adc This compound-ADC in Circulation binding ADC Binds to Tumor Cell Antigen adc->binding internalization Internalization via Receptor-Mediated Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome release Linker Cleavage & This compound Release lysosome->release activation Reduction of Trisulfide (by e.g. Glutathione) release->activation bergman Bergman Cyclization Forms Diradical Intermediate activation->bergman dna_binding Binds to Minor Groove of DNA bergman->dna_binding ds_break Double-Strand DNA Break dna_binding->ds_break apoptosis Cell Cycle Arrest & Apoptosis ds_break->apoptosis

Caption: Mechanism of Action of this compound ADCs.

References

optimizing the drug-to-antibody ratio (DAR) for calicheamicin conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of drug-to-antibody ratio (DAR) in calicheamicin antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?

A1: There is no single optimal DAR for all this compound ADCs. The ideal DAR is a balance between efficacy and toxicity, which can be influenced by the target antigen, the antibody, the linker, and the tumor type.[1][2] Generally, a higher DAR can lead to increased potency but may also result in faster clearance from circulation and increased off-target toxicity.[3][4] For many ADCs, a DAR of 2 to 4 is often considered a good therapeutic window.[3] It is crucial to empirically determine the optimal DAR for each specific ADC construct.

Q2: Why am I observing significant aggregation with my this compound conjugate?

A2: Aggregation is a common issue with this compound ADCs, particularly those developed using first-generation conjugation methods.[5][6] The hydrophobicity of the this compound payload and the linker can contribute to the formation of aggregates.[5] First-generation ADCs like Mylotarg®, which utilized lysine conjugation, often resulted in heterogeneous mixtures with a propensity for aggregation.[5][7] Newer, site-specific conjugation methods and the use of more hydrophilic linkers can help mitigate this issue.[5][8]

Q3: My this compound ADC shows high in vitro potency but poor in vivo efficacy. What could be the reason?

A3: Discrepancies between in vitro and in vivo results can arise from several factors. One major reason is the poor stability of the ADC in circulation.[5][9] The linker connecting the this compound to the antibody may be unstable, leading to premature release of the cytotoxic payload before it reaches the target tumor cells.[9][10] For example, the acid-labile hydrazone linker used in early this compound ADCs was known for its instability in circulation.[5][9] Additionally, ADCs with high DARs can exhibit faster clearance from the bloodstream, reducing the amount of ADC that reaches the tumor.[3][4]

Q4: How does the choice of linker impact the performance of a this compound ADC?

A4: The linker is a critical component that significantly influences the stability, efficacy, and toxicity of a this compound ADC.[10] Early this compound ADCs used acid-cleavable hydrazone linkers, which were found to be unstable in circulation, leading to off-target toxicity.[5][9][10] Newer generations of this compound ADCs are exploring more stable linker technologies, such as those with disulfide bonds or non-cleavable linkers, to ensure the payload is released primarily within the target cell.[5][8] The linker chemistry also affects the drug release mechanism inside the cell.[11]

Q5: What are the common toxicities associated with this compound ADCs and how can they be managed?

A5: this compound is a highly potent DNA-damaging agent, and its ADCs can be associated with significant toxicities.[12][13][14] Common adverse effects include myelosuppression (particularly thrombocytopenia and neutropenia) and hepatotoxicity.[12][15] The toxicity can be payload-dependent and may be exacerbated by unstable linkers that release the this compound prematurely.[12] Strategies to manage toxicity include optimizing the DAR to find a better therapeutic index, using more stable linkers, and exploring dose fractionation schedules.[2][16] For instance, a fractionated dosing regimen for gemtuzumab ozogamicin was found to improve its benefit-risk profile.[16]

Troubleshooting Guides

Problem: Low Drug-to-Antibody Ratio (DAR)

Possible Causes:

  • Inefficient conjugation chemistry: The reaction conditions may not be optimal for the chosen linker and antibody.

  • Steric hindrance: The conjugation site on the antibody may be sterically hindered, preventing efficient attachment of the drug-linker.

  • Instability of the drug-linker: The drug-linker complex may be degrading during the conjugation reaction.

Solutions:

  • Optimize reaction conditions: Systematically vary parameters such as pH, temperature, reaction time, and molar ratio of drug-linker to antibody. For example, increasing the pH of the conjugation reaction can sometimes improve DAR.[6]

  • Site-specific conjugation: Employing engineered antibodies with specific conjugation sites (e.g., engineered cysteines or unnatural amino acids) can lead to more homogeneous and controlled DAR.[5][13]

  • Alternative linker chemistry: If steric hindrance is suspected, consider using a linker with a longer spacer arm.

Problem: High Heterogeneity in DAR

Possible Causes:

  • Stochastic conjugation: Traditional conjugation methods targeting native lysine or cysteine residues often result in a heterogeneous mixture of ADCs with varying DARs (e.g., DAR 0, 2, 4, 6, 8).[12]

  • Inter-chain disulfide reduction: Methods involving the reduction of inter-chain disulfide bonds can lead to antibody fragmentation and heterogeneity if not carefully controlled.

Solutions:

  • Site-specific conjugation: This is the most effective way to produce homogeneous ADCs with a defined DAR.[5][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate and characterize the different DAR species in a heterogeneous mixture, allowing for the isolation of a more uniform product.[]

Problem: Premature Drug Release

Possible Causes:

  • Linker instability: The linker may be susceptible to cleavage in the systemic circulation. Acid-labile linkers, for example, can be unstable at physiological pH.[5][9]

  • Metabolism of the payload: The payload itself might be metabolized while still attached to the antibody.[18]

Solutions:

  • Select a more stable linker: Consider using linkers that are specifically designed for stability in circulation, such as certain disulfide-based linkers or non-cleavable linkers.[2][5]

  • In vivo stability studies: Conduct pharmacokinetic studies in relevant animal models to assess the in vivo stability of the ADC and monitor the change in DAR over time.[5][18]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound ADCs

ADC ConstructTarget Cell LineIC50 (nmol/L)Reference
aCD22 ADCWSU-DLCL20.05[5]
aCD22 ADCBJAB0.12[5]
aLy6E ADCHCC-1569 x 287[5]
aLy6E ADCNCI-1781111[5]
CMC-544 (anti-CD22)BCP-ALL cell lines0.15 - 4.9 ng/mL[19]

Table 2: Pharmacokinetic Parameters of a Novel this compound ADC (mAb-cal)

ParameterValueUnitReference
Half-life (t1/2)~24days[5]
Clearance3.3mL/day/kg[5]
AUC (0-21 days)748day•μg/mL[5]
Drug remaining conjugated at 21 days~50%[5]

Experimental Protocols

Protocol 1: Determination of DAR by UV/Vis Spectrophotometry

This method is suitable when the drug and antibody have distinct absorbance maxima.[20][21]

Materials:

  • ADC sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Establish the molar extinction coefficients for the antibody and the free drug at two different wavelengths (e.g., 280 nm and the λmax of the drug).

  • Dilute the ADC sample to a suitable concentration in PBS.

  • Measure the absorbance of the ADC sample at the two selected wavelengths.

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations based on the extinction coefficients.

  • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.

Note: This method can be prone to inaccuracies if there is non-covalently bound drug present.[20]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with a low percentage of organic modifier like isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from high to low salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm. Unconjugated antibody will elute first, followed by species with increasing DAR.

  • Integrate the peak areas for each DAR species.

  • Calculate the average DAR using the weighted average of the peak areas, where each peak is weighted by its corresponding number of conjugated drugs.

Note: HIC should be coupled with mass spectrometry (MS) to confirm the identity of each peak and its corresponding DAR.[]

Protocol 3: In Vivo Stability Assessment of ADCs

This protocol describes a method to determine the stability of an ADC in circulation by monitoring the change in DAR over time.[5]

Materials:

  • ADC

  • Animal model (e.g., non-tumor-bearing mice)

  • Plasma collection supplies

  • Affinity capture reagents (e.g., biotinylated target antigen and streptavidin beads)

  • LC/MS system

Procedure:

  • Administer a single dose of the ADC to the animal model.

  • Collect plasma samples at various time points (e.g., 0, 1, 3, 7, 14, 21 days).

  • Isolate the ADC from the plasma using affinity capture.

  • Analyze the purified ADC samples by LC/MS to determine the average DAR at each time point.

  • Plot the average DAR as a function of time to assess the in vivo stability of the conjugate.

Visualizations

experimental_workflow General Workflow for ADC Development and DAR Optimization cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation antibody Antibody Selection conjugation Conjugation Reaction antibody->conjugation drug_linker Drug-Linker Synthesis drug_linker->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification dar_analysis DAR Analysis (UV, HIC, MS) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis purity_analysis Purity Analysis (SDS-PAGE) purification->purity_analysis binding_assay Antigen Binding Assay purification->binding_assay cytotoxicity_assay Cytotoxicity Assay binding_assay->cytotoxicity_assay internalization_assay Internalization Assay cytotoxicity_assay->internalization_assay pk_study Pharmacokinetic Study internalization_assay->pk_study efficacy_study Efficacy Study (Xenograft) pk_study->efficacy_study toxicity_study Toxicity Study efficacy_study->toxicity_study

Caption: Workflow for ADC Development and DAR Optimization.

dar_troubleshooting Troubleshooting DAR-Related Issues cluster_low_dar Low DAR cluster_high_heterogeneity High Heterogeneity cluster_premature_release Premature Release start Problem with DAR cause_low_dar Possible Causes: - Inefficient reaction - Steric hindrance - Linker instability start->cause_low_dar Low cause_heterogeneity Possible Causes: - Stochastic conjugation - Disulfide reduction issues start->cause_heterogeneity Heterogeneous cause_release Possible Causes: - Unstable linker - Payload metabolism start->cause_release Unstable solution_low_dar Solutions: - Optimize conditions (pH, temp) - Site-specific conjugation - Change linker cause_low_dar->solution_low_dar solution_heterogeneity Solutions: - Site-specific conjugation - HIC purification cause_heterogeneity->solution_heterogeneity solution_release Solutions: - Use more stable linker - In vivo stability studies cause_release->solution_release

Caption: Troubleshooting Guide for Common DAR Issues.

signaling_pathway Mechanism of Action of a this compound ADC adc This compound ADC receptor Tumor Cell Surface Antigen (e.g., CD22, CD33) adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Linker Cleavage & Payload Release lysosome->release dna_damage This compound binds to minor groove of DNA release->dna_damage ds_break Double-Strand DNA Break dna_damage->ds_break apoptosis Apoptosis (Cell Death) ds_break->apoptosis

Caption: this compound ADC Mechanism of Action.

References

strategies to reduce off-target toxicity of calicheamicin therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the off-target toxicity of calicheamicin-based therapies, particularly antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant off-target toxicity with our this compound ADC in preclinical models. What are the common causes and how can we address them?

A1: High off-target toxicity is a known challenge with this compound due to its extreme potency.[1][][3] The primary causes often relate to the premature release of the this compound payload into systemic circulation before reaching the target tumor cells. Key areas to investigate include:

  • Linker Instability: First-generation this compound ADCs, such as Mylotarg and Besponsa, utilize an acid-sensitive hydrazone linker.[4][5] This linker can be unstable in circulation, leading to "off-target" release of the toxic payload.[4]

    • Troubleshooting: Consider switching to a more stable linker system. Newer generation ADCs are exploring more stable options, including site-specific conjugation with disulfide bonds that are reduced within the cell, offering better stability in the bloodstream.[4][5]

  • ADC Heterogeneity: Traditional conjugation methods, which link this compound to lysine residues on the antibody, result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[4] Species with high DARs are often prone to rapid clearance and increased toxicity.[4]

    • Troubleshooting: Employ site-specific conjugation techniques. Engineering cysteines into the antibody backbone allows for precise control over the conjugation site and DAR, resulting in a homogeneous ADC population with improved pharmacokinetics and a better therapeutic index.[4][5][6]

  • Dosing Regimen: The administration schedule can significantly impact tolerability. High single doses may lead to unacceptable toxicity.[3][7]

    • Troubleshooting: Explore fractionated dosing regimens. Studies with gemtuzumab ozogamicin have shown that administering the drug in three smaller increments over a week, rather than a single large dose, limits toxicity and can be combined with conventional chemotherapy.[7]

Q2: How can we improve the therapeutic index of our this compound ADC?

A2: Improving the therapeutic index involves maximizing the drug's effect on tumor cells while minimizing its impact on healthy tissues. Key strategies include:

  • Enhancing ADC Stability: The stability of the ADC in circulation is paramount. A linker that prematurely releases the payload will lead to systemic toxicity. The development of ADCs with direct, linkerless disulfide conjugation to engineered cysteines has shown high in vivo stability, with 50% of the drug remaining conjugated after 21 days.[4][5][6]

  • Optimizing Drug-to-Antibody Ratio (DAR): A homogeneous DAR is crucial for predictable pharmacokinetics and safety. Site-specific conjugation methods produce a well-defined product, unlike the heterogeneous mixtures from lysine conjugation.[4] This leads to improved tolerability and a wider therapeutic window.

  • Modifying the Delivery Vehicle: Beyond traditional antibodies, novel targeting moieties are being explored. For instance, pH Low Insertion Peptides (pHLIPs) can target the acidic tumor microenvironment to deliver this compound, showing efficacy in solid tumors with no signs of systemic toxicity in mouse models.[8]

Q3: What are the key differences between first-generation and next-generation this compound ADCs regarding toxicity?

A3: Next-generation this compound ADCs have been specifically designed to overcome the limitations that contribute to the off-target toxicity of first-generation agents like Mylotarg and Besponsa.

FeatureFirst-Generation ADCs (e.g., Mylotarg, Besponsa)Next-Generation ADCsImpact on Toxicity
Conjugation Chemistry Non-specific conjugation to surface lysines.[4]Site-specific conjugation to engineered cysteines.[4][5]Reduces heterogeneity, leading to more predictable PK and lower toxicity.[4]
ADC Homogeneity Heterogeneous mixture with variable DARs.[4][6]Homogeneous population with a defined DAR.[4]High DAR species associated with rapid clearance and toxicity are eliminated.[4]
Linker Technology Acid-labile hydrazone linker (AcButDMH).[4][5]More stable linkers, such as direct disulfide bonds.[4][6]Increased stability in circulation minimizes premature payload release and off-target toxicity.[4]
Pharmacokinetics Short half-life of conjugated drug (e.g., ~29-47 hours in mice).[4]High in vivo stability (50% of drug conjugated after 21 days).[5][6]Longer circulation of the intact ADC allows for better tumor targeting and less systemic exposure to free drug.
Aggregation Prone to aggregation.[4][5][6]Minimal aggregation.[4][5][6]Reduced aggregation improves stability and safety profile.

Key Experimental Protocols & Workflows

Protocol 1: Site-Specific Conjugation of this compound to an Engineered Cysteine

This protocol outlines a general method for creating a homogeneous, "linkerless" this compound ADC.

Objective: To conjugate N-acetyl-γ-calicheamicin (NAc-cal) to a monoclonal antibody (mAb) containing an engineered cysteine residue (e.g., LC K149C) via a disulfide bond.

Methodology:

  • Antibody Preparation:

    • Express and purify the cysteine-engineered mAb using standard chromatography techniques.

    • Partially reduce the antibody to uncap the engineered cysteine thiols without disrupting the inter-chain disulfide bonds. This is a critical step requiring careful optimization of reducing agent (e.g., TCEP) concentration and incubation time.

    • Immediately purify the reduced mAb using a desalting column to remove the reducing agent.

  • Activation of this compound:

    • Prepare an activated disulfide version of the this compound payload, such as nitroPDS-NAc-calicheamicin. This allows for efficient disulfide exchange with the free thiol on the antibody.

  • Conjugation Reaction:

    • Mix the reduced mAb with the activated this compound derivative in a suitable buffer (e.g., PBS with EDTA).

    • The reaction involves the thiol from the engineered cysteine attacking the activated disulfide of the this compound, forming a new disulfide bond and releasing the leaving group (e.g., 2-nitro-5-thiopyridine).

    • Incubate the reaction at a controlled temperature (e.g., 4°C to room temperature) for a specified duration (e.g., 4-16 hours).

  • Purification and Characterization:

    • Purify the resulting ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug, and other impurities.

    • Characterize the final ADC product to confirm the DAR, purity, and lack of aggregation using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.

Workflow for Evaluating a Novel this compound ADC

The following diagram illustrates a typical workflow for the preclinical evaluation of a newly developed this compound ADC, from initial design to in vivo toxicity assessment.

ADC_Evaluation_Workflow cluster_design 1. Design & Conjugation cluster_invitro 2. In Vitro Characterization cluster_invivo 3. In Vivo Evaluation cluster_safety 4. Safety & Toxicology A Antibody Selection & Cysteine Engineering C Site-Specific Conjugation A->C B Linker-Payload Synthesis B->C D Biophysical Analysis (DAR, Aggregation, Purity) C->D E Target-Specific Binding (ELISA, Flow Cytometry) D->E F In Vitro Cytotoxicity Assay (e.g., on CD22+ cell lines) E->F G Pharmacokinetic (PK) Study in Mice F->G H Efficacy Study in Xenograft Model F->H I Tolerability/MTD Study in Rats G->I H->I J Monitor Body Weight, Clinical Signs & Hematology I->J

Caption: Preclinical workflow for developing and testing a next-generation this compound ADC.

Visualizing Mechanisms and Strategies

Mechanism of this compound-Induced DNA Damage

This compound's potent cytotoxicity stems from its ability to cause double-stranded DNA breaks.[1][][9] The process is initiated by the reduction of a trisulfide group within the molecule, which triggers a chemical rearrangement.

Calicheamicin_MOA cluster_steps Mechanism of Action A 1. This compound binds to DNA minor groove B 2. Intracellular reduction (e.g., by glutathione) of trisulfide trigger A->B C 3. Bergman Cyclization (Rearrangement of enediyne core) B->C D 4. Generation of highly reactive p-benzyne diradical C->D E 5. Hydrogen atom abstraction from DNA sugar backbone D->E F 6. DNA strand scission (Double-strand breaks) E->F

Caption: The molecular mechanism of this compound leading to DNA double-strand breaks.

Troubleshooting Logic for High Off-Target Toxicity

This decision tree provides a logical workflow for diagnosing and addressing the root causes of excessive toxicity in this compound ADC experiments.

Toxicity_Troubleshooting Start High Off-Target Toxicity Observed Check_Homogeneity Is the ADC heterogeneous (high DAR species)? Start->Check_Homogeneity Check_Linker Is the linker stable in circulation? Check_Homogeneity->Check_Linker No Sol_Homogeneity Implement site-specific conjugation strategy Check_Homogeneity->Sol_Homogeneity Yes Check_Dose Is a high single dose being used? Check_Linker->Check_Dose Yes Sol_Linker Use a more stable linker (e.g., direct disulfide) Check_Linker->Sol_Linker No Check_Dose->Start No, re-evaluate target Sol_Dose Test a fractionated dosing regimen Check_Dose->Sol_Dose Yes

Caption: A troubleshooting decision tree for addressing high off-target ADC toxicity.

References

Technical Support Center: Investigating Mechanisms of Cancer Cell Resistance to Calicheamicin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating cancer cell resistance to calicheamicin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidance to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of cancer cell resistance to this compound?

A1: Resistance to this compound, a potent DNA-damaging agent, is a multifaceted process. The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1), actively pumps this compound out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3]

  • Enhanced DNA Damage Response (DDR): Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the double-strand breaks induced by this compound.[4][5] This can involve alterations in genes and proteins associated with homologous recombination (HR) and non-homologous end joining (NHEJ).

  • Altered Apoptotic Signaling: Defects in apoptotic pathways can prevent this compound-induced cell death. This can include the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL or mutations in key regulators of apoptosis.[6][7]

  • Reduced Drug Activation: this compound requires intracellular reduction to become fully active. Changes in the cellular redox environment or decreased levels of activating molecules can lead to reduced drug efficacy.

  • Target Alteration: While less common for DNA-binding agents, alterations in DNA structure or accessibility could potentially contribute to resistance.

Q2: My this compound-resistant cell line shows only a modest increase in IC50 value compared to the parental line. How can I confirm a resistant phenotype?

A2: A modest increase in IC50 is not uncommon. To robustly confirm a resistant phenotype, consider the following approaches:

  • Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to form colonies after drug treatment. It is often more sensitive than short-term viability assays in detecting meaningful resistance.

  • Apoptosis Assays: Compare the induction of apoptosis (e.g., using Annexin V staining) in sensitive and resistant cells after this compound treatment. Resistant cells should exhibit a significantly lower rate of apoptosis.

  • DNA Damage Quantification: Measure the extent of DNA double-strand breaks (e.g., via γH2AX foci formation) at various time points after treatment. Resistant cells may show faster repair kinetics (i.e., fewer foci at later time points).

Q3: I am working with a this compound-based Antibody-Drug Conjugate (ADC). What additional resistance mechanisms should I consider?

A3: In addition to the mechanisms for the this compound payload itself, ADC resistance can arise from:

  • Reduced Target Antigen Expression: Downregulation or mutation of the target antigen on the cancer cell surface can prevent the ADC from binding and being internalized.

  • Impaired ADC Internalization and Trafficking: Defects in the endocytic pathway can hinder the uptake of the ADC. Alterations in lysosomal function can prevent the release of the this compound payload from the antibody.

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) Escape: If the antibody component of the ADC has effector functions, cancer cells may develop mechanisms to evade immune-mediated killing.

Troubleshooting Guides

Issue 1: High variability in cell viability (MTT/XTT/CellTiter-Glo) assays.
Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. After plating, gently rock the plate in a north-south and east-west direction to ensure even distribution.
Edge effects Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity and minimize evaporation.
Compound precipitation Visually inspect your this compound dilutions for any signs of precipitation. Consider using a different solvent or a lower final solvent concentration. Always include a solvent control.
Inconsistent incubation times Stagger the addition of reagents and the reading of plates to ensure consistent incubation times for all samples.
Cell clumping Ensure complete trypsinization and resuspend cells thoroughly to avoid clumps, which can lead to inaccurate readings.
Issue 2: High background in Comet Assay (untreated control cells show significant DNA damage).
Potential Cause Troubleshooting Step
Excessive mechanical stress during cell handling Handle cells gently during harvesting and processing. Avoid vigorous pipetting or vortexing.
Harsh lysis conditions Optimize the duration and temperature of the lysis step. Ensure the lysis buffer is fresh and at the correct pH.
Oxidative damage during the assay Work quickly and keep samples on ice whenever possible. Consider adding antioxidants to your buffers.
Suboptimal electrophoresis conditions Ensure the electrophoresis buffer is fresh and at the correct temperature. Optimize the voltage and duration of electrophoresis for your specific cell type.
Issue 3: Low signal or no difference in apoptosis assays between sensitive and resistant cells.
Potential Cause Troubleshooting Step
Suboptimal drug concentration or treatment time Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your sensitive cell line.
Incorrect assay timing Apoptosis is a dynamic process. Analyze cells at multiple time points after treatment to capture the peak of apoptotic activity.
Cell density is too high or too low Follow the recommended cell density for your specific apoptosis assay kit.
Loss of apoptotic cells during harvesting Collect both the supernatant and adherent cells to ensure you are not losing the apoptotic cell population that may have detached.
Insensitive apoptosis assay Consider using a more sensitive method, such as a caspase activity assay, in addition to Annexin V staining.

Quantitative Data Summary

Table 1: Representative IC50 Values of this compound γ1 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)
HL-60Acute Promyelocytic Leukemia0.5 - 5
JurkatAcute T-cell Leukemia10 - 50
K562Chronic Myelogenous Leukemia50 - 200
MCF-7Breast Cancer100 - 500
A549Lung Carcinoma200 - 1000
HCT116Colon Cancer50 - 250

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell seeding density, assay duration) and should be determined empirically for your system.

Table 2: Example of Quantitative Analysis of DNA Damage and Repair

Cell LineTreatmentγH2AX Foci per Cell (1 hour post-treatment)γH2AX Foci per Cell (24 hours post-treatment)
SensitiveControl< 1< 1
SensitiveThis compound (100 pM)25 ± 55 ± 2
ResistantControl< 1< 1
ResistantThis compound (100 pM)22 ± 415 ± 3

Data are presented as mean ± standard deviation. The number of γH2AX foci is a quantitative measure of DNA double-strand breaks.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Assessment of ABC Transporter Activity using a Fluorescent Substrate

This protocol describes a method to assess the activity of drug efflux pumps, such as ABCB1, using a fluorescent substrate like Rhodamine 123.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete culture medium

  • PBS (Phosphate Buffered Saline)

  • Rhodamine 123 (or another suitable fluorescent substrate)

  • Verapamil (or another known ABCB1 inhibitor)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed sensitive and resistant cells in appropriate culture vessels and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: For inhibitor-treated samples, pre-incubate the cells with a known ABC transporter inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.

  • Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all samples (with and without inhibitor) and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.

  • Analysis:

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in ice-cold PBS, and analyze the intracellular fluorescence using a flow cytometer.

    • Fluorescence Plate Reader: If using a plate-based assay, read the fluorescence intensity directly in the plate.

  • Data Interpretation: Resistant cells with high ABC transporter activity will show lower intracellular fluorescence compared to sensitive cells. The addition of an inhibitor should increase the fluorescence in resistant cells, confirming the role of the specific transporter.

Protocol 2: Quantification of DNA Double-Strand Breaks by γH2AX Immunofluorescence

This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.

Materials:

  • Sensitive and resistant cancer cell lines

  • Coverslips or imaging plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently labeled anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and allow them to attach. Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides with mounting medium. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of distinct γH2AX foci per nucleus. Automated image analysis software can be used for unbiased quantification.[8][9][10][11][12]

Signaling Pathways and Experimental Workflows

Diagram 1: Key Signaling Pathways in this compound Resistance

Calicheamicin_Resistance_Pathways cluster_drug_action Drug Action & Efflux cluster_cellular_response Cellular Response This compound This compound Intracellular this compound Intracellular this compound This compound->Intracellular this compound Uptake DNA Damage DNA Damage Intracellular this compound->DNA Damage Bergman Cyclization ABC Transporters ABC Transporters Intracellular this compound->ABC Transporters Efflux DDR Activation DDR Activation DNA Damage->DDR Activation Apoptosis Apoptosis DNA Damage->Apoptosis Irreparable Damage DDR Activation->Apoptosis Cell Survival Cell Survival DDR Activation->Cell Survival Successful Repair PI3K/Akt Pathway PI3K/Akt Pathway PI3K/Akt Pathway->Apoptosis Inhibits PI3K/Akt Pathway->Cell Survival Promotes MAPK Pathway MAPK Pathway MAPK Pathway->Cell Survival Promotes

Caption: Overview of key signaling pathways involved in this compound action and resistance.

Diagram 2: Experimental Workflow for Investigating this compound Resistance

Caption: A stepwise experimental workflow to investigate this compound resistance mechanisms.

References

Navigating the Labyrinth of Calicheamicin Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total chemical synthesis of calicheamicin, a potent enediyne antitumor antibiotic, represents a formidable challenge in organic chemistry. Its intricate molecular architecture, featuring a highly unstable enediyne core and a complex oligosaccharide chain, presents numerous hurdles for even the most experienced synthetic chemists. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this remarkable molecule.

Troubleshooting Guide

This guide is designed to provide targeted solutions to common problems that may arise during the total synthesis of this compound.

Synthesis of the Enediyne Core

The bicyclo[7.3.1]enediyne core of this compound is notoriously unstable and prone to premature Bergman cyclization. Careful handling and precise reaction conditions are paramount.

Question: My enediyne precursor is decomposing upon attempts at cyclization, leading to low yields. What are the likely causes and how can I mitigate this?

Answer: Decomposition of the enediyne precursor is a frequent issue. Several factors could be at play:

  • Trace Metals: The presence of trace metals can catalyze the Bergman cyclization. Ensure all glassware is scrupulously cleaned and consider using metal-free solvents and reagents where possible.

  • Oxygen: The diradical intermediate formed during Bergman cyclization can be trapped by molecular oxygen, leading to undesired side products. It is crucial to perform these reactions under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use.

  • Light: The enediyne core can be light-sensitive. Protect your reaction vessel from light by wrapping it in aluminum foil.

  • Temperature: The Bergman cyclization is thermally triggered. Maintain strict temperature control and avoid any localized heating. Reactions should be performed at the lowest effective temperature.

Question: The stereoselectivity of a key addition to the core structure is low. How can I improve this?

Answer: Achieving the correct stereochemistry is critical for the biological activity of this compound. If you are experiencing low stereoselectivity, consider the following:

  • Chiral Auxiliaries and Reagents: Employing chiral auxiliaries or reagents can significantly influence the stereochemical outcome of a reaction. Review the literature for auxiliaries that have been successfully used in similar systems.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Screen a variety of solvents to find the optimal conditions.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired diastereomer.

Oligosaccharide Synthesis and Glycosylation

The synthesis of the aryltetrasaccharide portion of this compound is a complex undertaking due to the unusual sugar moieties and the need for precise stereocontrol during glycosidic bond formation.

Question: I am observing low yields and a mixture of anomers during my glycosylation reactions. What strategies can I employ to improve the outcome?

Answer: Low yields and poor stereoselectivity in glycosylation are common challenges. Here are some troubleshooting steps:

  • Glycosyl Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor and acceptor is crucial. Ensure your glycosyl donor is sufficiently activated and that the hydroxyl group of the acceptor is accessible. Steric hindrance can significantly impede the reaction.

  • Promoter/Catalyst: The choice of promoter or catalyst is critical. Common promoters for glycosylation include Lewis acids like TMSOTf or BF₃·OEt₂. The concentration and temperature at which the promoter is used can dramatically affect the outcome.

  • Solvent: The solvent can play a significant role in stabilizing or destabilizing key intermediates. For instance, participating solvents like acetonitrile can favor the formation of 1,2-trans-glycosides.

  • Protecting Groups: The protecting groups on both the donor and acceptor can influence stereoselectivity through steric and electronic effects. Consider altering the protecting group strategy to favor the desired anomer.

Table 1: Comparison of Glycosylation Conditions for a Key Step in this compound Synthesis

Glycosyl DonorGlycosyl AcceptorPromoter/ConditionsYield (%)α:β RatioReference
PhenylthioglycosideSterically hindered alcoholNIS, TfOH, CH₂Cl₂, -78 °C453:1Fictionalized Data
Glycosyl bromideSterically hindered alcoholAgOTf, CH₂Cl₂, -40 °C658:1Fictionalized Data
TrichloroacetimidateSterically hindered alcoholTMSOTf (cat.), CH₂Cl₂, 0 °C80>15:1Fictionalized Data

Question: I am struggling with the selective deprotection of one of the sugar moieties in the oligosaccharide chain without affecting other protecting groups. What should I do?

Answer: Orthogonal protecting group strategies are essential for the successful synthesis of complex oligosaccharides. If you are facing selectivity issues during deprotection:

  • Review Your Protecting Group Strategy: Ensure that the protecting groups chosen are truly orthogonal, meaning they can be removed under specific conditions without affecting others. Common orthogonal sets include silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and esters (removed by hydrolysis).

  • Fine-tune Deprotection Conditions: Even with an orthogonal strategy, fine-tuning the reaction conditions is often necessary. For example, when removing a silyl group with TBAF, using a buffered solution or running the reaction at a lower temperature can prevent the cleavage of other sensitive groups.

  • Stepwise Deprotection and Purification: In some cases, it may be necessary to perform a partial deprotection, purify the intermediate, and then proceed with the next deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the main retrosynthetic disconnections for the total synthesis of this compound γ¹?

A1: The most common retrosynthetic analysis of this compound γ¹ involves three key disconnections:

  • Glycosidic bond: Disconnecting the oligosaccharide from the aglycone.

  • Aglycone core: Breaking the bicyclic enediyne core into more manageable precursors.

  • Oligosaccharide chain: Disassembling the oligosaccharide into its individual sugar units.

This compound This compound γ¹ Aglycone Aglycone This compound->Aglycone Glycosidic Bond Disconnection Oligosaccharide Oligosaccharide This compound->Oligosaccharide Glycosidic Bond Disconnection Core_Precursors Enediyne Core Precursors Aglycone->Core_Precursors Core Disconnection Sugar_Units Individual Sugar Monosaccharides Oligosaccharide->Sugar_Units Glycosidic Bond Disconnections

Retrosynthetic analysis of this compound γ¹.

Q2: How can I monitor the progress of reactions involving unstable intermediates?

A2: Monitoring reactions with unstable intermediates requires rapid and non-invasive techniques. Thin-layer chromatography (TLC) is often the first choice for its speed, though care must be taken as the silica gel can sometimes promote decomposition. High-performance liquid chromatography (HPLC) can provide more detailed information, and using a fast gradient can minimize analysis time. For highly sensitive compounds, it may be necessary to quench a small aliquot of the reaction mixture before analysis.

Q3: What are the best practices for purifying and handling the final this compound product?

A3: this compound is extremely potent and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Purification is typically achieved using reversed-phase HPLC. The final product should be stored at low temperatures (ideally -80°C), protected from light, and under an inert atmosphere to prevent degradation.

Experimental Protocols

Key Glycosylation Step: Coupling of the AB-ring System

This protocol is a generalized representation based on published synthetic routes and should be adapted and optimized for specific substrates.

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry argon.

  • Reactant Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve the glycosyl acceptor (1.0 eq) and the glycosyl donor (a trichloroacetimidate, 1.2 eq) in anhydrous dichloromethane (0.05 M).

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) in anhydrous dichloromethane dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (0.5 mL).

  • Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired disaccharide.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Dissolve_Reactants Dissolve Glycosyl Acceptor and Donor in CH₂Cl₂ Dry_Glassware->Dissolve_Reactants Cool Cool to -78°C Dissolve_Reactants->Cool Add_Promoter Add TMSOTf Cool->Add_Promoter Monitor Monitor by TLC Add_Promoter->Monitor Quench Quench with Et₃N Monitor->Quench Warm Warm to RT Quench->Warm Extract Aqueous Workup Warm->Extract Purify Column Chromatography Extract->Purify Product Desired Disaccharide Purify->Product

Workflow for a key glycosylation reaction.

This technical support center provides a starting point for addressing the multifaceted challenges of this compound total synthesis. Success in this endeavor relies on meticulous planning, careful execution, and a deep understanding of the underlying chemical principles.

Technical Support Center: Refining Calicheamicin Purification from Fermentation Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of calicheamicin from fermentation cultures. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions to help researchers overcome these challenges.

Issue Potential Causes Troubleshooting Steps
Low this compound Yield 1. Incomplete extraction from fermentation broth.2. Degradation of this compound during purification.[1]3. Suboptimal binding or elution during chromatography.4. Loss of product during solvent evaporation or precipitation steps.1. Optimize solvent extraction by testing different organic solvents (e.g., ethyl acetate, chloroform) and their ratios.[2] Consider multiple extraction rounds.2. Work at low temperatures and protect samples from light to minimize degradation. Use buffers with appropriate pH stability.3. For chromatography, screen different resins and optimize mobile phase composition, pH, and gradient to ensure efficient binding and elution.4. Use controlled evaporation techniques (e.g., rotary evaporator at low temperature). For precipitation, optimize the choice of anti-solvent and addition rate.
Presence of Impurities in Final Product 1. Co-extraction of related this compound analogs or other metabolites.[3]2. Inefficient separation during chromatographic steps.3. Contamination from solvents or equipment.1. Employ multi-step purification, combining different chromatographic techniques (e.g., normal-phase followed by reverse-phase HPLC) for orthogonal separation.[2][4]2. For HPLC, use high-resolution columns and optimize the gradient to separate closely related impurities.[5][6] For silica gel chromatography, test different solvent systems to improve separation.[7]3. Use high-purity solvents and thoroughly clean all glassware and equipment before use.
Formation of Aggregates 1. High concentration of this compound during purification steps.2. Inappropriate solvent conditions or pH.3. Presence of impurities that promote aggregation.1. Avoid excessive concentration of the product. If concentration is necessary, perform it at low temperatures.2. Screen different buffer systems and pH ranges to find conditions that maintain this compound solubility. The use of certain additives can also help prevent aggregation.[8]3. Ensure high purity of the material before final concentration steps. Employ size-exclusion chromatography (SEC) as a final polishing step to remove aggregates.[9]
Inconsistent Purification Results 1. Variability in fermentation broth composition.2. Inconsistent execution of purification protocols.3. Degradation of chromatography columns.1. Standardize the fermentation process to ensure a consistent starting material.2. Maintain detailed and accurate records of all purification steps, including solvent volumes, incubation times, and temperatures.3. Regularly check the performance of chromatography columns and regenerate or replace them as needed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the methodologies and principles of this compound purification.

1. What is the general workflow for purifying this compound from fermentation cultures?

The purification of this compound is a multi-step process that typically begins with the extraction of the crude product from the fermentation broth of Micromonospora echinospora.[10] This is followed by one or more chromatographic purification steps to isolate the desired this compound analog from other related compounds and impurities.

G Fermentation Fermentation of Micromonospora echinospora Extraction Solvent Extraction Fermentation->Extraction Crude Broth Chromatography Chromatographic Purification Extraction->Chromatography Crude Extract Pure_this compound Pure this compound Chromatography->Pure_this compound Purified Fractions

General workflow for this compound purification.

2. Which solvent extraction methods are most effective for this compound?

Solvent extraction is a critical first step to isolate this compound from the aqueous fermentation broth. The choice of solvent is crucial for achieving high extraction efficiency.

  • Recommended Solvents: Ethyl acetate and chloroform are commonly used due to their ability to efficiently partition the relatively hydrophobic this compound molecule from the aqueous phase.[2]

  • Procedure: The fermentation broth is typically mixed vigorously with an equal volume of the organic solvent. After separation of the layers, the organic phase containing the this compound is collected. This process is often repeated multiple times to maximize the yield.

3. What types of chromatography are used to purify this compound?

A combination of chromatographic techniques is usually necessary to achieve high purity.

  • Silica Gel Column Chromatography: This is often used as an initial purification step to separate major classes of compounds.[10] Different solvent systems, typically mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), are used to elute the compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is essential for separating the various this compound analogs and achieving high purity.[10][11]

G cluster_0 Initial Purification cluster_1 High-Resolution Purification cluster_2 Polishing Solvent_Extraction Solvent Extraction Silica_Gel Silica Gel Chromatography Solvent_Extraction->Silica_Gel RP_HPLC Reverse-Phase HPLC Silica_Gel->RP_HPLC SEC Size-Exclusion Chromatography (Optional, for aggregate removal) RP_HPLC->SEC

Typical chromatographic purification sequence.

4. How can I monitor the purity of my this compound sample during purification?

Analytical High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound fractions.

  • Method: A small aliquot of the sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.

  • Analysis: The resulting chromatogram will show peaks corresponding to different compounds in the sample. The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks.

5. What are the key considerations for preventing degradation of this compound during purification?

This compound is a sensitive molecule and can degrade under certain conditions.[1]

  • Temperature: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever possible.

  • Light: Protect samples from direct light, as this compound can be light-sensitive. Use amber vials or cover glassware with aluminum foil.

  • pH: Maintain the pH of buffer solutions within a range that ensures the stability of the molecule. This may require some empirical optimization.

  • Storage: For long-term storage, purified this compound should be kept at low temperatures (e.g., -20°C or -80°C) in a suitable solvent.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the purification of this compound.

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

Objective: To extract crude this compound from the fermentation culture.

Materials:

  • Fermentation broth of Micromonospora echinospora

  • Ethyl acetate (HPLC grade)

  • Separatory funnel

  • Centrifuge (if necessary to remove cell debris)

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth. If there is a high concentration of cell mass, centrifuge the broth to pellet the cells. The supernatant contains the secreted this compound.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper organic layer will contain the this compound.

  • Carefully drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to maximize recovery.

  • Combine all the organic extracts.

  • Concentrate the combined organic extracts using a rotary evaporator at a temperature below 30°C to obtain the crude this compound extract.

Protocol 2: Silica Gel Column Chromatography

Objective: To perform an initial purification of the crude this compound extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)[7]

  • Chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel slurried in hexane.

  • Load the sample: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding increasing amounts of ethyl acetate (gradient elution).

  • Collect fractions: Collect fractions of the eluate in separate tubes.

  • Monitor separation: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pool and concentrate: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

Protocol 3: Reverse-Phase HPLC Purification

Objective: To achieve high-purity this compound by separating it from closely related analogs.

Materials:

  • Partially purified this compound from silica gel chromatography

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Collection vials

Procedure:

  • Prepare the sample: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition.

  • Equilibrate the column: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample: Inject the dissolved sample onto the column.

  • Run the gradient: Run a linear gradient to increase the concentration of Mobile Phase B (acetonitrile). A typical gradient might be from 5% B to 95% B over 30-40 minutes. The flow rate is typically around 1 mL/min.[11]

  • Monitor and collect: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm). Collect the peak corresponding to the desired this compound analog.

  • Analyze purity: Re-inject a small aliquot of the collected fraction to confirm its purity.

  • Lyophilize: Lyophilize the pure fraction to obtain the final product as a solid.

Quantitative Data Summary

While precise yields and purity can vary depending on the specific fermentation conditions and the exact execution of the purification protocol, the following table provides a general expectation for the efficiency of each purification step.

Purification Step Typical Recovery (%) Expected Purity (%) Key Impurities Removed
Solvent Extraction 80 - 9510 - 30Polar compounds, salts, some media components
Silica Gel Chromatography 60 - 8050 - 70Non-polar lipids, less polar metabolites
Reverse-Phase HPLC 70 - 90> 95This compound analogs, closely related impurities

References

Technical Support Center: Optimizing Calicheamicin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with calicheamicin-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you widen the therapeutic window of your this compound-based drugs.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and experimental use of this compound-based ADCs.

Issue 1: High Off-Target Toxicity and Narrow Therapeutic Window

Question: Our this compound-based ADC is showing significant toxicity in pre-clinical models, leading to a narrow therapeutic window. What are the potential causes and how can we mitigate this?

Answer:

High off-target toxicity is a known challenge with potent payloads like this compound. The primary causes often relate to the premature release of the cytotoxic drug in systemic circulation before it reaches the target tumor cells. Here are key areas to investigate and potential solutions:

  • Linker Instability: First-generation this compound ADCs, such as Mylotarg® and Besponsa®, utilize an acid-labile hydrazone linker.[1][2] This linker is prone to hydrolysis in the bloodstream, leading to non-specific release of the this compound payload and subsequent toxicity to healthy tissues.[2][3]

    • Solution: Consider utilizing more stable linker technologies. Novel disulfide linkers for site-specific conjugation have demonstrated increased stability in circulation, with some studies showing that 50% of the drug remains conjugated to the antibody after 21 days in vivo.[1][2] Engineering a this compound conjugate that lacks the acid-labile hydrazine linker can also lead to the systemic release of less toxic catabolites.[4][5]

  • Heterogeneous Conjugation: Traditional conjugation methods targeting lysine residues on the antibody surface result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[1] Species with high DARs are often prone to rapid clearance and increased toxicity.[1]

    • Solution: Employ site-specific conjugation techniques. Conjugating this compound to engineered cysteine residues on the antibody allows for the creation of homogeneous ADCs with a defined DAR.[1][2] This approach leads to minimal aggregation and improved in vivo stability.[1][2]

  • Dosing Regimen: The dosing schedule can significantly impact the toxicity profile. High initial doses (Cmax) can drive certain toxicities.

    • Solution: Explore dose fractionation strategies. For gemtuzumab ozogamicin, a fractionated dosing regimen (e.g., 3 mg/m² on days 1, 4, and 7) has been shown to reduce veno-occlusive disease (VOD) and early mortality compared to a single larger dose, while maintaining efficacy.[6][7] This approach mitigates Cmax-driven toxicities.[6]

Experimental Workflow for Improving ADC Stability and Tolerability

cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Implementation cluster_3 Validation Problem High Off-Target Toxicity & Narrow Therapeutic Window Linker Evaluate Linker Stability (e.g., plasma stability assay) Problem->Linker Conjugation Analyze ADC Homogeneity (e.g., HIC, mass spectrometry) Problem->Conjugation Dosing Assess Dosing Schedule (e.g., MTD studies with different regimens) Problem->Dosing NewLinker Synthesize ADC with Stable Linker (e.g., disulfide) Linker->NewLinker SiteSpecific Perform Site-Specific Conjugation (e.g., engineered cysteines) Conjugation->SiteSpecific Fractionation Implement Dose Fractionation Dosing->Fractionation Preclinical In Vivo Preclinical Testing (efficacy and toxicology studies) NewLinker->Preclinical SiteSpecific->Preclinical Fractionation->Preclinical TherapeuticWindow Wider Therapeutic Window Preclinical->TherapeuticWindow

Caption: Workflow for troubleshooting high off-target toxicity of this compound-based ADCs.

Issue 2: ADC Aggregation and Poor Pharmacokinetics

Question: Our purified this compound-based ADC shows a tendency to aggregate, and its pharmacokinetic profile reveals a short half-life. What could be the cause and how can we address this?

Answer:

Aggregation and poor pharmacokinetics are common hurdles in ADC development, particularly with hydrophobic payloads like this compound. These issues can compromise efficacy and safety.

  • Heterogeneity and High DAR: As mentioned previously, heterogeneous mixtures of ADCs, especially those with a high DAR, are more prone to aggregation due to increased hydrophobicity.[8] This can lead to rapid clearance from circulation.

    • Solution: Site-specific conjugation to produce homogeneous ADCs is a key strategy to minimize aggregation and improve pharmacokinetics.[1] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR can also be beneficial.[8]

  • Linker Chemistry: The choice of linker can influence the overall hydrophobicity and stability of the ADC.

    • Solution: Consider using more hydrophilic linkers or modifying the linker to mask the hydrophobicity of the payload.[9] A "linkerless" approach, directly attaching a reduced this compound to an engineered cysteine via a disulfide bond, has been shown to result in minimal aggregation and high in vivo stability.[1][2]

  • Formulation: The formulation of the ADC is critical for its stability.

    • Solution: Develop a stable formulation for long-term storage. This may involve using stabilizing buffers containing excipients like polysorbates to prevent hydrophobic interactions.[8][10] Lyophilization with appropriate stabilizers can also preserve the ADC's structure.[10]

Data on Improved Stability with Novel Conjugation Strategies
ADC GenerationConjugation MethodLinker TypeKey CharacteristicsIn Vivo Stability (Drug remaining on Ab after 21 days)
First-Generation (e.g., Mylotarg®)Lysine ConjugationAcid-labile hydrazoneHeterogeneous, aggregation-prone, short half-life[1][2]Not reported, but known to be unstable[1]
Next-GenerationSite-Specific (Engineered Cysteine)Disulfide ("Linkerless")Homogeneous, minimal aggregation, high stability[1][2]~50%[1][2]
Issue 3: Development of Drug Resistance

Question: We are observing the development of resistance to our this compound-based ADC in our long-term in vitro/in vivo models. What are the potential mechanisms of resistance?

Answer:

Resistance to enediyne antitumor antibiotics like this compound is a potential challenge. While research is ongoing, several mechanisms of antibiotic resistance could be at play:

  • Drug Efflux: Cancer cells may upregulate drug efflux pumps that actively transport the this compound payload out of the cell before it can reach its DNA target.[9]

  • Drug Sequestration/Inactivation: Some bacteria have evolved self-resistance mechanisms involving proteins that can bind to and sequester or inactivate enediynes.[11][12] It is conceivable that similar mechanisms could arise in cancer cells. One such mechanism is a "self-sacrifice" model where a protein undergoes proteolysis upon binding to the enediyne, inactivating both.[13]

  • Target Modification: While less common for DNA-damaging agents, alterations in DNA repair pathways could potentially contribute to resistance.

Logical Relationship of this compound Action and Potential Resistance

cluster_0 ADC Action Pathway cluster_1 Potential Resistance Mechanisms ADC This compound-ADC Internalization Internalization ADC->Internalization Release Payload Release Internalization->Release DNA_Binding DNA Binding & Cleavage Release->DNA_Binding Efflux Drug Efflux Pumps Release->Efflux blocks Apoptosis Apoptosis DNA_Binding->Apoptosis Sequestration Payload Sequestration/ Inactivation DNA_Binding->Sequestration blocks DNA_Repair Enhanced DNA Repair Apoptosis->DNA_Repair counteracts

Caption: Signaling pathway of this compound action and points of potential resistance.

Frequently Asked Questions (FAQs)

Q1: What are the main dose-limiting toxicities of this compound-based ADCs?

A1: The primary dose-limiting toxicities are related to the payload and include neutropenia, thrombocytopenia, and hepatic toxicity, such as veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[3]

Q2: How does the drug-to-antibody ratio (DAR) affect the therapeutic window?

A2: The DAR is a critical parameter. A higher DAR can increase the potency of the ADC but may also lead to greater hydrophobicity, which increases the likelihood of aggregation and rapid clearance, potentially narrowing the therapeutic window.[8] Site-specific conjugation allows for precise control over the DAR, enabling the optimization of the balance between efficacy and toxicity.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent DNA-damaging agent.[1] It binds to the minor groove of DNA and undergoes a reaction known as the Bergman cyclization, which generates a diradical species.[7][14] This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately inducing apoptosis.[14]

Q4: Are there alternative payloads to this compound with a better therapeutic window?

A4: The field of ADCs is continually evolving with new payloads. While this compound is highly potent, other classes of payloads like auristatins, maytansinoids, and topoisomerase inhibitors are also widely used.[1] The choice of payload depends on the target antigen, tumor type, and desired mechanism of action. Novel payloads are being developed to improve efficacy and reduce toxicity.[9]

Q5: What are the key considerations for the formulation of this compound-based ADCs?

A5: Due to the hydrophobic nature of this compound, formulation development is crucial to prevent aggregation and ensure stability.[10] Key considerations include the use of stabilizing excipients (e.g., surfactants), optimizing the buffer composition and pH, and determining the appropriate dosage form (e.g., liquid or lyophilized).[15] The goal is to maintain the integrity of the antibody, linker, and payload throughout the shelf life of the product.[15]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based ADC on target and non-target cell lines.

Methodology:

  • Cell Culture: Culture target antigen-positive and antigen-negative cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the this compound-based ADC and a non-targeting control ADC in cell culture media.

  • Treatment: Remove the media from the cells and add the ADC dilutions. Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: In Vivo Stability Assay

Objective: To assess the in vivo stability of the linker and the retention of the this compound payload on the antibody over time.

Methodology:

  • Animal Model: Use a relevant animal model, such as mice or rats.

  • ADC Administration: Administer a single dose of the this compound-based ADC intravenously.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours, and up to 21 days).

  • Sample Processing: Process the blood samples to isolate plasma or serum.

  • Quantification of Total Antibody: Measure the concentration of the total antibody (conjugated and unconjugated) using an ELISA that detects the antibody backbone.

  • Quantification of Intact ADC: Measure the concentration of the intact ADC (antibody with the payload conjugated) using an ELISA that specifically captures the antibody and detects the payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point by dividing the concentration of the intact ADC by the concentration of the total antibody. This will provide a measure of the in vivo stability of the ADC. A study with a novel disulfide-linked this compound ADC showed that approximately 50% of the drug remained conjugated after 21 days.[1]

Protocol 3: Rat Toxicology Study for Maximum Tolerated Dose (MTD) Determination

Objective: To determine the maximum tolerated dose (MTD) and toxicity profile of a novel this compound-based ADC.

Methodology:

  • Animal Model: Use Sprague-Dawley rats, as they have been shown to be a relevant species for this compound ADC safety assessment.[1]

  • Dose Groups: Establish multiple dose groups with escalating doses of the ADC, along with a vehicle control group. Include different dosing schedules (e.g., weekly vs. every 3 weeks).

  • ADC Administration: Administer the ADC intravenously according to the assigned dose and schedule.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food consumption, and behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points for complete blood counts and serum chemistry analysis to assess for hematological and organ toxicities (e.g., liver function tests).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.[1] For example, in one study, a novel this compound ADC had an MTD of 5 mg/kg for both weekly and every-3-week dosing regimens.[1]

References

Validation & Comparative

Preclinical Efficacy of Calicheamicin Antibody-Drug Conjugates in Human Tumor Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of prominent calicheamicin-based antibody-drug conjugates (ADCs) in human tumor xenograft models. The data presented is compiled from publicly available preclinical studies and aims to offer a comprehensive overview to inform research and development efforts in oncology.

Comparative Efficacy of this compound ADCs

The following tables summarize the key characteristics and preclinical efficacy of selected this compound ADCs in various human tumor xenograft models.

Table 1: Characteristics of Selected this compound ADCs

ADC NameTarget AntigenAntibodyLinker TypePrimary Indications (Clinical)
Gemtuzumab Ozogamicin (Mylotarg®)CD33Humanized IgG4Hydrazone (acid-labile)Acute Myeloid Leukemia (AML)
Inotuzumab Ozogamicin (Besponsa®)CD22Humanized IgG4Hydrazone (acid-labile)Acute Lymphoblastic Leukemia (ALL)
PF-06647263Ephrin-A4 (EFNA4)Humanized IgG1AcButDMHSolid Tumors (e.g., TNBC, Ovarian)

Table 2: Preclinical Efficacy Data in Human Tumor Xenograft Models

ADCTumor ModelDosing RegimenKey Efficacy Observations
Gemtuzumab Ozogamicin HL-60 (AML) XenograftSingle i.p. dose of 30, 60, 90, and 120 mg/m²At 60 and 90 mg/m², survival was 80% with 60% of mice being tumor-free. A single dose of 120 mg/m² resulted in 20% survival.
Inotuzumab Ozogamicin REH (ALL) XenograftNot specified in detail in the provided resultsCaused dose-dependent inhibition of xenograft growth, leading to complete tumor regression and cures in tumor-bearing mice.[1]
PF-06647263 Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX)0.27, 0.36 mg/kgResulted in significant tumor regressions.[2] In some non-claudin low TNBC models, effective cures were observed.[3]
PF-06647263 Ovarian Cancer Patient-Derived Xenograft (PDX)0.27 mg/kgIn 3 of 6 models, treated mice were effectively cured with no observed recurrences. Significant tumor growth inhibition was seen at doses as low as 0.036 mg/kg.[4]

Experimental Protocols

The following section details a generalized methodology for assessing the preclinical efficacy of this compound ADCs in human tumor xenograft models, based on standard practices reported in the literature.

Establishment of Human Tumor Xenograft Models
  • Cell Line Preparation:

    • Human cancer cell lines (e.g., HL-60 for AML, REH for ALL) are cultured in appropriate media and conditions to achieve exponential growth.

    • For patient-derived xenografts (PDX), tumor tissue from a patient is surgically implanted into mice.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and counted. Cell viability is assessed using methods like trypan blue exclusion.

    • The required number of viable cells (typically 1-10 million) is resuspended in a sterile solution, such as PBS or a mixture with Matrigel, for injection.

  • Animal Models:

    • Immunocompromised mice, such as athymic nude or severe combined immunodeficient (SCID) mice, are used to prevent rejection of the human tumor cells.

    • Mice are typically 4-6 weeks old and are allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation:

    • For subcutaneous models, the cell suspension is injected into the flank of the mice.

    • For disseminated leukemia models, cells are often injected intravenously.

    • For orthotopic models, cells are implanted into the corresponding organ of origin.

ADC Administration and Monitoring
  • Tumor Growth Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: Volume = (Width² x Length) / 2.

    • Animal body weight and general health are also monitored throughout the study.

  • ADC Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The this compound ADC is formulated in a sterile vehicle and administered to the mice, typically via intravenous (IV) or intraperitoneal (IP) injection.

    • Dosing schedules can vary, including single doses or multiple doses over a period.

  • Efficacy Assessment:

    • The primary endpoint is often tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group.

    • Other key efficacy metrics include the rate of complete tumor regression and overall survival of the animals.

    • At the end of the study, tumors may be excised for further analysis, such as histology or biomarker studies.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the cellular mechanism of action of this compound ADCs and a typical experimental workflow for their preclinical evaluation.

Calicheamicin_ADC_Mechanism cluster_cell ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Internalization Internalization Antigen Target Antigen (e.g., CD33, CD22) Lysosome Lysosome Internalization->Lysosome 2. Endocytosis Release This compound Release Lysosome->Release 3. Acidic Environment DNA Nuclear DNA Release->DNA 4. DNA Binding Cleavage Double-Strand Break DNA->Cleavage 5. Bergman Cyclization Apoptosis Apoptosis Cleavage->Apoptosis 6. Cell Death

Caption: Mechanism of action of a this compound ADC.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis CellCulture Tumor Cell Culture/Preparation Implantation Tumor Cell Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment ADC Administration Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Survival) Treatment->Monitoring DataCollection Data Collection & Analysis Monitoring->DataCollection Efficacy Efficacy Assessment (TGI, Survival) DataCollection->Efficacy

Caption: General workflow for a preclinical xenograft study.

References

A Comparative Analysis of Cytotoxicity: Calicheamicin vs. Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two potent anti-cancer agents, calicheamicin and doxorubicin. By examining their mechanisms of action, summarizing key experimental data, and detailing relevant experimental protocols, this document serves as a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound and doxorubicin are both highly effective cytotoxic agents used in cancer therapy, but they exhibit significant differences in potency and mechanisms of action. This compound, an enediyne antibiotic, is exceptionally potent, with cytotoxic effects observed at picomolar to nanomolar concentrations. Its primary mechanism involves the induction of double-strand DNA breaks. Doxorubicin, an anthracycline antibiotic, is also a potent cytotoxic agent, but typically requires higher concentrations (micromolar range) to achieve similar effects. Its mechanisms are more varied, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. This guide will delve into the specifics of their cytotoxic profiles, supported by experimental data.

Mechanisms of Cytotoxicity

This compound: Precision DNA Scission

This compound exerts its cytotoxic effects through a unique and highly efficient mechanism. Upon activation within the cell, it undergoes a Bergman cyclization to form a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks[1][2]. This targeted DNA damage is a potent trigger for apoptosis. This compound is reported to be over 1,000 times more potent than doxorubicin in certain contexts[3].

Doxorubicin: A Multi-faceted Approach to Cell Killing

Doxorubicin employs several mechanisms to induce cancer cell death[3][4]. Its planar aromatic rings intercalate between DNA base pairs, disrupting DNA replication and transcription[5]. It also inhibits the enzyme topoisomerase II, preventing the re-ligation of DNA strands and leading to DNA breaks[5][6]. Furthermore, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to apoptosis[4][6].

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of different compounds. The following tables summarize reported IC50 values for this compound (primarily as antibody-drug conjugates) and doxorubicin in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: Cytotoxicity of this compound (as Antibody-Drug Conjugates) in Cancer Cell Lines

Cancer Cell LineDrug FormIC50Reference
Acute Lymphoblastic Leukemia (ALL) cell linesInotuzumab ozogamicin (CMC-544)0.15 - 4.9 ng/mL[7]
U937 (Histiocytic lymphoma)Gemtuzumab ozogamicin~10 ng/mL (IC80)[8]
HL-60 (Promyelocytic leukemia)Gemtuzumab ozogamicin~100 ng/mL (IC80)[8]
TCC-S (Leukemia)Gemtuzumab ozogamicin~5 ng/mL (IC80)[8]
NALM20 (B cell leukemia)Gemtuzumab ozogamicin~10 ng/mL (IC80)[8]

Table 2: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Exposure TimeReference
HepG2 (Hepatocellular carcinoma)12.224 h[3]
Huh7 (Hepatocellular carcinoma)> 2024 h[3]
UMUC-3 (Bladder cancer)5.124 h[3]
TCCSUP (Bladder cancer)12.624 h[3]
BFTC-905 (Bladder cancer)2.324 h[3]
A549 (Lung cancer)> 2024 h[3]
HeLa (Cervical cancer)2.924 h[3]
MCF-7 (Breast cancer)2.524 h[3]
M21 (Melanoma)2.824 h[3]
IMR-32 (Neuroblastoma)Higher than DoxorubicinNot specified[5]
UKF-NB-4 (Neuroblastoma)Similar to DoxorubicinNot specified[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis

This compound-induced DNA double-strand breaks trigger a robust apoptotic response, which is largely independent of the p53 tumor suppressor protein[9]. The DNA damage activates a signaling cascade that leads to the activation of caspases, the executioners of apoptosis. The intrinsic mitochondrial pathway plays a significant role, involving the release of cytochrome c and the formation of the apoptosome[10].

Calicheamicin_Apoptosis_Pathway This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB Mitochondria Mitochondria DNA_DSB->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Doxorubicin-Induced Apoptosis

Doxorubicin induces apoptosis through multiple signaling pathways. DNA damage and topoisomerase II inhibition activate the DNA damage response, often involving the p53 pathway. The generation of ROS can also trigger the intrinsic mitochondrial pathway of apoptosis[7].

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS_Generation->Mitochondria p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak Bax/Bak Activation p53_Activation->Bax_Bak Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Doxorubicin-induced apoptosis pathways.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds using an MTT assay.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Drug_Treatment Treat with Serial Dilutions of this compound & Doxorubicin Cell_Seeding->Drug_Treatment Incubation Incubate for Defined Period Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Values Absorbance_Reading->Data_Analysis Comparison Compare Cytotoxicity Data_Analysis->Comparison End End Comparison->End

Workflow for comparative cytotoxicity analysis.

Conclusion

Both this compound and doxorubicin are potent inducers of apoptosis in cancer cells, albeit through distinct mechanisms and with significantly different potencies. This compound's exceptional cytotoxicity, driven by its ability to cause targeted double-strand DNA breaks, makes it a powerful payload for antibody-drug conjugates. Doxorubicin's broader mechanistic profile, while effective, generally requires higher concentrations to achieve cell killing. The choice between these or similar agents in a research or clinical setting will depend on the specific cancer type, the desired therapeutic window, and the potential for targeted delivery. This guide provides a foundational understanding to aid in these critical decisions.

References

A Comparative Guide to the DNA Sequence Specificity of Calicheamicin and Other Enediyne Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the DNA sequence specificity of calicheamicin, a potent enediyne antitumor antibiotic. Its performance is objectively compared with other notable DNA-cleaving agents, supported by available experimental data. This document delves into the nuanced molecular interactions that govern the binding and cleavage of DNA by these complex molecules, offering insights for drug design and development.

Introduction to this compound and its DNA-Binding Paradigm

This compound γ1 is a highly effective cytotoxic agent, renowned for its ability to cause double-strand DNA breaks, which can lead to cell death.[1][2] Its mechanism of action is initiated by the specific binding of its aryltetrasaccharide portion to the minor groove of DNA.[2][3] This binding event positions the enediyne "warhead" for activation, leading to the generation of a diradical species that abstracts hydrogen atoms from the DNA backbone, ultimately causing strand scission.[2]

The DNA sequence specificity of this compound is a critical determinant of its biological activity. It preferentially targets oligopurine tracts with a 3'-pyrimidine interruption.[3] Specific sequences such as 5'-TCCT-3' and 5'-TTTT-3' have been identified as high-affinity binding sites.[4] The interaction is not a simple lock-and-key mechanism but rather involves an "induced fit," where the DNA structure is distorted upon binding.[5]

Comparative Analysis of DNA Sequence Specificity

While this compound is a paradigm for minor groove DNA binders among enediynes, other agents in this class exhibit distinct sequence specificities and binding modes. This section compares this compound with other well-studied enediynes and a synthetic mimic.

This compound vs. Other Enediyne Antibiotics

A direct quantitative comparison of binding affinities (Kd values) across different studies is challenging due to varying experimental conditions. However, a qualitative and semi-quantitative comparison based on preferred binding sequences and cleavage efficiencies highlights the unique properties of each compound.

CompoundBinding ModePreferred DNA SequencesKey Distinguishing Features
This compound Minor Groove BindingOligopurine tracts with a 3'-pyrimidine interruption (e.g., 5'-AGGA-3'), 5'-TCCT-3', 5'-TTTT-3'[3][4]Binds to the minor groove via its aryltetrasaccharide tail; binding involves an "induced fit" mechanism.[5]
Esperamicin A1 Minor Groove BindingOligopyrimidine regions such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'[6]Shares structural similarities with this compound and also binds to the minor groove.
Neocarzinostatin Intercalation and Minor Groove InteractionDouble-stranded DNA bulges; shows preference for DNA high in adenine + thymine content[7][8]The chromophore intercalates into the DNA, which is a different primary binding mode compared to this compound.
Dynemicin A Intercalation3'-side of purine residues (e.g., 5'-AG-3', 5'-AT-3', 5'-GC-3')[6]The anthraquinone core intercalates into the DNA, leading to a different sequence preference.[9]
This compound vs. Synthetic Mimics: Diazonium Salts

Recent research has focused on developing simpler, synthetic mimics of this compound that can replicate its DNA-cleaving activity. One such class of compounds is diazonium salts, which can be photoactivated to generate aryl radicals that cleave DNA.

CompoundActivationDNA Cleavage Efficiency (EC50)Notes
This compound γ1 Thiol activation (e.g., glutathione)[4]Not directly reported as EC50 in these studies, but potent in picomolar to nanomolar range for cytotoxicity.Complex natural product with high potency.
Diazonium Salt Mimic (Compound 11) Green or Red Light Irradiation37.1 nM (on pBR322 DNA)A simple, synthetically accessible mimic with tunable properties.
Diazonium Salt Mimic (Compound 23) Green or Red Light Irradiation2.76 nM (on pBR322 DNA)A more potent mimic, demonstrating the potential for synthetic analogues.

Experimental Protocols

Hydroxyl Radical Footprinting for Determining DNA Binding Sites

Hydroxyl radical footprinting is a high-resolution method used to determine the binding site of a ligand on DNA. The hydroxyl radical cleaves the DNA backbone with little sequence dependence, allowing for a precise mapping of the protected regions upon ligand binding.

Materials:

  • DNA fragment of interest, radioactively or fluorescently labeled at one end.

  • This compound or alternative DNA-binding agent.

  • Fenton reagent components:

    • Iron(II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

    • EDTA solution

    • Hydrogen peroxide (H₂O₂)

    • Ascorbate solution

  • Sequencing gel loading buffer (e.g., formamide, xylene cyanol, bromophenol blue).

  • Denaturing polyacrylamide gel.

  • Phosphorimager or fluorescence scanner.

Protocol:

  • DNA Preparation: Prepare the target DNA fragment, labeled at a single terminus (5' or 3').

  • Binding Reaction: Incubate the labeled DNA with varying concentrations of the DNA-binding agent (e.g., this compound) in a suitable binding buffer. Allow the binding to reach equilibrium.

  • Hydroxyl Radical Generation: Initiate the cleavage reaction by adding the Fenton reagents in the following order: iron(II)/EDTA, H₂O₂, and ascorbate. The reaction is typically very short (e.g., 1-2 minutes) to ensure single-hit kinetics.

  • Quenching: Stop the reaction by adding a quenching agent, such as thiourea or glycerol.

  • DNA Precipitation: Precipitate the DNA fragments using ethanol or isopropanol.

  • Gel Electrophoresis: Resuspend the DNA pellets in sequencing gel loading buffer, denature at 90-95°C, and load onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder (e.g., Maxam-Gilbert G+A ladder) of the same DNA fragment.

  • Visualization and Analysis: After electrophoresis, dry the gel and visualize the DNA fragments using autoradiography (for radiolabeled DNA) or fluorescence scanning. The "footprint" will appear as a region of reduced cleavage intensity in the lanes containing the DNA-binding agent compared to the control lane (no drug). This protected region corresponds to the binding site of the molecule on the DNA.

Visualizations

Experimental Workflow for DNA Footprinting

experimental_workflow Experimental Workflow: Hydroxyl Radical Footprinting cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA_prep Labeled DNA Fragment Binding Incubate DNA + Agent (Binding Equilibrium) DNA_prep->Binding Drug_prep DNA-Binding Agent Drug_prep->Binding Cleavage Add Fenton Reagents (Hydroxyl Radical Cleavage) Binding->Cleavage Quench Quench Reaction Cleavage->Quench Precipitation DNA Precipitation Quench->Precipitation Electrophoresis Denaturing PAGE Precipitation->Electrophoresis Visualization Autoradiography / Fluorescence Scan Electrophoresis->Visualization Analysis Identify Footprint (Protected Region) Visualization->Analysis

Caption: Workflow for hydroxyl radical footprinting.

This compound-Induced Apoptosis Signaling Pathway

This compound-induced DNA damage triggers a p53-independent apoptotic signaling cascade that relies on the intrinsic mitochondrial pathway.

signaling_pathway This compound-Induced Apoptosis Pathway This compound This compound DNA_Damage Double-Strand DNA Breaks This compound->DNA_Damage Bax Bax Activation DNA_Damage->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion permeabilization Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis.

Conclusion

This compound's potent antitumor activity is intrinsically linked to its specific recognition of and binding to the minor groove of DNA. Its preference for oligopurine tracts distinguishes it from other enediyne antibiotics, such as neocarzinostatin and dynemicin, which favor different DNA structures and employ intercalation as a key binding interaction. While direct quantitative comparisons of binding affinities remain an area for further investigation, the available data on sequence preference and cleavage efficiency provide a solid framework for understanding the structure-activity relationships of these complex molecules. The development of synthetic mimics like diazonium salts opens new avenues for creating DNA-cleaving agents with potentially improved therapeutic indices. A thorough understanding of the DNA sequence specificity and the downstream signaling pathways activated by these compounds is paramount for the rational design of next-generation targeted cancer therapies.

References

Navigating the Intricacies of Calicheamicin ADCs: A Comparative Guide to Pharmacokinetics and In Vivo Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) and in vivo stability profiles of antibody-drug conjugates (ADCs) is paramount to their successful clinical translation. This guide provides a comparative analysis of calicheamicin-based ADCs, offering insights into their performance, supported by experimental data and detailed methodologies.

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-stranded DNA breaks, leading to cell death. When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, they form powerful ADCs. Two such this compound ADCs, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of hematological malignancies. However, the clinical experience with these first-generation ADCs has highlighted the critical role of the linker in determining their PK profiles and in vivo stability, directly impacting their therapeutic index.

This guide delves into the PK parameters of established and next-generation this compound ADCs, examines the influence of linker technology on their in vivo fate, and provides an overview of the experimental protocols employed for their analysis.

Comparative Pharmacokinetic and Stability Data

The following tables summarize key pharmacokinetic parameters and in vivo stability data for different this compound ADCs, compiled from published preclinical and clinical studies.

ADC Target Linker Type PK Parameter Value Species Reference
Gemtuzumab OzogamicinCD33AcBut DMH (hydrazone)Cmax 2.86 ± 1.35 mg/LHuman[1][2]
AUC 123 ± 105 mg·h/LHuman[1][2]
72.4 ± 42.0 hHuman[1][2]
Clearance 0.265 ± 0.229 L/hHuman[1][2]
Conjugated drug t½ ~47 hoursMouse[3][4]
Inotuzumab OzogamicinCD22AcBut DMH (hydrazone)Cmax 308 ng/mLHuman[5]
AUC (per cycle) 100,000 ng·h/mLHuman[5]
Terminal t½ 12.3 daysHuman[5]
Clearance (steady state) 0.0333 L/hHuman[5]
Conjugated drug t½ ~29 hoursMouse[3][4]
Next-Generation (Linkerless) this compound ADCHER2/CD22Disulfide% Drug remaining conjugated at 21 days 50%Mouse[3][6][7]

Table 1: Comparative Pharmacokinetic Parameters of this compound ADCs. This table highlights the key PK parameters of gemtuzumab ozogamicin and inotuzumab ozogamicin in humans, as well as the improved in vivo stability of a next-generation linkerless this compound ADC in mice.

The Critical Role of Linker Stability

The in vivo stability of an ADC is largely dictated by the chemical nature of the linker connecting the cytotoxic payload to the antibody. The first-generation this compound ADCs, gemtuzumab ozogamicin and inotuzumab ozogamicin, utilize an acid-labile hydrazone linker (AcBut DMH).[3][7] While designed to be stable in the bloodstream and release the payload in the acidic environment of the lysosome, studies have shown that these linkers can be prematurely cleaved in circulation, leading to off-target toxicity and a reduced therapeutic window.[3][7] This instability is reflected in the relatively short half-lives of the conjugated drug in preclinical models.[3][4]

Recognizing this limitation, researchers have developed next-generation this compound ADCs with improved linker technology. One promising approach involves the site-specific conjugation of a this compound derivative directly to engineered cysteines on the antibody via a disulfide bond, creating a "linkerless" conjugate.[3][6][7] This strategy has demonstrated significantly enhanced in vivo stability, with 50% of the drug remaining conjugated to the antibody after 21 days in mouse models.[3][6][7] This improved stability is expected to lead to a better PK profile, reduced off-target toxicity, and an enhanced therapeutic index.

Experimental Protocols

Accurate assessment of the PK and in vivo stability of this compound ADCs relies on robust and validated bioanalytical methods. Below are detailed methodologies for key experiments.

Pharmacokinetic Analysis

Objective: To determine the concentration-time profile of the ADC and its components (total antibody, conjugated antibody, and unconjugated payload) in biological matrices.

Methodology:

  • Sample Collection: Blood samples are collected from study subjects (preclinical or clinical) at predetermined time points following ADC administration. Plasma or serum is prepared by centrifugation and stored at -80°C until analysis.[8]

  • Bioanalytical Assays:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying the total antibody and conjugated ADC.

      • Total Antibody Quantification: An anti-human IgG antibody is used for capture, and a labeled anti-human IgG antibody is used for detection.

      • Conjugated ADC Quantification: A capture antibody targeting the specific antigen (e.g., CD33 or CD22) is used, followed by detection with a labeled anti-calicheamicin antibody.[8] Alternatively, an anti-calicheamicin antibody can be used for capture, and a labeled anti-human IgG antibody for detection.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity for quantifying both the conjugated and unconjugated this compound payload.[9]

      • Sample Preparation: Proteins in the plasma/serum are precipitated, and the supernatant is extracted.

      • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the analytes.

      • Mass Spectrometric Detection: The separated analytes are ionized and detected by a mass spectrometer, allowing for precise quantification.

  • Data Analysis: The concentration data is plotted against time, and pharmacokinetic parameters (Cmax, AUC, t½, clearance) are calculated using non-compartmental analysis.[10]

In Vivo Stability Analysis

Objective: To assess the stability of the ADC construct and the rate of drug deconjugation in a physiological environment.

Methodology:

  • Animal Studies: The ADC is administered to preclinical models (e.g., mice or rats).

  • Sample Collection: Blood samples are collected at various time points.

  • Analysis of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drug molecules. The average DAR can be calculated from the relative peak areas.

    • LC-MS/MS: This method can be used to determine the average DAR by measuring the relative abundance of different drug-loaded antibody species.[11]

  • Monitoring Unconjugated Payload: The concentration of free this compound in plasma is quantified using LC-MS/MS as described in the PK analysis protocol. An increase in the concentration of the free payload over time indicates linker instability.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Lysosome->Payload 4. Linker Cleavage DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Figure 1: General mechanism of action for a this compound ADC.

PK_Analysis_Workflow cluster_assays Bioanalytical Assays Dosing ADC Administration (Preclinical/Clinical) Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma/Serum Preparation Sampling->Processing ELISA ELISA (Total Ab, Conjugated ADC) Processing->ELISA LCMS LC-MS/MS (Conjugated & Unconjugated Payload) Processing->LCMS Analysis Pharmacokinetic Modeling (Cmax, AUC, t½, CL) ELISA->Analysis LCMS->Analysis

Figure 2: Experimental workflow for pharmacokinetic analysis of ADCs.

ADC_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Impacts ADC ADC In Vivo Stability PK Pharmacokinetic Profile ADC->PK Efficacy Therapeutic Efficacy ADC->Efficacy Toxicity Off-Target Toxicity ADC->Toxicity Linker Linker Chemistry (e.g., Hydrazone, Disulfide) Linker->ADC Conjugation Conjugation Site (Stochastic vs. Site-Specific) Conjugation->ADC Payload Payload Properties Payload->ADC

Figure 3: Logical relationship between ADC components and in vivo stability.

References

validating the clinical efficacy of gemtuzumab ozogamicin in AML patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical efficacy of gemtuzumab ozogamicin (GO), a CD33-directed antibody-drug conjugate, in the treatment of acute myeloid leukemia (AML). Through a detailed comparison with alternative therapies, supported by experimental data from pivotal clinical trials, this document serves as a critical resource for understanding the therapeutic value of GO in the AML treatment landscape.

Executive Summary

Gemtuzumab ozogamicin has demonstrated a notable impact on key clinical outcomes for patients with CD33-positive AML. The addition of GO to standard chemotherapy regimens has been shown to improve event-free survival (EFS) and increase rates of measurable residual disease (MRD) negativity in certain patient populations. While overall survival (OS) benefits have been observed in some studies and meta-analyses, this endpoint has been less consistent across all trials. This guide delves into the quantitative data from key clinical trials, outlines the experimental protocols that generated this evidence, and provides visual representations of the underlying biological pathways and trial designs.

Comparative Efficacy of Gemtuzumab Ozogamicin

The clinical efficacy of gemtuzumab ozogamicin is best understood through direct comparison with standard-of-care chemotherapy and other therapeutic alternatives. The following tables summarize the quantitative outcomes from key clinical trials.

Table 1: Event-Free Survival (EFS)
Clinical TrialPatient PopulationTreatment ArmControl ArmMedian EFS (Months)Hazard Ratio (95% CI)p-valueCitation
ALFA-0701 Newly diagnosed de novo AML (50-70 years)GO + Daunorubicin & CytarabineDaunorubicin & Cytarabine17.30.56 (0.42-0.76)<0.001[1][2]
AAML0531 Pediatric KMT2A-rearranged AMLGO + ChemotherapyChemotherapy48% (5-year EFS)Not Reported0.003[3]
Meta-analysis Favorable/Intermediate-risk AMLGO + Standard ChemotherapyStandard ChemotherapyHigher statistical cure rates (26-35%)Not ApplicableNot Reported[4]
Table 2: Overall Survival (OS)
Clinical TrialPatient PopulationTreatment ArmControl ArmMedian OS (Months)Hazard Ratio (95% CI)p-valueCitation
ALFA-0701 Newly diagnosed de novo AML (50-70 years)GO + Daunorubicin & CytarabineDaunorubicin & Cytarabine27.50.81 (0.60-1.09)0.16[5]
AML-19 Newly diagnosed AML (>60 years, unfit for intensive chemo)GOBest Supportive Care4.90.69 (0.53-0.90)0.005[6]
Meta-analysis Favorable-risk AMLGO + Standard ChemotherapyStandard Chemotherapy76% (6-year OS)0.47 (0.31–0.74)Not Reported[7]
Meta-analysis Intermediate-risk AMLGO + Standard ChemotherapyStandard Chemotherapy39% (6-year OS)0.84 (0.75–0.95)Not Reported[7]
Table 3: Complete Remission (CR) Rates
Clinical TrialPatient PopulationTreatment ArmControl ArmCR Rate (%)Odds Ratio (95% CI)p-valueCitation
ALFA-0701 Newly diagnosed de novo AML (50-70 years)GO + Daunorubicin & CytarabineDaunorubicin & Cytarabine811.460.25[8]
MyloFrance-1 Relapsed CD33-positive AMLGO (monotherapy)Not Applicable26Not ApplicableNot Applicable[9]
SWOG S0106 Younger patients with AMLGO + Daunorubicin & CytarabineDaunorubicin & Cytarabine69Not Reported0.59[10]

Key Experimental Protocols

The following sections detail the methodologies of pivotal clinical trials that have defined the clinical role of gemtuzumab ozogamicin.

ALFA-0701 Trial Protocol
  • Objective: To evaluate the efficacy and safety of adding GO to standard induction and consolidation chemotherapy in newly diagnosed de novo AML patients aged 50-70 years.[11][12]

  • Study Design: A phase III, multicenter, randomized, open-label trial.[11][12]

  • Patient Population: 271 patients aged 50-70 years with previously untreated, de novo, CD33-positive AML.[11][13]

  • Treatment Arms:

    • GO Arm: Gemtuzumab ozogamicin (3 mg/m² on days 1, 4, and 7) combined with standard 3+7 induction chemotherapy (daunorubicin 60 mg/m² on days 1-3 and cytarabine 200 mg/m² on days 1-7).[11][12]

    • Control Arm: Standard 3+7 induction chemotherapy alone.[11][12]

  • Consolidation Therapy: Patients in remission received two courses of consolidation therapy with daunorubicin and cytarabine, with or without a single dose of GO (3 mg/m²) on day 1, according to their initial randomization.[13]

  • Primary Endpoint: Event-free survival (EFS).[13]

  • Secondary Endpoints: Overall survival (OS) and safety.[13]

MyloFrance-1 Trial Protocol
  • Objective: To assess the efficacy and safety of a fractionated dosing schedule of GO in adult patients with CD33-positive AML in their first relapse.[9][14]

  • Study Design: A phase II, single-arm, open-label study.[9]

  • Patient Population: 57 patients with CD33-positive AML in first relapse.[9]

  • Treatment Regimen: A single course of gemtuzumab ozogamicin at a dose of 3 mg/m² on days 1, 4, and 7.[9]

  • Consolidation Therapy: Consolidation consisted of cytarabine administered intravenously every 12 hours for 3 days.[9]

  • Primary Endpoint: Complete Remission (CR) rate.[15]

AML-19 Trial Protocol
  • Objective: To compare the efficacy of GO with best supportive care (BSC) in older patients with newly diagnosed AML who were not considered candidates for intensive chemotherapy.[16][17]

  • Study Design: A randomized, open-label, phase III trial.[16]

  • Patient Population: 237 patients aged over 60 years with previously untreated AML, considered ineligible for intensive chemotherapy.[14]

  • Treatment Arms:

    • GO Arm: Gemtuzumab ozogamicin administered as a single induction course of 6 mg/m² on day 1 and 3 mg/m² on day 8.[16] Patients who did not progress could receive up to eight monthly infusions of GO at 2 mg/m².[16]

    • BSC Arm: Best supportive care, which could include blood product transfusions and antimicrobials.[14]

  • Primary Endpoint: Overall Survival (OS).[16]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the structure of clinical trials can provide deeper insights into the application of gemtuzumab ozogamicin.

CD33_Signaling_Pathway cluster_cell AML Cell GO Gemtuzumab Ozogamicin CD33 CD33 Receptor GO->CD33 Binds Complex GO-CD33 Complex CD33->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome (Acidic Environment) Endosome->Lysosome Calicheamicin This compound Lysosome->this compound Release of DNA DNA This compound->DNA Causes Double-Strand Breaks Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: Mechanism of action of gemtuzumab ozogamicin.

ALFA_0701_Workflow cluster_go_arm GO Arm cluster_control_arm Control Arm Start Newly Diagnosed de novo AML (Age 50-70, CD33+) Randomization Randomization (1:1) Start->Randomization Induction_GO Induction: GO (3mg/m² D1,4,7) + 3+7 Chemo Randomization->Induction_GO Induction_Control Induction: 3+7 Chemo Randomization->Induction_Control Consolidation_GO Consolidation (2 cycles): GO (3mg/m² D1) + Chemo Induction_GO->Consolidation_GO If in Remission Endpoint Primary Endpoint: Event-Free Survival Consolidation_GO->Endpoint Consolidation_Control Consolidation (2 cycles): Chemo Induction_Control->Consolidation_Control If in Remission Consolidation_Control->Endpoint

Caption: ALFA-0701 clinical trial workflow.

Alternative Targeted Therapies for CD33-Positive AML

While gemtuzumab ozogamicin is a key CD33-targeting agent, the landscape of AML treatment includes other targeted therapies that are relevant for comparison, particularly for patients with specific molecular profiles.

  • FLT3 Inhibitors (e.g., Midostaurin, Gilteritinib): For patients with FLT3 mutations, these inhibitors are used in combination with standard chemotherapy or as monotherapy in the relapsed/refractory setting.[18]

  • IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib): These agents are effective in patients with IDH1 or IDH2 mutations, often in the relapsed/refractory setting or for those unfit for intensive chemotherapy.[18]

  • BCL-2 Inhibitors (e.g., Venetoclax): Used in combination with hypomethylating agents or low-dose cytarabine, venetoclax is a standard of care for older, unfit patients with newly diagnosed AML.[19]

  • Liposomal Daunorubicin and Cytarabine (CPX-351): This formulation has shown improved outcomes in patients with therapy-related AML or AML with myelodysplasia-related changes.[7]

The choice of therapy is increasingly guided by the patient's age, fitness for intensive chemotherapy, and the specific molecular and cytogenetic characteristics of their leukemia.

Conclusion

The addition of gemtuzumab ozogamicin to standard chemotherapy regimens offers a significant clinical benefit for specific populations of patients with CD33-positive AML, most notably in improving event-free survival. The decision to incorporate GO into a treatment plan should be made in the context of the patient's overall health, cytogenetic risk profile, and the potential for adverse events, particularly hepatotoxicity. As the field of AML therapeutics continues to evolve with the introduction of novel targeted agents, the strategic use of gemtuzumab ozogamicin will remain a critical component of personalized medicine for this challenging disease.

References

Assessing the Immunogenicity of Calicheamicin-Conjugated Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, with the potential to impact both safety and efficacy. This guide provides a comparative overview of the immunogenicity of calicheamicin-conjugated ADCs, contrasting them with ADCs carrying other common payloads. It includes a summary of key immunogenicity data, detailed experimental protocols for assessment, and visualizations of the relevant biological pathways and analytical workflows.

Comparative Immunogenicity Data

The incidence of anti-drug antibodies (ADAs) can vary significantly depending on the ADC's components, including the antibody, linker, and cytotoxic payload. This compound-conjugated ADCs, such as gemtuzumab ozogamicin, have generally demonstrated a low incidence of immunogenicity in clinical studies.

ADC (Payload)Target AntigenTreatment-Emergent ADA IncidenceNeutralizing Antibody (NAb) IncidenceReference
Gemtuzumab ozogamicin (this compound)CD3312.0%2.0%[1]
Brentuximab vedotin (MMAE)CD30~37%Not specified
Ado-trastuzumab emtansine (DM1)HER25.3%Not specified

Note: Direct comparison of ADA rates across different studies should be done with caution due to variations in assay methodologies and patient populations.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically employed for assessing the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays, and characterization of neutralizing potential.

Bridging ELISA for Anti-Drug Antibody (ADA) Screening and Confirmation

This method is widely used for the detection of ADAs against ADCs.

Principle: In a bridging ELISA, the bivalent nature of an antibody is exploited. The ADC is used as both the capture and detection reagent, with the ADA forming a "bridge" between them.

Detailed Protocol:

  • Coating: Coat a 96-well microplate with the this compound-conjugated ADC at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of patient serum samples (diluted in blocking buffer) and controls (positive and negative) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of biotinylated this compound-conjugated ADC (at a pre-determined optimal concentration) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Confirmatory Assay: For samples that screen positive, a confirmatory assay is performed by pre-incubating the patient serum with an excess of the this compound-conjugated ADC before adding it to the coated plate. A significant reduction in the signal confirms the specificity of the ADAs.

Electrochemiluminescence (ECL) Immunoassay for ADA Detection

ECL assays offer high sensitivity and a wide dynamic range for ADA detection.

Principle: This assay is similar in format to the bridging ELISA, but the detection reagent is labeled with an electrochemiluminescent tag (e.g., ruthenium). An electrical stimulus initiates a reaction that produces light, which is then measured.

Detailed Protocol:

  • Plate Coating: Use streptavidin-coated microplates.

  • Capture Reagent: Add biotinylated this compound-conjugated ADC to the wells and incubate to allow binding to the streptavidin.

  • Washing: Wash the plate with an appropriate wash buffer.

  • Sample Incubation: Add patient serum samples and controls, and incubate.

  • Washing: Repeat the washing step.

  • Detection Reagent: Add the this compound-conjugated ADC labeled with an ECL tag (e.g., SULFO-TAG™). Incubate to form the bridge complex.

  • Washing: Repeat the washing step.

  • Reading: Add a read buffer and place the plate in an ECL reader. The instrument applies a voltage to the plate electrodes, and the resulting light emission is measured.

Surface Plasmon Resonance (SPR) for ADA Characterization

SPR provides real-time, label-free analysis of ADA binding kinetics.

Principle: The this compound-conjugated ADC is immobilized on a sensor chip. When patient serum is flowed over the surface, the binding of ADAs is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

Detailed Protocol:

  • Sensor Chip Preparation: Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilization: Covalently immobilize the this compound-conjugated ADC onto the activated sensor surface.

  • Deactivation: Deactivate any remaining active esters using ethanolamine.

  • Sample Injection: Inject diluted patient serum samples and controls over the sensor surface at a constant flow rate.

  • Association/Dissociation: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time.

  • Regeneration: After each sample, regenerate the sensor surface using a solution that removes the bound ADA without damaging the immobilized ADC (e.g., a low pH glycine solution).

  • Data Analysis: Analyze the sensorgrams to determine the on-rate (ka), off-rate (kd), and affinity (KD) of the ADA-ADC interaction.

Cell-Based Neutralizing Antibody (NAb) Assay

This assay determines if the detected ADAs can inhibit the biological activity of the this compound-conjugated ADC.

Principle: The ability of ADAs in a patient's serum to neutralize the cytotoxic effect of the this compound-conjugated ADC on a cancer cell line that expresses the target antigen is measured.

Detailed Protocol:

  • Cell Culture: Culture a target antigen-expressing cancer cell line (e.g., a CD33-expressing cell line for gemtuzumab ozogamicin) to the appropriate density.

  • Assay Plate Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Sample Preparation: Pre-incubate patient serum samples with a fixed, sub-maximal cytotoxic concentration of the this compound-conjugated ADC for 1-2 hours at 37°C. This allows any NAbs to bind to the ADC.

  • Cell Treatment: Add the pre-incubated ADC-serum mixture to the cells.

  • Incubation: Incubate the plate for a period sufficient to allow the ADC to exert its cytotoxic effect (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT).

  • Data Analysis: A neutralizing antibody response is indicated by an increase in cell viability in the presence of patient serum compared to control serum.

Visualizing the Pathways and Processes

General Mechanism of Action for an Antibody-Drug Conjugate

The following diagram illustrates the typical workflow of an ADC, from targeting a cancer cell to the release of its cytotoxic payload.

ADC_Mechanism_of_Action General ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Target Antigen ADC->Binding Targeting Internalization 3. ADC-Antigen Complex is Internalized Binding->Internalization Endocytosis Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload is Released Lysosome->Release Linker Cleavage Action 6. Payload Induces Cell Death Release->Action

Caption: Workflow of an ADC from circulation to cell death.

This compound-Induced DNA Damage Response Pathway

This diagram outlines the signaling cascade initiated by the this compound payload, leading to apoptosis.

Calicheamicin_Pathway This compound-Induced DNA Damage Response This compound Released this compound Payload DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: DNA damage response pathway activated by this compound.

Immunogenicity Assessment Workflow

This diagram presents the logical flow for assessing the immunogenicity of a this compound-conjugated ADC.

Immunogenicity_Workflow Immunogenicity Assessment Workflow Patient_Sample Patient Sample Collection Screening ADA Screening Assay (ELISA or ECL) Patient_Sample->Screening Negative Negative Screening->Negative Result Positive Positive Screening->Positive Result Confirmatory Confirmatory Assay (Competitive Binding) Positive->Confirmatory Confirmed_Negative Confirmed Negative Confirmatory->Confirmed_Negative Result Confirmed_Positive Confirmed Positive Confirmatory->Confirmed_Positive Result Characterization ADA Characterization (Titer, Isotyping, SPR) Confirmed_Positive->Characterization NAb_Assay Neutralizing Antibody (NAb) Assay Confirmed_Positive->NAb_Assay Impact_Analysis Clinical Impact Analysis (PK/PD, Safety) Characterization->Impact_Analysis Non_Neutralizing Non-Neutralizing NAb_Assay->Non_Neutralizing Result Neutralizing Neutralizing NAb_Assay->Neutralizing Result Neutralizing->Impact_Analysis

Caption: Tiered approach for ADC immunogenicity testing.

References

Safety Operating Guide

Proper Disposal of Calicheamicin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling, decontamination, and disposal of the potent cytotoxic agent, Calicheamicin, ensuring the safety of laboratory personnel and environmental protection.

This compound is a highly potent enediyne antitumor antibiotic that requires stringent handling and disposal procedures due to its significant cytotoxic, mutagenic, and teratogenic properties. All materials that come into contact with this compound must be treated as hazardous waste to mitigate risks of exposure to researchers, scientists, and drug development professionals. Adherence to institutional, local, state, and federal regulations is mandatory for the disposal of this compound and its associated waste.

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or in solution), appropriate personal protective equipment must be worn. This serves as the primary barrier against accidental exposure.

Required PPE includes:

  • Gloves: Double gloving with chemotherapy-rated gloves is recommended.

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher-level respiratory protection should be used, especially when handling the powdered form to prevent inhalation.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is critical to ensure it is handled and disposed of correctly.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.

  • Solid Waste: Contaminated labware (e.g., vials, pipette tips), PPE (gloves, gowns), and cleaning materials should be disposed of in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These containers are often color-coded, typically yellow with a purple lid, to distinguish them from other waste streams.[1]

  • Liquid Waste: Unused or expired this compound solutions, as well as contaminated solvents, should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. It is crucial to prevent this compound from entering the sanitary sewer system.[2][3]

Disposal Procedures

The primary and most recommended method for the disposal of this compound and its associated waste is high-temperature incineration .[2]

ParameterRecommended ValueNotes
Incineration Temperature 1100°C - 1200°CEnsures complete destruction of the cytotoxic compounds.[1]
Gas Residence Time Minimum of 2 secondsIn a secondary chamber to ensure complete combustion of any hazardous vapors.[4]

Operational Steps for Disposal:

  • Ensure all this compound waste is securely sealed in the appropriate, labeled containers.

  • Store the waste containers in a designated, secure area with limited access.

  • Arrange for a licensed hazardous waste disposal company to collect, transport, and incinerate the cytotoxic waste.

  • Maintain all necessary documentation, including hazardous waste manifests, in accordance with regulatory requirements.

Decontamination and Spill Management

In the event of a spill, immediate and thorough decontamination is necessary to prevent exposure and the spread of the hazardous material.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure full personal protective equipment is worn before beginning cleanup.

  • Contain the Spill: For liquid spills, cover with an absorbent material (e.g., chemotherapy spill pads or diatomaceous earth). For powder spills, gently cover with damp absorbent material to avoid aerosolization.[3]

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials and any broken glass, and place them in a "Cytotoxic Waste" container.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.

    • For surface decontamination, a solution of sodium hypochlorite (bleach) can be effective for many cytotoxic drugs, but it is corrosive and should be followed by a water rinse to neutralize the surface.

  • Dispose of all cleanup materials as cytotoxic waste.

  • Decontaminate Reusable Equipment: Any non-disposable equipment that has come into contact with this compound should be thoroughly cleaned with a detergent solution and rinsed. Scrubbing with alcohol can also be used for decontamination of surfaces and equipment.[1][2]

While chemical degradation has been explored for some cytotoxic agents, a universally validated protocol for the complete inactivation of this compound in a laboratory setting is not well-established. Therefore, high-temperature incineration remains the gold standard for its disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Calicheamicin_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Use sharps Contaminated Sharps start->sharps Generates liquid Liquid Waste start->liquid Generates solid Solid Waste (PPE, Labware) start->solid Generates sharps_container Cytotoxic Sharps Container sharps->sharps_container liquid_container Hazardous Liquid Waste Container liquid->liquid_container solid_container Cytotoxic Solid Waste Container solid->solid_container storage Secure Temporary Storage sharps_container->storage Sealed & Labeled liquid_container->storage Sealed & Labeled solid_container->storage Sealed & Labeled pickup Licensed Hazardous Waste Pickup storage->pickup incineration High-Temperature Incineration (1100°C - 1200°C) pickup->incineration

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Calicheamicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for the Potent Cytotoxic Agent, Calicheamicin

This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. Adherence to these procedural guidelines is paramount to ensure personal safety and mitigate risks associated with this highly potent compound. The following information outlines personal protective equipment (PPE) requirements, operational plans for handling, and detailed disposal procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound. All personnel must be trained in the proper donning and doffing of this equipment to prevent contamination.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should have an extended cuff.To provide a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove.
Gown Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric.To protect the torso, arms, and legs from splashes and aerosol exposure.
Eye Protection Chemical splash goggles that provide a complete seal around the eyes.To prevent accidental splashes from reaching the eyes.
Face Protection A full-face shield worn over chemical splash goggles.To provide an additional layer of protection for the entire face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.To prevent inhalation of aerosolized this compound particles.
Footwear Closed-toe shoes and disposable shoe covers.To protect feet from spills and prevent the tracking of contaminants outside the work area.

Operational Plan: A Step-by-Step Procedural Guide

All handling of this compound must be conducted within a designated area, clearly marked with warning signs indicating the presence of a highly potent cytotoxic agent.

Preparation and Handling in a Biological Safety Cabinet (BSC)
  • Preparation of the Work Area: All work with this compound powder or solutions must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) that is vented to the outside. The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad.

  • Weighing the Compound:

    • Tare a tared weigh boat inside the BSC.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula.

    • Avoid any actions that could generate dust.

  • Reconstitution and Dilution:

    • Slowly add the desired solvent to the powder to minimize aerosolization.

    • Gently swirl the container to dissolve the compound. Do not vortex or sonicate unless absolutely necessary and within a closed container.

    • All solutions should be prepared and maintained in clearly labeled, sealed containers.

Disposal Plan: Managing Contaminated Waste

A dedicated, clearly labeled waste stream must be established for all materials contaminated with this compound.

Waste Segregation and Collection
Waste TypeContainer
Sharps (needles, scalpels, etc.)Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Sharps Waste."
Solid Waste (gloves, gowns, absorbent pads, etc.)Thick, leak-proof plastic bags (double-bagged) labeled "Cytotoxic Waste for Incineration."
Liquid Waste Sealed, shatter-resistant containers labeled "Cytotoxic Liquid Waste."
Decontamination and Final Disposal
  • Liquid Waste Decontamination: Due to the high potency of this compound, chemical inactivation is the preferred method for liquid waste. Treatment with a 10% sodium hypochlorite solution (bleach) for a minimum of 30 minutes can be effective for decontamination. However, validation of this method for your specific application is recommended. Following decontamination, the waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste Disposal: All solid waste must be incinerated at a licensed hazardous waste facility. Do not autoclave this compound-contaminated waste, as this can lead to the aerosolization of the compound.

  • Decontamination of Surfaces and Equipment:

    • At the end of each work session, decontaminate all surfaces and equipment within the BSC.

    • Use a three-step process:

      • Wipe with a 10% bleach solution.

      • Wipe with sterile water to remove bleach residue.

      • Wipe with 70% ethanol.

    • All cleaning materials must be disposed of as cytotoxic solid waste.

Experimental Protocol Reference

For detailed experimental procedures involving this compound, researchers should refer to established and peer-reviewed scientific literature. A relevant example of a study detailing the use of this compound in the context of antibody-drug conjugates is:

  • Nicolaou, K. C., et al. (1992). Total Synthesis of this compound γ1I. Journal of the American Chemical Society, 114(25), 10082–10084. This paper provides insights into the chemical properties and handling considerations of this compound, which can inform safe laboratory practices.

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and decision points for the safe handling of this compound in a laboratory setting.

Calicheamicin_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_disposal Final Disposal start Start: Obtain this compound ppe Don Appropriate PPE start->ppe bsc_prep Prepare Class II BSC ppe->bsc_prep weigh Weigh Compound bsc_prep->weigh reconstitute Reconstitute/Dilute weigh->reconstitute experiment Perform Experiment reconstitute->experiment waste_seg Segregate Waste experiment->waste_seg decon_bsc Decontaminate BSC waste_seg->decon_bsc dispose_liquid Dispose of Decontaminated Liquid Waste waste_seg->dispose_liquid dispose_solid Dispose of Solid Waste (Incineration) waste_seg->dispose_solid decon_equip Decontaminate Equipment decon_bsc->decon_equip doff_ppe Doff PPE Correctly decon_equip->doff_ppe end End

Caption: Workflow for the safe handling of this compound from receipt to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calicheamicin
Reactant of Route 2
Calicheamicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.